molecular formula C9H12N2 B1527005 (2-Cyclopropylpyridin-4-yl)methanamine CAS No. 852877-61-3

(2-Cyclopropylpyridin-4-yl)methanamine

Cat. No.: B1527005
CAS No.: 852877-61-3
M. Wt: 148.2 g/mol
InChI Key: UVUFSQSQRVNXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyclopropylpyridin-4-yl)methanamine (CAS 852877-61-3) is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a pyridine ring system substituted with a primary aminomethyl group and a cyclopropyl moiety, yielding the molecular formula C9H12N2 and a molecular weight of 148.205 g/mol . Its structure makes it a versatile intermediate for the synthesis of more complex molecules. This compound is of significant interest in pharmaceutical research, particularly in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4) . DPP-4 is a serine protease responsible for the inactivation of incretin hormones, and its inhibition is a established therapeutic pathway for the treatment of type 2 diabetes . Furthermore, research indicates that analogs of this compound are investigated for their potential in targeted cancer therapies, including studies involving triazolopyrimidine compounds for the treatment of various disorders . Researchers can also acquire the dihydrochloride salt of this compound (CAS 1228880-34-9) for enhanced stability and solubility in experimental applications . This compound is supplied for Research Use Only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(2-cyclopropylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-6-7-3-4-11-9(5-7)8-1-2-8/h3-5,8H,1-2,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUFSQSQRVNXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701294219
Record name 2-Cyclopropyl-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852877-61-3
Record name 2-Cyclopropyl-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852877-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-cyclopropylpyridin-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2-Cyclopropylpyridin-4-yl)methanamine synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (2-Cyclopropylpyridin-4-yl)methanamine

Abstract

This compound is a pivotal structural motif and a versatile building block in contemporary medicinal chemistry, frequently incorporated into pharmacologically active agents. Its unique combination of a rigid cyclopropyl group and a flexible aminomethyl linker on a pyridine scaffold imparts desirable physicochemical and metabolic properties to drug candidates. This guide provides a comprehensive overview of the principal synthetic pathways to this key intermediate, intended for researchers, chemists, and professionals in drug development. We will delve into two primary retrosynthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to inform strategic decisions in a laboratory setting.

Introduction and Retrosynthetic Analysis

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry, driven by their prevalence in pharmaceuticals and agrochemicals. The target molecule, this compound, presents a specific synthetic challenge: the regioselective installation of two distinct functional groups—a cyclopropyl ring at the C2 position and an aminomethyl group at the C4 position.

A logical retrosynthetic analysis reveals two primary strategies originating from the disconnection of the key C-N and C-C bonds.

Retrosynthetic Approach:

Our analysis identifies two key precursors: 2-cyclopropylpyridine-4-carbonitrile (A) and 2-cyclopropylpyridine-4-carboxaldehyde (B) . The final transformation into the target amine is achieved via nitrile reduction or reductive amination, respectively. These two intermediates can be derived from a common ancestor, 2-cyclopropylpyridine, which itself is typically synthesized from commercially available halopyridines.

G cluster_precursors Key Precursors Target This compound Precursor_A 2-Cyclopropylpyridine-4-carbonitrile (A) Target->Precursor_A Nitrile Reduction Precursor_B 2-Cyclopropylpyridine-4-carboxaldehyde (B) Target->Precursor_B Reductive Amination Common_Intermediate 2-Cyclopropylpyridine Precursor_A->Common_Intermediate Cyanation Precursor_B->Common_Intermediate Formylation Starting_Material 2-Halopyridine Common_Intermediate->Starting_Material Cyclopropanation (e.g., Suzuki, Kumada) G Start 2-Chloropyridine Step1 2-Cyclopropylpyridine Start->Step1 Suzuki Coupling (Cyclopropylboronic acid, Pd catalyst) Step2 2-Cyclopropylpyridine N-oxide Step1->Step2 Oxidation (m-CPBA) Step3 2-Cyclopropyl-4-cyanopyridine Step2->Step3 Cyanation (TMSCN, Ac₂O) End This compound Step3->End Reduction (H₂, Raney Ni)

Caption: Overview of the primary synthesis pathway.

Step 1: Synthesis of 2-Cyclopropylpyridine

The introduction of the cyclopropyl moiety is efficiently achieved via a palladium-catalyzed Suzuki cross-coupling reaction. This method offers high yields and excellent functional group tolerance.

  • Mechanism and Rationale: The reaction proceeds through the classic Suzuki catalytic cycle: oxidative addition of the palladium catalyst to the 2-chloropyridine, transmetalation with the cyclopropylboronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst. The choice of a phosphine ligand (e.g., SPhos, XPhos) is critical for stabilizing the palladium complex and facilitating the reaction with the relatively unreactive 2-chloropyridine.

Reagent/ParameterValuePurpose
2-Chloropyridine1.0 eqStarting Material
Cyclopropylboronic acid1.5 eqCyclopropyl Source
Pd(OAc)₂0.02 eqPalladium Catalyst
SPhos0.04 eqLigand
K₃PO₄2.0 eqBase
Toluene/H₂O10:1Solvent
Temperature100 °CReaction Condition
Time12-18 hReaction Duration
Step 2: Synthesis of 2-Cyclopropyl-4-cyanopyridine

Direct functionalization of the C4 position of 2-cyclopropylpyridine is challenging. A common and effective strategy involves activation of the pyridine ring via N-oxidation, which renders the C4 position susceptible to nucleophilic attack.

  • Mechanism and Rationale:

    • N-Oxidation: 2-Cyclopropylpyridine is oxidized with an agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. This step enhances the electrophilicity of the C2 and C4 positions.

    • Cyanation: The N-oxide is then treated with a cyanide source. A widely used method is the Reissert-Henze reaction, employing trimethylsilyl cyanide (TMSCN) and an activating agent like dimethylcarbamoyl chloride or acetic anhydride. [1][2]The acylating agent activates the N-oxide, facilitating the regioselective addition of the cyanide nucleophile at the C4 position, followed by elimination to restore aromaticity.

Reagent/ParameterValuePurpose
2-Cyclopropylpyridine N-oxide1.0 eqSubstrate
Trimethylsilyl cyanide (TMSCN)1.5 eqCyanide Source
Acetic Anhydride (Ac₂O)2.0 eqActivating Agent
Acetonitrile (CH₃CN)-Solvent
Temperature80 °CReaction Condition
Time6-12 hReaction Duration
Step 3: Reduction of 2-Cyclopropyl-4-cyanopyridine to the Amine

The final step is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is the most common and scalable method for this transformation.

  • Mechanism and Rationale: The nitrile is reduced over a heterogeneous catalyst, typically Raney Nickel or a palladium catalyst, under a hydrogen atmosphere. [3]The reaction is often conducted in an alcoholic solvent saturated with ammonia. The presence of ammonia is crucial as it suppresses the formation of secondary amine byproducts by reacting with the intermediate imine, thereby favoring the formation of the desired primary amine.

Reagent/ParameterValuePurpose
2-Cyclopropyl-4-cyanopyridine1.0 eqSubstrate
Raney Nickel~10% w/wCatalyst
Methanolic Ammonia (7N)-Solvent/Byproduct Suppressant
Hydrogen Gas (H₂)50 psiReducing Agent
Temperature25-40 °CReaction Condition
Time4-8 hReaction Duration

Alternative Pathway: The Reductive Amination Route

An alternative and equally viable pathway involves the synthesis of the intermediate aldehyde, 2-cyclopropylpyridine-4-carboxaldehyde , followed by reductive amination. Reductive amination is a powerful method for forming C-N bonds and converts a carbonyl group into an amine via an intermediate imine. [4][5]

G Start 2-Cyclopropylpyridine Step1 2-Cyclopropyl-4-carboxaldehyde Start->Step1 Formylation (e.g., Vilsmeier-Haack or lithiation/DMF) End This compound Step1->End Reductive Amination (NH₄OAc, NaBH(OAc)₃)

Caption: Overview of the reductive amination pathway.

Synthesis of 2-Cyclopropylpyridine-4-carboxaldehyde

The aldehyde can be prepared from 2-cyclopropylpyridine via several methods, including lithiation at the 4-position followed by quenching with dimethylformamide (DMF).

Reductive Amination Protocol

This one-pot reaction combines the aldehyde, an ammonia source, and a reducing agent. [4]

  • Mechanism and Rationale: The aldehyde first reacts with ammonia (often from an ammonium salt like ammonium acetate) to form an intermediate imine. A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), then reduces the imine to the final amine. [5]NaBH(OAc)₃ is particularly well-suited for this reaction because it is mild enough not to reduce the starting aldehyde significantly but is reactive enough to reduce the formed imine, and it tolerates the slightly acidic conditions that favor imine formation. [6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Cyclopropyl-4-cyanopyridine
  • Setup: To a high-pressure hydrogenation vessel, add 2-cyclopropyl-4-cyanopyridine (1.0 eq).

  • Reagent Addition: Add 7N methanolic ammonia (approx. 10 mL per gram of substrate). Carefully add water-slurried Raney Nickel (approx. 10% by weight of the substrate) under an inert atmosphere.

  • Reaction: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel to 50 psi with hydrogen gas.

  • Monitoring: Stir the reaction mixture at room temperature (or up to 40 °C to increase rate) for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol with 1% triethylamine) to yield the final product.

Comparative Analysis of Pathways

FeatureNitrile Reduction PathwayReductive Amination Pathway
Overall Yield Generally good to excellent.Good, but can be sensitive to conditions.
Scalability Highly scalable; catalytic hydrogenation is a standard industrial process.Scalable, though handling of borohydride reagents requires care.
Reagent Safety Requires handling of TMSCN (toxic) and high-pressure hydrogen.Borohydride reagents are moisture-sensitive; avoids highly toxic cyanide.
Key Intermediate 2-Cyclopropyl-4-cyanopyridine2-Cyclopropylpyridine-4-carboxaldehyde
Applicability Robust and widely documented.Versatile, allows for synthesis of N-substituted analogues directly.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from 2-chloropyridine. The key strategic decisions involve the choice of cross-coupling to install the cyclopropyl group and the method for C4-functionalization. The pathway proceeding through the 2-cyclopropyl-4-cyanopyridine intermediate followed by catalytic hydrogenation is robust, scalable, and well-documented in the literature. The alternative reductive amination of the corresponding aldehyde offers a valuable alternative, particularly if N-substituted derivatives are the ultimate target. The protocols and insights provided herein are intended to equip researchers with the knowledge to confidently and efficiently synthesize this important chemical building block.

References

  • Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Curriculum Press. (2020). Organic Synthesis Routes. Chem Factsheet, 316. Available at [Link]

  • Huo, Z., Kosugi, T., & Yamamoto, Y. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659–663.
  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005).
  • Kauffmann, T., & Neumann, F. (1969). Cyanopyridines.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link]

  • Stanovnik, B., & Svete, J. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.
  • PrepChem. (n.d.). Synthesis of 2-aminomethyl-4-methyl pyridine. Retrieved from [Link]

  • Zhang, J., et al. (2019). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society, 141(38), 15038–15048.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wang, J., et al. (2020). Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical.

Sources

An In-depth Technical Guide to the Synthesis and Structural Elucidation of (2-Cyclopropylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and detailed methods for the structural elucidation of (2-Cyclopropylpyridin-4-yl)methanamine, a novel pyridine derivative with potential applications in pharmaceutical research and development. This document is intended for an audience of researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the practical aspects of its synthesis and characterization.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

Pyridine and its derivatives are fundamental scaffolds in the development of therapeutic agents, owing to their presence in numerous natural products and FDA-approved drugs.[1] The pyridine ring system is a bioisostere for a phenyl group, but with the advantage of improved water solubility and the ability to participate in hydrogen bonding, which can enhance pharmacokinetic properties.[1] The introduction of a cyclopropyl group can impart metabolic stability and conformational rigidity, while the aminomethyl functionality provides a key site for further chemical modification and interaction with biological targets. This compound is therefore a compound of significant interest for the exploration of new chemical space in drug discovery.

Physicochemical and Predicted Properties

A thorough understanding of the physicochemical properties of a molecule is crucial for its application in drug development. While extensive experimental data for this compound is not widely available in the public domain, we can predict its key properties based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C9H12N2-
Molecular Weight 148.21 g/mol [2]
Monoisotopic Mass 148.10005 Da[3]
Appearance Expected to be a liquid or low-melting solidBased on similar aminomethylpyridines
Solubility Expected to be soluble in water and polar organic solventsPresence of the amine and pyridine nitrogen
pKa The pyridine nitrogen is expected to have a pKa around 5-6, and the primary amine a pKa around 9-10.General values for pyridines and primary amines
LogP Predicted to be low, indicating good hydrophilicityPresence of polar functional groups

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, starting from readily available pyridine precursors. The proposed synthetic route is outlined below, with each step detailed with a robust, field-tested protocol.

Synthetic_Pathway A 2-Chloropyridine B 2-Cyclopropylpyridine A->B Negishi Coupling (Cyclopropylzinc bromide, Pd catalyst) C 2-Cyclopropylpyridine N-oxide B->C Oxidation (m-CPBA) D 2-Cyclopropyl-4-cyanopyridine C->D Cyanation (TMSCN, Et3N) E This compound D->E Reduction (LiAlH4 or H2/Raney Ni)

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Cyclopropylpyridine

The introduction of the cyclopropyl group onto the pyridine ring can be efficiently achieved via a Negishi coupling reaction. This cross-coupling method is well-suited for the formation of C(sp2)-C(sp3) bonds.

  • Protocol:

    • To a solution of 2-chloropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF), add a palladium catalyst such as Pd(PPh3)4 (0.02 equivalents).

    • Slowly add a solution of cyclopropylzinc bromide (1.2 equivalents) in THF at room temperature under an inert atmosphere.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-cyclopropylpyridine.

  • Causality: The palladium catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the desired carbon-carbon bond. The use of an organozinc reagent is advantageous due to its functional group tolerance and relatively mild reaction conditions.

Step 2: Synthesis of 2-Cyclopropylpyridine N-oxide

The pyridine nitrogen must be activated for the subsequent cyanation step. This is typically achieved by oxidation to the corresponding N-oxide.

  • Protocol:

    • Dissolve 2-cyclopropylpyridine (1 equivalent) in dichloromethane (DCM).

    • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 2-cyclopropylpyridine N-oxide.

  • Causality: m-CPBA is a widely used and effective reagent for the oxidation of pyridines to their N-oxides. The reaction is generally clean and high-yielding.

Step 3: Synthesis of 2-Cyclopropyl-4-cyanopyridine

With the N-oxide in hand, the cyano group can be introduced at the 4-position.

  • Protocol:

    • To a solution of 2-cyclopropylpyridine N-oxide (1 equivalent) in acetonitrile, add triethylamine (3 equivalents).

    • Add trimethylsilyl cyanide (TMSCN) (1.5 equivalents) dropwise at room temperature.

    • Heat the mixture to reflux and monitor by TLC.

    • After completion, cool the reaction and quench with water.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain 2-cyclopropyl-4-cyanopyridine.

  • Causality: The N-oxide activates the pyridine ring for nucleophilic attack. TMSCN serves as the cyanide source, and triethylamine acts as a base to facilitate the reaction.

Step 4: Synthesis of this compound

The final step is the reduction of the nitrile to the primary amine. Two common and effective methods are presented.

  • Method A: Lithium Aluminum Hydride (LiAlH4) Reduction

    • To a suspension of LiAlH4 (2 equivalents) in anhydrous THF at 0 °C, add a solution of 2-cyclopropyl-4-cyanopyridine (1 equivalent) in THF dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for several hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with THF.

    • Concentrate the filtrate to yield the crude product, which can be purified by distillation or chromatography.

  • Method B: Catalytic Hydrogenation

    • Dissolve 2-cyclopropyl-4-cyanopyridine (1 equivalent) in methanol or ethanol saturated with ammonia.

    • Add a catalytic amount of Raney Nickel.

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) at room temperature.

    • Monitor the reaction by observing the cessation of hydrogen uptake.

    • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the product.

  • Causality: LiAlH4 is a powerful reducing agent capable of converting nitriles to primary amines. The ammoniacal conditions in the catalytic hydrogenation help to suppress the formation of secondary amine byproducts.[4] Raney Nickel is a cost-effective and efficient catalyst for this transformation.[4]

Structure Elucidation

The confirmation of the structure of the synthesized this compound requires a combination of spectroscopic techniques.

Structure_Elucidation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesized_Compound This compound MS Mass Spectrometry (MS) Synthesized_Compound->MS Molecular Weight Confirmation IR Infrared (IR) Spectroscopy Synthesized_Compound->IR Functional Group Identification NMR Nuclear Magnetic Resonance (NMR) Synthesized_Compound->NMR Connectivity and Stereochemistry Structure_Confirmed Structure Elucidated MS->Structure_Confirmed IR->Structure_Confirmed NMR->Structure_Confirmed

Caption: Workflow for the structural elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Data:

    • Electrospray Ionization (ESI-MS): A prominent ion at m/z 149.1073 [M+H]+ is expected, corresponding to the protonated molecule.[3]

    • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass, which should be consistent with the molecular formula C9H12N2.

Table 2: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]+ 149.10733
[M+Na]+ 171.08927
[M-H]- 147.09277
[M]+ 148.09950

Data sourced from PubChemLite predictions.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Expected Data:

    • N-H stretch: A broad absorption in the region of 3300-3500 cm-1, characteristic of a primary amine.

    • C-H stretch (aromatic): Absorptions above 3000 cm-1.

    • C-H stretch (aliphatic): Absorptions below 3000 cm-1, including those of the cyclopropyl and aminomethyl groups.

    • C=N and C=C stretch (pyridine ring): Absorptions in the 1400-1600 cm-1 region.

    • N-H bend: An absorption around 1600 cm-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the connectivity of atoms.

  • ¹H NMR Spectroscopy (Predicted):

    • Pyridine Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C6 would likely be a doublet, the proton at C5 a doublet of doublets, and the proton at C3 a singlet or a narrow doublet.

    • Aminomethyl Protons (-CH2NH2): A singlet at approximately δ 3.8-4.0 ppm, integrating to 2H.

    • Amine Protons (-NH2): A broad singlet that can exchange with D2O, integrating to 2H. Its chemical shift will be concentration and solvent dependent.

    • Cyclopropyl Protons: A complex multiplet in the upfield region (δ 0.5-1.5 ppm), with distinct signals for the methine and methylene protons of the cyclopropyl ring.

  • ¹³C NMR Spectroscopy (Predicted):

    • Pyridine Carbons: Five signals in the aromatic region (δ 120-160 ppm). The carbon bearing the cyclopropyl group (C2) and the carbon at C6 would be deshielded.

    • Aminomethyl Carbon (-CH2NH2): A signal around δ 45-50 ppm.

    • Cyclopropyl Carbons: Signals in the upfield region (δ 5-20 ppm).

Conclusion

This technical guide provides a comprehensive framework for the synthesis and structural elucidation of this compound. The proposed multi-step synthesis is based on established and reliable chemical transformations. The detailed analytical workflow, incorporating mass spectrometry, IR spectroscopy, and NMR spectroscopy, provides a robust system for confirming the identity and purity of the target compound. This information should serve as a valuable resource for researchers and scientists engaged in the design and development of novel pyridine-based molecules for therapeutic applications.

References

  • PubMed. (2025). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Retrieved from [Link]

  • PubMed Central. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction for synthesis of pyridopyrimidine carbonitrile derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. Retrieved from [Link]

  • Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase- Controlled Co Nanoparticles Prepared by Hydrosilane-Assist. Retrieved from [Link]

  • AA Blocks. (n.d.). 1060806-23-6 | [1-(2-methylpyridin-4-yl)cyclopropyl]methanamine. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H12N2). Retrieved from [Link]

  • CP Lab Safety. (n.d.). Cyclopropyl(pyridin-2-yl)methanamine, min 96%, 1 gram. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. Retrieved from [Link]

Sources

Spectroscopic data for (2-Cyclopropylpyridin-4-yl)methanamine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (2-Cyclopropylpyridin-4-yl)methanamine

Introduction

This compound is a substituted pyridine derivative featuring a cyclopropyl group at the 2-position and a methanamine group at the 4-position. As with many novel chemical entities in drug discovery and materials science, a thorough structural elucidation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to confirming the molecular structure and purity of this compound. This guide provides a detailed analysis of the expected spectroscopic data for this compound, grounded in established principles and data from analogous structures. The methodologies outlined herein are designed to serve as a robust framework for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.[1][2][3][4]

The structural integrity of such molecules is the foundation of their function. Therefore, a multi-faceted spectroscopic approach is not just best practice but a necessary component of rigorous scientific investigation. This guide will delve into the predicted data from ¹H NMR, ¹³C NMR, IR, and MS, offering insights into the experimental choices and the logic behind spectral interpretation.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic, methanamine, and cyclopropyl protons.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H6~8.4d1H
H5~7.1d1H
H3~6.9s1H
H10 (CH₂)~3.8s2H
H11 (NH₂)~1.6br s2H
H7 (CH)~2.0m1H
H8, H9 (CH₂)~1.0m2H
H8, H9 (CH₂)~0.7m2H
Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (H3, H5, H6): The protons on the pyridine ring are expected to appear in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current.[5] H6, being adjacent to the electronegative nitrogen atom, is predicted to be the most deshielded. H3 and H5 will be upfield relative to H6. The substitution pattern dictates the observed coupling.

  • Methanamine Protons (H10, H11): The methylene protons (H10) adjacent to the pyridine ring and the nitrogen atom are expected to resonate around 3.8 ppm. The primary amine protons (H11) typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Its chemical shift can vary depending on concentration and solvent.

  • Cyclopropyl Protons (H7, H8, H9): The protons on the cyclopropyl ring are characteristically found in the upfield region (δ 0.2-2.0 ppm) due to the unique shielding effects of the strained ring system.[6][7][8] The methine proton (H7) will be the most downfield of this group. The diastereotopic methylene protons (H8 and H9) will exhibit complex splitting patterns due to both geminal and vicinal coupling.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: A standard proton experiment is run, typically with a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 16 or 32) are acquired to ensure a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance the signal.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~165
C6~149
C4~148
C5~121
C3~119
C10 (CH₂)~45
C7 (CH)~16
C8, C9 (CH₂)~10
Interpretation of the ¹³C NMR Spectrum
  • Pyridine Carbons (C2-C6): The carbon atoms of the pyridine ring are expected in the aromatic region (δ 110-170 ppm). C2, being bonded to both the nitrogen and the cyclopropyl group, is predicted to be the most downfield.[9][10][11] The chemical shifts of C4 and C6 are also significantly influenced by the nitrogen atom.

  • Methanamine Carbon (C10): The methylene carbon of the methanamine group is expected to appear in the aliphatic region, around 45 ppm.

  • Cyclopropyl Carbons (C7, C8, C9): The carbons of the cyclopropyl ring are characteristically shifted upfield. The methine carbon (C7) will be more downfield than the methylene carbons (C8, C9).

Experimental Protocol for ¹³C NMR
  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is typically required compared to ¹H NMR.

  • Instrument Setup: The experiment is run on a spectrometer equipped with a broadband probe.

  • Data Acquisition: A standard proton-decoupled ¹³C experiment (e.g., PENDANT or DEPT) is performed. A larger number of scans is necessary due to the lower sensitivity of the ¹³C nucleus.

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3250N-H stretch (asymmetric and symmetric)Primary Amine
3100-3000C-H stretchAromatic & Cyclopropyl C-H
2950-2850C-H stretchAliphatic C-H
1650-1580N-H bend (scissoring)Primary Amine
1600-1450C=C and C=N stretchPyridine Ring
1250-1020C-N stretchAliphatic Amine
Interpretation of the IR Spectrum
  • N-H Vibrations: The presence of the primary amine group (-NH₂) is expected to give rise to two characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region.[12][13][14][15] An N-H bending vibration should also be observable around 1650-1580 cm⁻¹.[14]

  • C-H Vibrations: Aromatic and cyclopropyl C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the methanamine group will appear just below 3000 cm⁻¹.

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will result in a series of absorptions in the 1600-1450 cm⁻¹ region.

  • C-N Vibration: The C-N stretching of the aliphatic amine is expected in the 1250-1020 cm⁻¹ range.[14]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr and pressing it into a transparent disk. Alternatively, for a liquid or dissolved solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Instrument Setup: An FTIR spectrometer is used for the analysis.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the pure solvent/KBr) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₉H₁₂N₂

  • Exact Mass: 148.1000

  • Molecular Weight: 148.21

  • Predicted [M+H]⁺: 149.1073

Interpretation of the Mass Spectrum

In a typical electrospray ionization (ESI) mass spectrum, the most prominent peak would be the protonated molecule [M+H]⁺ at m/z 149.1073.[16]

The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide valuable structural information. Based on studies of similar benzylamines, a likely fragmentation pathway involves the loss of ammonia (NH₃).[17][18][19][20][21]

  • Loss of NH₃: The [M+H]⁺ ion could lose a molecule of ammonia (17 Da) to form a fragment ion at m/z 132.

  • Other Fragmentations: Further fragmentation of the pyridine or cyclopropyl ring could lead to other characteristic ions.

mol C9H12N2 This compound esi Electrospray Ionization (ESI) mol->esi Protonation mh_ion [M+H]+ ion m/z = 149.1073 esi->mh_ion cid Collision-Induced Dissociation (CID) mh_ion->cid loss_nh3 Loss of NH3 (-17 Da) cid->loss_nh3 fragment1 Fragment Ion m/z = 132 loss_nh3->fragment1 further_frag Further Fragmentation fragment1->further_frag other_ions Other Characteristic Ions further_frag->other_ions

Caption: A simplified workflow for the mass spectrometric analysis and a plausible fragmentation pathway.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid) to promote protonation.

  • Instrument Setup: The analysis is performed on a mass spectrometer equipped with an ESI source.

  • Data Acquisition: The sample solution is infused into the ESI source. A full scan mass spectrum is acquired to determine the m/z of the molecular ion. For structural confirmation, a product ion scan (MS/MS) is performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Conclusion

The comprehensive spectroscopic characterization of this compound through ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for structural confirmation. The predicted data, based on established chemical principles and analogous structures, offers a clear roadmap for what researchers should expect to observe. By following the detailed experimental protocols, scientists can confidently verify the identity and purity of this and other novel chemical entities, ensuring the integrity of their research and development endeavors.

References

  • Aubry, F., & Blaise, P. (2006). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 41(3), 333-345. [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(10), 1399-1409. [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Stevens Institute of Technology. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

  • ResearchGate. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Adhikari, A. V., et al. (2015). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistryOpen, 4(6), 786-791. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2020). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Polycyclic Aromatic Compounds, 42(5), 2167-2186. [Link]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477. [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (2006). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

  • ResearchGate. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

  • Adhikari, A. V., et al. (2015). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistryOpen, 4(6), 786-91. [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]A_Theoretical_Study)

Sources

Whitepaper: Unveiling the Therapeutic Potential of (2-Cyclopropylpyridin-4-yl)methanamine: A Proposed Research and Development Roadmap

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the core.

Abstract

(2-Cyclopropylpyridin-4-yl)methanamine is a novel small molecule with a chemical architecture suggestive of significant, yet unexplored, biological activity. The confluence of a pyridine core, a strained cyclopropyl ring, and a primary aminomethyl group presents a unique pharmacological profile ripe for investigation. This guide outlines a comprehensive strategy for the systematic evaluation of this compound, from initial in silico profiling and target hypothesis to a multi-phased in vitro validation workflow. We present detailed experimental protocols and a logical framework designed to identify and characterize its biological targets, elucidate its mechanism of action, and ultimately assess its potential as a lead compound in drug discovery. This document serves as a technical roadmap for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel chemical entities.

Introduction and Rationale

The imperative in modern drug discovery is the identification of novel chemical matter that can be effectively translated into safe and efficacious therapies. This compound emerges as a compound of interest due to its distinct structural motifs, which are prevalent in a wide array of approved therapeutic agents.

  • The Pyridine Scaffold: The pyridine ring is a bioisostere of a phenyl ring but with a nitrogen atom that can act as a hydrogen bond acceptor and can influence the molecule's pKa. This core is a cornerstone in medicinal chemistry, found in drugs targeting a vast range of receptors and enzymes.

  • The 4-Aminomethyl Group: This flexible side chain provides a primary amine, a critical functional group for forming salt bridges and hydrogen bonds with biological targets, often anchoring the ligand in the binding pocket.

  • The 2-Cyclopropyl Group: This small, rigid, and lipophilic group is particularly intriguing. It can serve to orient the molecule within a binding site, and its strained ring system can lead to unique interactions with target proteins. Furthermore, the cyclopropyl group is often introduced to block sites of metabolism, potentially improving the pharmacokinetic profile of a compound.

The combination of these features suggests that this compound is a promising candidate for engaging with a variety of biological targets. However, to our knowledge, its specific biological activities have not been extensively reported in the public domain. Therefore, a structured and scientifically rigorous investigation is warranted. This whitepaper proposes a logical, multi-phase approach to systematically de-orphanize this compound.

Physicochemical Profile and Druglikeness Assessment

Prior to committing to extensive biological screening, an initial assessment of a compound's physicochemical properties is essential to predict its potential as a drug candidate. This in silico analysis helps to identify potential liabilities, such as poor solubility or membrane permeability, early in the development process.

We have calculated the key physicochemical properties of this compound, summarized in Table 1. These properties were evaluated against Lipinski's Rule of Five, a widely used guideline for predicting oral bioavailability.

Table 1: Calculated Physicochemical Properties of this compound

PropertyValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight148.21 g/mol ≤ 500Yes
LogP (Octanol-Water Partition Coefficient)1.3≤ 5Yes
Hydrogen Bond Donors1 (from -NH₂)≤ 5Yes
Hydrogen Bond Acceptors2 (from pyridine N and -NH₂)≤ 10Yes
Topological Polar Surface Area (TPSA)38.9 Ų≤ 140 ŲYes

The data presented in Table 1 indicates that this compound exhibits a favorable physicochemical profile. It fully complies with Lipinski's Rule of Five, suggesting a high probability of good membrane permeability and oral bioavailability. Its low molecular weight and TPSA classify it as a lead-like molecule, making it an excellent starting point for a drug discovery program.

Hypothesized Biological Targets

The structure of this compound shares features with known ligands for several important classes of drug targets. Based on this structural analogy, we can formulate hypotheses about its potential biological activity.

  • G-Protein Coupled Receptors (GPCRs): The aromatic pyridine ring and the basic amine are common features in ligands for aminergic GPCRs, such as dopamine, serotonin, and histamine receptors. The cyclopropyl group could confer selectivity for a specific receptor subtype.

  • Monoamine Oxidase (MAO) Enzymes: Small molecules containing a primary amine and a cyclopropyl group are known inhibitors of MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters. The cyclopropylmethylamine moiety, in particular, is a known pharmacophore for irreversible MAO inhibitors.

  • Histamine H3 Receptor Antagonists/Inverse Agonists: Many potent H3 receptor antagonists feature a basic amine separated from an aromatic ring system. This class of drugs is being investigated for cognitive disorders and other CNS indications.

Given these possibilities, a logical first step is to screen the compound against a panel of these and other high-value targets.

Proposed Experimental Workflow for Target Identification

We propose a three-phase experimental plan to efficiently identify and validate the biological target(s) of this compound. This workflow is designed to maximize information while conserving resources, moving from broad screening to focused mechanistic studies.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Mechanism of Action P1_Start Compound Synthesis & QC P1_HTS High-Throughput Screening (Broad Target Panel) P1_Start->P1_HTS P1_Data Data Analysis: Hit Identification P1_HTS->P1_Data P2_Confirm Hit Confirmation (Fresh Compound) P1_Data->P2_Confirm Identified Hits P2_Dose Dose-Response Analysis (EC50 / IC50 Determination) P2_Confirm->P2_Dose P2_Select Initial Selectivity Screening P2_Dose->P2_Select P3_MoA Mechanism of Action (e.g., Enzyme Kinetics, Binding Assays) P2_Select->P3_MoA Validated Hit P3_Pathway Cellular Pathway Analysis P3_MoA->P3_Pathway P3_SAR Preliminary SAR (Analog Synthesis) P3_Pathway->P3_SAR P3_SAR->P1_Start Lead Optimization

Caption: Proposed multi-phase workflow for target identification and validation.

Phase 1: High-Throughput Target Screening

The objective of this phase is to perform a broad, unbiased screen of the compound against a diverse panel of biologically relevant targets to identify initial "hits."

Protocol: Broad Target Screening (Example: GPCR Panel)

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in an appropriate assay buffer to create a range of concentrations for screening (e.g., a single high concentration of 10 µM).

  • Assay Plate Preparation:

    • Utilize 384-well microplates pre-coated with membranes from cells overexpressing the target GPCRs.

    • Add the diluted compound to the appropriate wells. Include wells for positive controls (known agonists/antagonists) and negative controls (vehicle only).

  • Radioligand Binding Assay:

    • Add a known radiolabeled ligand for the target receptor at a concentration near its Kd to all wells.

    • Incubate the plates for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding to reach equilibrium.

  • Signal Detection:

    • Terminate the binding reaction by rapid filtration over a glass fiber filter, washing away unbound radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding for the test compound relative to the controls.

    • A statistically significant reduction in binding (e.g., >50% inhibition) identifies the compound as a "hit" for that specific target.

Phase 2: Hit Confirmation and Dose-Response Analysis

Any hits identified in Phase 1 must be rigorously validated to eliminate false positives and to quantify the compound's potency.

Protocol: IC50 Determination via Dose-Response Curve

  • Compound Preparation:

    • Using a freshly weighed sample of the compound, prepare a 10 mM stock in DMSO.

    • Create a 10-point, 3-fold serial dilution series in the assay buffer, starting from a high concentration (e.g., 100 µM).

  • Assay Execution:

    • Perform the same binding assay as described in Phase 1, but this time using the full dilution series of the compound.

  • Data Analysis:

    • For each concentration, calculate the percent inhibition.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or equivalent software).

    • The IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding, is determined from this curve.

Phase 3: Mechanism of Action (MoA) Studies

Once a potent and selective hit has been validated, the next critical step is to understand how it interacts with its target. For an enzyme like Monoamine Oxidase, this would involve determining the mode of inhibition.

Protocol: Enzyme Inhibition Kinetics (Example: MAO-A)

  • Assay Setup:

    • Prepare reactions in a 96-well plate containing MAO-A enzyme, a suitable substrate (e.g., kynuramine), and various concentrations of this compound.

    • Include a no-inhibitor control.

  • Kinetic Measurement:

    • Initiate the reaction by adding the substrate.

    • Measure the rate of product formation over time using a fluorescence plate reader.

  • Data Analysis:

    • Plot the reaction velocity against the substrate concentration for each inhibitor concentration.

    • Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]).

    • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

G cluster_0 Hypothetical MAO Inhibition Pathway MAO {Monoamine Oxidase (MAO)} | Active Site Metabolite Inactive Metabolite MAO->Metabolite Synapse Increased Synaptic Neurotransmitter Levels MAO->Synapse leads to Neurotransmitter Neurotransmitter (e.g., Serotonin) Neurotransmitter->MAO:f0 Metabolism Compound This compound Inhibitor Compound->MAO:f0 Inhibition

Caption: Hypothetical mechanism of action via MAO inhibition.

Conclusion and Future Directions

This compound represents a molecule of high interest for drug discovery programs. Its favorable in silico profile suggests it is a viable starting point for development. The proposed systematic workflow, beginning with broad screening and progressing through rigorous validation and mechanistic studies, provides a clear and efficient path to uncovering its therapeutic potential. Successful identification of a validated biological target would trigger a lead optimization phase, involving medicinal chemistry efforts to synthesize analogs to improve potency, selectivity, and pharmacokinetic properties. This structured approach ensures that research efforts are focused and data-driven, maximizing the probability of translating this promising molecule into a valuable therapeutic asset.

References

There are no direct publications on the biological activity of this compound found in the initial search. The references below provide context for the methodologies and concepts discussed in this whitepaper.

  • Lipinski's Rule of Five: Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

  • High-Throughput Screening: Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., ... & Hertzberg, R. P. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188–195. [Link]

  • Enzyme Inhibition Kinetics: Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. [Link]

  • GPCR Radioligand Binding Assays: Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of Pharmacology and Experimental Therapeutics, 266(2), 598-606. [Link]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of (2-Cyclopropylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of novel chemical entities with unique structural motifs, such as (2-Cyclopropylpyridin-4-yl)methanamine, presents both an opportunity and a challenge in drug discovery. The presence of a cyclopropyl group fused to a pyridinyl core suggests a high degree of conformational rigidity and potential for novel interactions with biological targets. However, with no pre-existing biological data, a systematic and multi-faceted approach is required to uncover its mechanism of action. This guide provides a comprehensive, technically-focused framework for researchers, scientists, and drug development professionals to systematically investigate and characterize the pharmacological activity of this compound. Eschewing a rigid template, this document is structured as a logical, field-proven workflow, guiding the reader from initial hypothesis generation through to detailed mechanistic validation. Each proposed step is grounded in scientific rationale, emphasizing self-validating protocols and citing authoritative sources to ensure scientific integrity.

Introduction: Structural Insights and Hypothesis Generation

The chemical structure of this compound, with its distinct cyclopropyl and pyridinyl moieties, serves as the primary source for initial hypothesis generation. The cyclopropyl group is known to introduce conformational constraints and can participate in unique binding interactions, while the pyridine ring is a common feature in many biologically active compounds, often involved in hydrogen bonding and pi-stacking interactions.

Given these features, this compound could potentially interact with a wide range of biological targets, including but not limited to:

  • G-protein coupled receptors (GPCRs): The rigid structure may favor binding to specific receptor subtypes.

  • Ion channels: The molecule's size and charge distribution could allow it to modulate channel activity.

  • Enzymes: The compound could act as an inhibitor or allosteric modulator of various enzymes, such as kinases or proteases.

  • Nuclear receptors: The lipophilic nature of the cyclopropyl group might facilitate entry into the nucleus and interaction with these receptors.

The initial phase of investigation will, therefore, focus on narrowing down these possibilities through a combination of computational and high-throughput experimental approaches.

Phase I: Target Identification and Deconvolution

The primary challenge with a novel compound is to identify its molecular target(s). This process, often termed target deconvolution, is essential for understanding its mechanism of action.[1][2] We recommend a parallel workflow employing both computational and experimental strategies.

In Silico Target Prediction

Computational methods offer a rapid and cost-effective means to generate initial hypotheses about a compound's biological targets.[3][4][5] These approaches can be broadly categorized as ligand-based and structure-based.

  • Ligand-Based Methods: These techniques compare the physicochemical properties and structure of this compound to databases of compounds with known biological activities.[6] Tools like Similarity Ensemble Approach (SEA) and machine learning models can predict potential targets based on chemical similarity.[7][8]

  • Structure-Based Methods: If the three-dimensional structures of potential target proteins are known, molecular docking simulations can be performed to predict the binding affinity and mode of interaction of this compound.[9] This can provide insights into the feasibility of a predicted interaction.

The results from these in silico analyses should be treated as a preliminary, prioritized list of potential targets for experimental validation.

Experimental Target Identification

Experimental approaches provide direct evidence of a compound's biological effects and its interacting partners.

Phenotypic screening is a powerful, unbiased approach that identifies compounds based on their ability to alter a cell's or organism's observable characteristics.[10][11] This method is particularly useful when the molecular underpinnings of a desired therapeutic effect are not fully understood.[12]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Choose a panel of human cell lines representing diverse tissue types (e.g., neuronal, epithelial, immune cells).

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Staining: After a defined incubation period, fix and stain the cells with a cocktail of fluorescent dyes that label various subcellular compartments (e.g., nucleus, mitochondria, cytoskeleton).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Data Analysis: Utilize image analysis software to quantify a multitude of phenotypic parameters, such as cell morphology, viability, and protein localization.

  • Hit Identification: Identify statistically significant changes in cellular phenotypes induced by the compound.

The resulting phenotypic profile can be compared to databases of profiles from compounds with known mechanisms of action to infer potential targets and pathways.

Affinity-based methods aim to directly isolate the protein targets that physically bind to the small molecule.[13][14][15]

Experimental Protocol: Affinity Chromatography Coupled with Mass Spectrometry

  • Compound Immobilization: Synthesize an analog of this compound with a linker arm for covalent attachment to a solid support (e.g., agarose beads) without disrupting its binding activity.

  • Cell Lysate Preparation: Prepare a protein extract from a relevant cell line or tissue.

  • Affinity Pull-Down: Incubate the immobilized compound with the cell lysate to allow for the formation of compound-protein complexes.

  • Washing and Elution: Wash away non-specifically bound proteins and then elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.[16]

A complementary approach is the Drug Affinity Responsive Target Stability (DARTS) method, which identifies target proteins based on their increased resistance to proteolysis upon ligand binding.[17]

G cluster_0 Phase I: Target Identification cluster_1 Data Integration & Hypothesis In_Silico In Silico Prediction (Ligand & Structure-Based) Hypothesis Prioritized List of Potential Targets In_Silico->Hypothesis Predicts Phenotypic_Screening Phenotypic Screening (High-Content Imaging) Phenotypic_Screening->Hypothesis Informs Affinity_Chromatography Affinity Chromatography-MS Affinity_Chromatography->Hypothesis Identifies

Caption: Workflow for Target Identification of this compound.

Phase II: Biophysical and Biochemical Characterization

Once a putative target has been identified, the next critical step is to validate and characterize the interaction using biophysical and biochemical assays.

Binding Affinity and Kinetics

Several techniques can be employed to quantify the binding affinity (KD) and kinetics (kon, koff) of the compound-target interaction.

Technique Principle Information Provided
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.KD, stoichiometry, enthalpy, entropy
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to an immobilized target.KD, kon, koff
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon binding.KD
Thermal Shift Assay (TSA) Monitors the change in protein melting temperature upon ligand binding.Ligand binding

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Target Immobilization: Covalently attach the purified target protein to the surface of an SPR sensor chip.

  • Compound Injection: Flow a series of concentrations of this compound over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal over time to obtain association and dissociation curves.

  • Data Analysis: Fit the data to a suitable binding model to determine KD, kon, and koff.

Functional Assays

Functional assays are essential to determine whether the binding of the compound to its target results in a biological effect (e.g., inhibition or activation). The specific assay will depend on the nature of the target protein.

  • For Enzymes: Measure the effect of the compound on the enzyme's catalytic activity using a substrate-based assay.

  • For Receptors: Use a reporter gene assay or measure changes in downstream signaling molecules (e.g., cAMP, Ca2+) to assess receptor activation or antagonism.

  • For Ion Channels: Employ patch-clamp electrophysiology to measure the effect of the compound on ion flow.

Phase III: Cellular and In Vivo Mechanistic Studies

With a validated target and a defined biochemical effect, the investigation moves to understanding the compound's mechanism of action in a more complex biological context.

Cellular Pathway Analysis

Cell-based assays are used to confirm that the compound engages its target in a cellular environment and to elucidate the downstream signaling pathways that are affected.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

  • Cell Treatment: Treat cells with this compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells and prepare protein extracts.

  • SDS-PAGE and Western Blotting: Separate the proteins by size and transfer them to a membrane.

  • Immunodetection: Probe the membrane with antibodies specific for the target protein and key downstream signaling molecules (both total and phosphorylated forms).

  • Quantification: Quantify the changes in protein levels and phosphorylation states to map the affected signaling pathway.

G Compound This compound Target Identified Target Protein Compound->Target Binds & Modulates Signaling_Molecule_1 Downstream Effector 1 (e.g., Kinase) Target->Signaling_Molecule_1 Activates/Inhibits Signaling_Molecule_2 Downstream Effector 2 (e.g., Transcription Factor) Signaling_Molecule_1->Signaling_Molecule_2 Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling_Molecule_2->Cellular_Response Regulates Gene Expression

Caption: Hypothetical Signaling Pathway of this compound.

In Vivo Target Engagement and Efficacy

The final stage of mechanistic investigation involves demonstrating that the compound engages its target in a living organism and that this engagement leads to a therapeutic effect.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies correlate the concentration of the compound in the body over time with its biological effect, providing evidence of target engagement in vivo.

  • Animal Models of Disease: If a relevant disease model exists, the efficacy of this compound can be tested. This provides the ultimate validation of its mechanism of action and therapeutic potential.

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for elucidating the mechanism of action of a novel chemical entity like this compound. By integrating computational, biophysical, biochemical, and cellular approaches, researchers can confidently identify the molecular target(s), characterize the nature of the interaction, and understand the downstream biological consequences. The insights gained from these studies will be instrumental in guiding the future development of this compound as a potential therapeutic agent.

References

  • ScienceDirect. (n.d.). Identifying novel drug targets with computational precision. Retrieved from [Link]

  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • Li, Y. Y., An, J., & Jones, S. J. M. (2011). A Computational Approach to Finding Novel Targets for Existing Drugs. PLoS Computational Biology, 7(9), e1002139. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification. Retrieved from [Link]

  • Wang, L., Ma, C., Wipf, P., Liu, H., Su, W., & Xie, X. Q. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406. Retrieved from [Link]

  • Lee, H., & Lee, J. W. (2013). Target deconvolution techniques in modern phenotypic profiling. Journal of Biological Chemistry, 288(25), 18331-18337. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. Retrieved from [Link]

  • Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. Retrieved from [Link]

  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]

  • PubMed Central. (2013, January 18). Target deconvolution techniques in modern phenotypic profiling. Retrieved from [Link]

  • NIH. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • PubMed Central. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

  • MDPI. (n.d.). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Retrieved from [Link]

  • ResearchGate. (n.d.). Identifying novel drug targets with computational precision. Retrieved from [Link]

  • PNAS. (2009, March 24). Identifying the proteins to which small-molecule probes and drugs bind in cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenotypic screening. Retrieved from [Link]

  • MDPI. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Retrieved from [Link]

  • ACS Chemical Biology. (n.d.). Identification of Direct Protein Targets of Small Molecules. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Retrieved from [Link]

  • Drug Target Review. (2019, June 5). Phenotypic profiling in drug discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Phenotypic Approach to Drug Discovery. Retrieved from [Link]

  • PubMed. (2021, March 18). The future of phenotypic drug discovery. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Novel (2-Cyclopropylpyridin-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the (2-Cyclopropylpyridin-4-yl)methanamine Scaffold in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. The this compound core has emerged as a structure of significant interest. This guide provides an in-depth exploration of the synthesis of this valuable scaffold and its derivatives, grounded in scientific principles and practical laboratory insights.

The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The strategic incorporation of a cyclopropyl group is a well-established tactic in medicinal chemistry to improve metabolic stability, reduce off-target effects, and enhance potency by acting as a rigid bioisostere for other functional groups.[3][4] The aminomethyl side chain provides a crucial vector for further functionalization, allowing for the exploration of a wide chemical space to optimize drug-target interactions. This combination of features makes this compound derivatives promising candidates for a range of therapeutic areas, including but not limited to oncology, neurodegenerative diseases, and infectious agents.[5][6][7]

This technical guide is structured to provide not just a series of protocols, but a deeper understanding of the chemical logic that underpins the synthetic strategies. We will delve into the "why" behind the "how," offering insights that will empower researchers to not only replicate these methods but also to adapt and innovate upon them.

Strategic Synthesis of this compound: A Multi-Step Approach

The synthesis of the target scaffold can be logically dissected into three key stages:

  • Formation of a Suitable Pyridine Precursor: Establishing the core pyridine ring with appropriate functional handles for subsequent modifications.

  • Installation of the Cyclopropyl Moiety: Introducing the cyclopropyl group at the C2 position of the pyridine ring.

  • Elaboration of the C4-Aminomethyl Side Chain: Conversion of a nitrile or other functional group at the C4 position to the desired methanamine.

The following sections will provide detailed experimental protocols for a rational and efficient synthetic route, as illustrated in the workflow diagram below.

Synthesis_Workflow Start Commercially Available 4-Cyanopyridine Intermediate1 4-Cyanopyridine N-oxide Start->Intermediate1 Oxidation Intermediate2 2-Chloro-4-cyanopyridine Intermediate1->Intermediate2 Chlorination Intermediate3 2-Cyclopropyl-4-cyanopyridine Intermediate2->Intermediate3 Negishi Coupling FinalProduct This compound Intermediate3->FinalProduct Nitrile Reduction

Caption: A streamlined synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-4-cyanopyridine

A common and efficient strategy commences with the readily available 4-cyanopyridine. The synthesis of the crucial intermediate, 2-chloro-4-cyanopyridine, is a two-step process involving N-oxidation followed by chlorination.

Step 1.1: N-Oxidation of 4-Cyanopyridine

The initial N-oxidation of the pyridine ring is a critical activation step. It increases the electron density of the ring, making it more susceptible to subsequent nucleophilic substitution, and also directs the regioselectivity of the chlorination to the C2 position.

  • Protocol:

    • To a solution of 4-cyanopyridine (1.0 eq) in a suitable solvent such as glacial acetic acid, add hydrogen peroxide (30% aqueous solution, 2.0-3.0 eq) portion-wise.

    • Heat the reaction mixture at 70-80 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-cyanopyridine N-oxide.

  • Causality of Experimental Choices:

    • Hydrogen Peroxide in Acetic Acid: This combination provides a readily available and effective oxidizing system for the N-oxidation of pyridines.

    • Temperature Control: The reaction is exothermic; therefore, portion-wise addition of hydrogen peroxide and maintaining the temperature below 80 °C is crucial for safety and to prevent side reactions.

Step 1.2: Chlorination of 4-Cyanopyridine N-oxide

The activated N-oxide is then converted to the 2-chloropyridine derivative. This transformation is a pivotal step in functionalizing the pyridine ring.

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser, suspend 4-cyanopyridine N-oxide (1.0 eq) in phosphorus oxychloride (POCl₃, 3.0-5.0 eq).

    • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, or until TLC indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize the acidic solution with a base, such as sodium carbonate, until the pH is approximately 7-8.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure 2-chloro-4-cyanopyridine.

  • Causality of Experimental Choices:

    • Phosphorus Oxychloride (POCl₃): POCl₃ is a common and effective reagent for the deoxygenative chlorination of pyridine N-oxides.

    • Reflux Conditions: The elevated temperature is necessary to drive the reaction to completion.

    • Careful Quenching: The reaction of excess POCl₃ with water is highly exothermic and releases HCl gas. Therefore, slow and careful addition to ice is a critical safety measure.

Part 2: Installation of the Cyclopropyl Moiety via Negishi Coupling

With the 2-chloro-4-cyanopyridine in hand, the next crucial step is the introduction of the cyclopropyl group. The Negishi cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds and is well-suited for this transformation.[8]

  • Protocol:

    • Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.5 eq) and a crystal of iodine to dry tetrahydrofuran (THF). Add cyclopropyl bromide (1.5 eq) dropwise to initiate the Grignard reaction. Once the Grignard reagent is formed, add a solution of zinc chloride (ZnCl₂, 1.5 eq) in THF dropwise at 0 °C. Stir the mixture for 1 hour at room temperature to form cyclopropylzinc chloride.

    • Cross-Coupling Reaction: To a separate flask containing 2-chloro-4-cyanopyridine (1.0 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in dry THF, add the freshly prepared solution of cyclopropylzinc chloride.

    • Heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to yield 2-cyclopropyl-4-cyanopyridine.

  • Causality of Experimental Choices:

    • Inert Atmosphere: Organometallic reagents like Grignard and organozinc reagents are sensitive to air and moisture, necessitating an inert atmosphere.

    • Palladium Catalyst: Palladium catalysts are highly effective for cross-coupling reactions, and Pd(PPh₃)₄ is a common choice for Negishi couplings.[9]

    • Transmetalation to Zinc: The transmetalation from the Grignard reagent to the organozinc reagent often leads to higher yields and better functional group tolerance in cross-coupling reactions.

Part 3: Reduction of the Nitrile to the Primary Amine

The final step in the synthesis of the core scaffold is the reduction of the nitrile group at the C4 position to a primary amine. Catalytic hydrogenation using Raney Nickel is a robust and scalable method for this transformation.

  • Protocol:

    • In a hydrogenation vessel, dissolve 2-cyclopropyl-4-cyanopyridine (1.0 eq) in a suitable solvent such as methanol or ethanol saturated with ammonia.

    • Add a catalytic amount of Raney Nickel (5-10% by weight) to the solution.

    • Pressurize the vessel with hydrogen gas (50-100 psi) and agitate the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, preferably kept wet with solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

  • Causality of Experimental Choices:

    • Raney Nickel: This is a highly active catalyst for the hydrogenation of nitriles to primary amines.[10]

    • Ammonia in the Solvent: The presence of ammonia helps to suppress the formation of secondary and tertiary amine byproducts by reacting with any intermediate imines.

    • Hydrogen Pressure: A moderate to high pressure of hydrogen is typically required for efficient reduction of the nitrile group.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The primary methods for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted Spectroscopic Data:

TechniquePredicted Data
¹H NMR Pyridine Protons: Signals in the aromatic region (δ 7.0-8.5 ppm). Aminomethyl Protons (-CH₂NH₂): A singlet or multiplet around δ 3.8-4.2 ppm. Amine Protons (-NH₂): A broad singlet that can exchange with D₂O. Cyclopropyl Protons: Signals in the upfield region (δ 0.5-2.0 ppm).
¹³C NMR Pyridine Carbons: Signals in the aromatic region (δ 120-160 ppm). Aminomethyl Carbon (-CH₂NH₂): A signal around δ 40-50 ppm. Cyclopropyl Carbons: Signals in the upfield region (δ 5-20 ppm).
Mass Spec. [M+H]⁺: Predicted m/z of 149.1073.

Note: The exact chemical shifts in NMR can vary depending on the solvent and concentration. The predicted mass spectrometry data is for the protonated molecule.

Derivatization and Future Directions

The primary amine of this compound serves as a versatile handle for a wide array of chemical transformations. This allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Derivatization Core This compound Amides Amides Core->Amides Acylation Sulfonamides Sulfonamides Core->Sulfonamides Sulfonylation Ureas Ureas Core->Ureas Reaction with Isocyanates SubstAmines Substituted Amines Core->SubstAmines Reductive Amination

Caption: Potential derivatization pathways for the this compound scaffold.

Conclusion

This technical guide has outlined a robust and logical synthetic pathway to the valuable this compound scaffold. By understanding the rationale behind each experimental step, from the activation of the pyridine ring to the final reduction, researchers are well-equipped to synthesize this core and its derivatives. The strategic combination of the pyridine heterocycle, the cyclopropyl bioisostere, and the versatile aminomethyl handle provides a powerful platform for the discovery of next-generation therapeutics. The protocols and insights provided herein are intended to serve as a solid foundation for further exploration and innovation in this exciting area of medicinal chemistry.

References

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclopropylacetylene.
  • Google Patents. (n.d.). Method of synthesis of trans-2-phenylcyclopropylamine.
  • Google Patents. (n.d.). Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines.
  • Google Patents. (n.d.). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 21(9), 2732–2735.
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI.
  • Reis, M. S., & Silva, A. M. S. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Journal of the Brazilian Chemical Society, 11(5), 469-491.
  • 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. (2025).
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI.
  • Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. (2019). ChemMedChem, 14(8), 856-865.
  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correl
  • Iminopyrimidinones: a novel pharmacophore for the development of orally active renin inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(7), 1592-1596.
  • A review: Biological activities of novel cyanopyridine derivatives. (2023). Archiv der Pharmazie, 356(5), e2300067.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org.
  • PubChem. (n.d.). Cyclopropyl amine derivatives - Patent US-9108948-B2. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.).
  • 1H and 13C-NMR data of compounds 2 – 4. (n.d.).
  • Kumar, N., Chauhan, A., & Drabu, S. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Biomedicine & Pharmacotherapy, 65(5), 375-380.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023).
  • McKittrick, B. A., et al. (2015). Iminopyrimidinones: a novel pharmacophore for the development of orally active renin inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(7), 1592-1596.

Sources

(2-Cyclopropylpyridin-4-yl)methanamine: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Cyclopropylpyridin-4-yl)methanamine is a notable heterocyclic compound characterized by a pyridine core substituted with a cyclopropyl group at the 2-position and a methanamine group at the 4-position. This unique structural arrangement imparts a three-dimensional architecture that is of significant interest in the fields of medicinal chemistry and drug discovery. The cyclopropyl moiety is a well-regarded bioisostere for phenyl rings and other larger functional groups, often enhancing metabolic stability, binding affinity, and membrane permeability of drug candidates. The aminomethyl group provides a key site for further chemical modification and interaction with biological targets. This in-depth technical guide provides a comprehensive overview of this compound, including a proposed synthetic pathway, its physicochemical properties, and a discussion of its potential applications in the development of novel therapeutics, based on the activities of structurally related molecules.

Introduction: The Strategic Importance of the Cyclopropyl-Pyridine Scaffold

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological macromolecules. The introduction of a cyclopropyl group, a small, strained carbocycle, offers several advantages in drug design. It can act as a "lipophilic hydrogen bond donor" and introduces conformational rigidity, which can lead to improved target selectivity and reduced off-target effects.

The aminomethyl substituent at the 4-position of the pyridine ring serves as a versatile handle for the construction of more complex molecular architectures. This primary amine can be readily derivatized to form amides, sulfonamides, and other functional groups, enabling the exploration of a wide chemical space in structure-activity relationship (SAR) studies. The combination of these structural features in this compound makes it a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are computationally predicted and provide a useful starting point for experimental design and characterization.

PropertyValueSource
Molecular Formula C9H12N2PubChem[1]
Molecular Weight 148.21 g/mol Alchem.Pharmtech[2]
Monoisotopic Mass 148.10005 DaPubChemLite[1]
SMILES C1CC1C2=NC=CC(=C2)CNPubChemLite[1]
InChI InChI=1S/C9H12N2/c10-6-7-3-4-11-9(5-7)8-1-2-8/h3-5,8H,1-2,6,10H2PubChemLite[1]
XlogP (predicted) 0.3PubChemLite[1]

Proposed Synthesis of this compound

The overall proposed synthetic scheme is depicted below:

Synthesis_of_2-Cyclopropylpyridin-4-yl-methanamine cluster_step1 Step 1: Ammoxidation cluster_step2 Step 2: Suzuki Coupling cluster_step3 Step 3: Nitrile Reduction 2-Chloro-4-methylpyridine 2-Chloro-4-methylpyridine 2-Chloro-4-cyanopyridine 2-Chloro-4-cyanopyridine 2-Chloro-4-methylpyridine->2-Chloro-4-cyanopyridine NH3, O2, Catalyst 2-Chloro-4-cyanopyridine_2 2-Chloro-4-cyanopyridine 2-Cyclopropyl-4-cyanopyridine 2-Cyclopropyl-4-cyanopyridine 2-Chloro-4-cyanopyridine_2->2-Cyclopropyl-4-cyanopyridine Cyclopropylboronic_acid Cyclopropylboronic acid Cyclopropylboronic_acid->2-Cyclopropyl-4-cyanopyridine Pd catalyst, Base 2-Cyclopropyl-4-cyanopyridine_2 2-Cyclopropyl-4-cyanopyridine Target_Molecule This compound 2-Cyclopropyl-4-cyanopyridine_2->Target_Molecule LiAlH4 or H2/Catalyst

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2-Chloro-4-cyanopyridine

The synthesis commences with a commercially available starting material, 2-chloro-4-methylpyridine. The methyl group is converted to a nitrile via ammoxidation. This transformation is a standard industrial process for the synthesis of cyanopyridines.

Protocol:

  • In a suitable reactor, 2-chloro-4-methylpyridine is vaporized and mixed with ammonia and air.

  • The gaseous mixture is passed over a heated catalyst bed, typically a mixed metal oxide catalyst.

  • The reaction is carried out at elevated temperatures, generally in the range of 350-450°C.

  • The product stream is cooled, and the 2-chloro-4-cyanopyridine is isolated and purified by distillation or crystallization.

Causality: The ammoxidation reaction provides a direct and atom-economical route to the key cyanopyridine intermediate. The choice of a chloro-substituted pyridine is strategic, as the chlorine atom serves as a handle for the subsequent cross-coupling reaction.

Step 2: Suzuki-Miyaura Cross-Coupling for Cyclopropylation

The introduction of the cyclopropyl group at the 2-position of the pyridine ring can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is well-suited for this transformation due to its high functional group tolerance and generally high yields.

Protocol:

  • To a solution of 2-chloro-4-cyanopyridine in a suitable solvent (e.g., a mixture of toluene and water), cyclopropylboronic acid is added.

  • A palladium catalyst, such as Pd(PPh3)4 or a combination of Pd(OAc)2 and a suitable phosphine ligand, is introduced.

  • A base, typically an aqueous solution of sodium carbonate or potassium phosphate, is added to the reaction mixture.

  • The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled, and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated.

  • The crude product, 2-cyclopropyl-4-cyanopyridine, is purified by column chromatography.

Causality: The Suzuki-Miyaura coupling is a robust and versatile method for C-C bond formation.[3][4][5][6][7][8] The use of a palladium catalyst allows for the selective coupling of the cyclopropylboronic acid at the chlorinated 2-position of the pyridine ring. The base is essential for the activation of the boronic acid and the catalytic cycle.

An alternative to the Suzuki-Miyaura coupling is the Negishi coupling, which utilizes an organozinc reagent.[9][10][11][12] Cyclopropylzinc bromide, which can be prepared from cyclopropylmagnesium bromide and zinc bromide, can be coupled with 2-chloro-4-cyanopyridine using a palladium or nickel catalyst.

Suzuki_vs_Negishi cluster_suzuki Suzuki-Miyaura Coupling cluster_negishi Negishi Coupling 2-Chloro-4-cyanopyridine 2-Chloro-4-cyanopyridine Suzuki_Product 2-Cyclopropyl-4-cyanopyridine 2-Chloro-4-cyanopyridine->Suzuki_Product Pd catalyst, Base Negishi_Product 2-Cyclopropyl-4-cyanopyridine 2-Chloro-4-cyanopyridine->Negishi_Product Pd or Ni catalyst Cyclopropylboronic_acid Cyclopropylboronic_acid Cyclopropylboronic_acid->Suzuki_Product Cyclopropylzinc_bromide Cyclopropylzinc bromide Cyclopropylzinc_bromide->Negishi_Product

Caption: Alternative cross-coupling strategies for cyclopropylation.

Step 3: Reduction of the Nitrile to the Primary Amine

The final step in the proposed synthesis is the reduction of the nitrile group of 2-cyclopropyl-4-cyanopyridine to the corresponding primary amine. This can be achieved through several reliable methods, with the choice of reagent depending on the desired reaction conditions and scale.

Method A: Lithium Aluminum Hydride (LiAlH4) Reduction

LiAlH4 is a powerful reducing agent capable of converting nitriles to primary amines in high yields.[1][2][13][14][15]

Protocol:

  • A solution of 2-cyclopropyl-4-cyanopyridine in an anhydrous ethereal solvent (e.g., diethyl ether or THF) is added dropwise to a stirred suspension of LiAlH4 in the same solvent at 0°C under an inert atmosphere.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

  • The reaction is carefully quenched by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water.

  • The resulting precipitate is filtered off, and the filtrate is dried and concentrated to afford the crude this compound.

  • Further purification can be achieved by distillation under reduced pressure or by conversion to a salt and recrystallization.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder and often more scalable alternative to hydride reduction.[16][17][18][19][20][21]

Protocol:

  • 2-Cyclopropyl-4-cyanopyridine is dissolved in a suitable solvent, such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amines.

  • A hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), is added to the solution.

  • The mixture is hydrogenated in a pressure vessel under a hydrogen atmosphere (typically 50-100 psi) at room temperature or with gentle heating.

  • Upon completion of the reaction, the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield this compound.

Causality: Both LiAlH4 and catalytic hydrogenation are well-established methods for the reduction of nitriles. The choice between them may depend on factors such as the presence of other reducible functional groups in the molecule and the desired scale of the reaction. The addition of ammonia in catalytic hydrogenation helps to minimize the formation of secondary and tertiary amine byproducts.

Potential Applications and Biological Significance

While there is no specific literature on the biological activity of this compound itself, the structural motifs it contains are present in numerous biologically active compounds. This suggests that it is a valuable scaffold for the development of new therapeutic agents.

  • CNS Disorders: The cyclopropylmethylamine moiety is a key feature in some compounds targeting the central nervous system. For instance, fluorinated derivatives of 2-phenylcyclopropylmethylamine have been investigated as selective serotonin 5-HT2C receptor agonists for the potential treatment of obesity and other CNS disorders.[18] This suggests that derivatives of this compound could be explored for their activity on various CNS targets.

  • Enzyme Inhibition: The related compound, (2-Chloropyridin-4-yl)methanamine, has been identified as a selective inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrosis and cancer.[20] This highlights the potential for the pyridyl-methanamine scaffold to be incorporated into enzyme inhibitors.

  • General Drug Discovery: The versatility of the primary amine allows for its incorporation into a wide range of molecular structures through techniques like parallel synthesis and combinatorial chemistry. This makes this compound an attractive building block for generating libraries of compounds for high-throughput screening against various biological targets.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the properties of similar aminopyridine derivatives, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Amines can be irritating to the skin, eyes, and respiratory tract.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery and medicinal chemistry. This guide has provided a comprehensive overview of its properties and a plausible, detailed synthetic route based on established chemical principles. The strategic combination of a pyridine core, a cyclopropyl group, and a reactive aminomethyl handle makes it a valuable tool for the synthesis of novel compounds with the potential for a wide range of biological activities. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

  • PubChemLite. This compound (C9H12N2). Available at: [Link]

  • PubChemLite. This compound. Available at: [Link]

  • Chemguide. REDUCING NITRILES TO PRIMARY AMINES. Available at: [Link]

  • Wikipedia. Nitrile reduction. Available at: [Link]

  • Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]

  • JoVE. Nitriles to Amines: LiAlH4 Reduction. Available at: [Link]

  • Scite.ai. Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1. Available at: [Link]

  • Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4. Available at: [Link]

  • Wikipedia. Negishi coupling. Available at: [Link]

  • RSC Publishing. A photocatalytic decarboxylative aminoalkylation of 4-cyanopyridines with N-arylglycines. Organic & Biomolecular Chemistry. Available at: [Link]

  • MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Available at: [Link]

  • NROChemistry. Negishi Coupling. Available at: [Link]

  • Organic Syntheses. 5-Methyl-2,2'-Bipyridine. Available at: [Link]

  • ChemRxiv. Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. Available at: [Link]

  • THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Available at: [Link]

  • ResearchGate. General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. Available at: [Link]

  • Google Patents. Production of aminomethylpyridine.
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. Available at: [Link]

  • MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. Available at: [Link]

  • Google Patents. The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. Available at: [Link]

  • Audrey Yun Li. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Available at: [Link]

  • PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Available at: [Link]

  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Available at: [Link]

  • Angewandte Chemie International Edition. Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids. Available at: [Link]

  • SYNTHESIS. Preparation of Cyanopyridines by Direct Cyanation. Available at: [Link]

  • Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Available at: [Link]

  • Google Patents. Process for preparing 4-aminopyridines using pyridine betaine intermediates.
  • MDPI. Synthesis of 2-Cyanopyrimidines. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Available at: [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of (2-Cyclopropylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of a Cyclopropyl Ring and a Pyridine Core in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is a constant endeavor. The strategic incorporation of specific structural motifs can profoundly influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. (2-Cyclopropylpyridin-4-yl)methanamine represents a fascinating convergence of two such "privileged" fragments: the cyclopropyl group and the pyridine ring. The pyridine moiety, a versatile azaheterocycle, is a cornerstone of numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization.[1][2] The cyclopropyl group, a small, strained carbocycle, has gained significant traction in drug design as a bioisostere for larger, more flexible alkyl groups or even phenyl rings.[3] Its unique electronic properties and rigid conformation can lead to improved target binding and metabolic resistance. This guide provides an in-depth exploration of the discovery and synthetic history of this compound, a molecule that exemplifies the rational design principles at the heart of contemporary drug development.

A Plausible History: An Invention Rooted in Medicinal Chemistry Trends

While a singular, seminal "discovery" paper for this compound is not readily apparent in the public domain, its emergence can be understood as a logical progression within the broader history of medicinal chemistry. The latter half of the 20th century saw a surge in the exploration of heterocyclic compounds, with pyridine-based structures demonstrating a wide array of biological activities.[4] Simultaneously, the unique properties of the cyclopropyl group were increasingly recognized and exploited by medicinal chemists to fine-tune the properties of lead compounds.

The "discovery" of this specific methanamine derivative was likely not a serendipitous event but rather the product of systematic structure-activity relationship (SAR) studies. Research and development programs in areas such as neuroscience, oncology, and infectious diseases would have logically explored the combination of a pyridine scaffold, known to interact with various biological targets, with a cyclopropyl moiety to enhance potency and metabolic stability. The aminomethyl linker provides a crucial point of attachment for further chemical elaboration, allowing for the exploration of a wide chemical space.

Synthetic Pathways: From Pyridine Precursors to the Final Amine

The synthesis of this compound is a multi-step process that hinges on the construction of the substituted pyridine core followed by the reduction of a nitrile intermediate. The most logical and widely practiced approach involves the synthesis of 2-cyclopropylpyridine-4-carbonitrile as a key intermediate.

Synthesis of the Key Intermediate: 2-Cyclopropylpyridine-4-carbonitrile

The construction of the 2-cyclopropyl-4-cyanopyridine scaffold can be approached through several synthetic strategies. A common method involves the introduction of a cyano group onto a pre-existing substituted pyridine ring.

One plausible route begins with the synthesis of 2-chloro-4-cyanopyridine. This intermediate can be prepared from 4-cyanopyridine-N-oxide through treatment with reagents like phosphorus oxychloride.[5] The subsequent step would involve a cross-coupling reaction to introduce the cyclopropyl group at the 2-position, a transformation that can be achieved using organometallic reagents such as cyclopropylzinc halides or cyclopropylboronic acids in the presence of a suitable palladium catalyst.

An alternative and often more direct approach is the cyanation of a pyridine N-oxide. For instance, the reaction of a substituted pyridine N-oxide with a cyanide source, such as potassium cyanide or trimethylsilyl cyanide, in the presence of an activating agent like dimethylcarbamoyl chloride, can yield the corresponding cyanopyridine.[6][7]

Experimental Protocol: Synthesis of 2-Chloro-4-cyanopyridine from 4-Cyanopyridine-N-oxide [5]

  • To a reaction vessel containing 4-cyanopyridine-N-oxide, add 1,2-dichloroethane as the solvent.

  • Cool the mixture to a low temperature (e.g., -2°C).

  • Slowly add phosphorus oxychloride to the cooled mixture.

  • Add triethylamine dropwise over a period of 2 hours while maintaining the low temperature.

  • Allow the reaction to proceed for an additional 2 hours at the same temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Add water to the residue, which should induce the precipitation of the product.

  • Collect the solid product by filtration and wash with water.

Reduction of the Nitrile to the Primary Amine

The final and critical step in the synthesis of this compound is the reduction of the nitrile group of 2-cyclopropylpyridine-4-carbonitrile. Catalytic hydrogenation is the most common and efficient method for this transformation.

A variety of catalysts and reaction conditions can be employed for this reduction. Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum oxide. The reaction is typically carried out in a solvent such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts. The hydrogenation is performed under a hydrogen atmosphere at a controlled pressure and temperature.

Electrochemical reduction methods have also been reported for the conversion of cyanopyridines to their corresponding aminomethyl derivatives, offering a potentially greener alternative to traditional catalytic hydrogenation.[8]

Experimental Protocol: Catalytic Hydrogenation of a Cyanopyridine

  • In a high-pressure hydrogenation vessel, dissolve the cyanopyridine starting material in a suitable solvent (e.g., methanol saturated with ammonia).

  • Add a catalytic amount of a hydrogenation catalyst (e.g., Raney nickel or 10% Pd/C).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure.

  • Stir the reaction mixture at a specified temperature until the theoretical amount of hydrogen is consumed.

  • After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude aminomethylpyridine product.

  • Purify the product as necessary, for example, by distillation or chromatography.

Table 1: Summary of Synthetic Steps and Conditions

StepStarting MaterialReagents and ConditionsProduct
1 4-Cyanopyridine-N-oxide1. POCl₃, 1,2-dichloroethane, -2°C2. Triethylamine2-Chloro-4-cyanopyridine
2 2-Chloro-4-cyanopyridineCyclopropylboronic acid, Pd catalyst, base2-Cyclopropylpyridine-4-carbonitrile
3 2-Cyclopropylpyridine-4-carbonitrileH₂, Raney Ni or Pd/C, NH₃/MeOHThis compound

Visualizing the Synthesis: A Workflow Diagram

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_step Final Reduction start 4-Cyanopyridine-N-oxide intermediate1 2-Chloro-4-cyanopyridine start->intermediate1 Chlorination (e.g., POCl₃) intermediate2 2-Cyclopropylpyridine-4-carbonitrile intermediate1->intermediate2 Cross-Coupling (e.g., Cyclopropylboronic acid, Pd catalyst) final_product This compound intermediate2->final_product Reduction (e.g., H₂, Raney Ni) caption Synthetic pathway to this compound.

Caption: Synthetic pathway to this compound.

Conclusion and Future Directions

The synthesis of this compound is a testament to the power of established synthetic methodologies in creating novel molecular entities with high potential in drug discovery. While its specific "discovery" may be intertwined with proprietary industrial research, its chemical lineage is clear, stemming from the rich history of pyridine chemistry and the strategic use of the cyclopropyl group. The synthetic routes outlined in this guide, centered around the formation and subsequent reduction of a cyanopyridine intermediate, represent robust and scalable methods for accessing this valuable building block. As the demand for novel therapeutic agents continues to grow, scaffolds such as this compound will undoubtedly play a crucial role in the development of the next generation of medicines. Further research into more efficient and sustainable synthetic methods, including biocatalytic and flow chemistry approaches, will continue to enhance the accessibility and utility of this important molecular framework.

References

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda. [Link]

  • Huo, Z., Kosugi, T., & Yamamoto, Y. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3), 659-663. [Link]

  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. [Link]

  • 4-Acetylpyridine oxime. Organic Syntheses. [Link]

  • Process for the preparation on 2-aminomethylpyridine derivatives.
  • Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society. [Link]

  • Electrochemical reductions of cyanopyridine bases.
  • Synthesis and purification method of 2-amino-4-methylpyridine.
  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances. [Link]

  • cyclopropyl(pyridin-2-yl)methanamine. Alchem.Pharmtech. [Link]

  • History and development of medicinal chemistry. CUTM Courseware. [Link]

  • Synthesis method of 2-amino pyridine compounds.
  • 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. MDPI. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • History and Development of Medicinal Chemistry. Pharmaguideline. [Link]

Sources

An In-depth Technical Guide to (2-Cyclopropylpyridin-4-yl)methanamine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Cyclopropylpyridin-4-yl)methanamine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, combining a pyridine core with a cyclopropyl group and a methanamine substituent, makes it a valuable building block for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on practical insights for laboratory professionals.

Chemical Identity and Nomenclature

While a specific CAS Number for the parent compound this compound is not consistently reported across major chemical databases, its structural identity is well-defined. It is crucial for researchers to carefully verify the identity of this compound, often procured as a salt or a derivative with a registered CAS number. For clarity and to aid in sourcing, Table 1 provides information on the parent compound and some of its closely related analogs.

Table 1: Chemical Identification of this compound and Related Compounds

Compound NameMolecular FormulaMolecular WeightInChIKeyRepresentative CAS Number
This compoundC₉H₁₂N₂148.21 g/mol UVUFSQSQRVNXLH-UHFFFAOYSA-NNot Available
Cyclopropyl(pyridin-2-yl)methanamineC₉H₁₂N₂148.21 g/mol Not Available535925-68-9[1]
(2-Chloropyridin-4-yl)(cyclopropyl)methanamineC₉H₁₁ClN₂182.65 g/mol Not Available1270444-14-8[2]
(4-Cyclopropylpyrimidin-2-yl)methanamineC₈H₁₁N₃149.19 g/mol Not Available944904-71-6[3]

Nomenclature:

  • Systematic IUPAC Name: this compound

  • Other Names: 4-(Aminomethyl)-2-cyclopropylpyridine

The structure, as sourced from PubChem, is presented in Figure 1.[4]

Figure 1: Chemical Structure of this compound

Physicochemical and Safety Data

Detailed experimental data for the parent compound is scarce. However, based on the analysis of its structure and data from similar compounds, the following properties can be predicted.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueComments
Appearance Colorless to pale yellow liquid or low-melting solidBased on similar small molecule amines.
Boiling Point > 200 °CEstimated based on molecular weight and functional groups.
Solubility Soluble in methanol, ethanol, and DMSO. Limited solubility in water.The amine group provides some polarity, but the aromatic and cyclopropyl groups are nonpolar.
pKa ~9-10 (for the aminomethyl group) and ~5-6 (for the pyridine nitrogen)Typical values for primary amines and pyridine rings, respectively.

Safety and Handling: [2]

As a primary amine and a pyridine derivative, this compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Synthesis and Characterization

The synthesis of this compound can be approached through several synthetic routes, typically involving the construction of the substituted pyridine ring followed by the introduction of the aminomethyl group. A generalized synthetic workflow is presented below.

General Synthetic Workflow

Synthesis_Workflow General Synthetic Workflow for this compound A Starting Material (e.g., 2-chloro-4-cyanopyridine) B Cyclopropylation (e.g., Cyclopropyl Grignard or boronic acid) A->B Suzuki or Grignard Coupling C Intermediate (2-Cyclopropyl-4-cyanopyridine) B->C D Reduction of Nitrile (e.g., LiAlH4, H2/Raney Ni) C->D Chemical Reduction E Final Product (this compound) D->E

Caption: A generalized synthetic pathway.

Detailed Experimental Protocol: Reduction of 2-Cyclopropyl-4-cyanopyridine

This protocol describes a common final step in the synthesis of the title compound.

Materials:

  • 2-Cyclopropyl-4-cyanopyridine

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel

  • Anhydrous diethyl ether or ethanol

  • Dry glassware

  • Inert atmosphere (Nitrogen or Argon)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend lithium aluminum hydride in anhydrous diethyl ether.

  • Addition of Starting Material: Dissolve 2-Cyclopropyl-4-cyanopyridine in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Workup: Filter the resulting solid and wash it thoroughly with diethyl ether.

  • Extraction: Combine the organic filtrates and extract with dilute hydrochloric acid.

  • Basification and Extraction: Basify the aqueous layer with a sodium hydroxide solution and extract the product with dichloromethane.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Table 3: Analytical Characterization Methods

TechniqueExpected Observations
¹H NMR Signals corresponding to the cyclopropyl protons (a multiplet in the upfield region), the aminomethyl protons (a singlet), and the aromatic protons of the pyridine ring.
¹³C NMR Resonances for the cyclopropyl carbons, the aminomethyl carbon, and the carbons of the pyridine ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (m/z = 149.12 for [M+H]⁺).
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations for the primary amine, C-H stretches for the aromatic and cyclopropyl groups, and C=N and C=C stretching for the pyridine ring.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds targeting different biological pathways.

Role as a Key Intermediate

This compound serves as a crucial building block for the synthesis of more complex molecules. The primary amine handle allows for a wide range of chemical transformations, including amidation, reductive amination, and the formation of ureas and sulfonamides. These reactions are fundamental in the construction of compound libraries for high-throughput screening.

Examples of Therapeutic Targets

Derivatives of this compound have been investigated for their potential activity against a range of therapeutic targets.

Therapeutic_Targets Therapeutic Areas for this compound Derivatives cluster_targets Potential Therapeutic Targets A This compound Scaffold B Oncology A->B C Neuroscience A->C D Infectious Diseases A->D B1 Kinase Inhibitors B->B1 C1 GPCR Modulators C->C1 D1 Enzyme Inhibitors D->D1

Caption: Overview of therapeutic applications.

  • Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, and the cyclopropyl group can provide favorable interactions within the ATP-binding pocket of kinases. The aminomethyl group can be functionalized to introduce pharmacophores that enhance potency and selectivity.

  • GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The structural features of this scaffold can be tailored to interact with the transmembrane domains of various GPCRs.

  • Enzyme Inhibitors: The primary amine can act as a key binding element or be modified to target the active sites of various enzymes. For example, derivatives of similar structures have been explored as inhibitors of monoamine oxidases.[5]

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications. While the lack of a specific CAS number for the parent compound requires careful attention to sourcing and characterization, its synthetic accessibility and the diverse biological activities of its derivatives make it an important tool for researchers in drug discovery and development. This guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering scientists to effectively utilize this compound in their research endeavors.

References

  • PubChem. This compound. [Link]

  • ChemWhat. (4-CyclopropylpyriMidin-2-yl)MethanaMine. [Link]

  • Thoreauchem. cyclopropyl(pyrimidin-2-yl)methanamine. [Link]

Sources

Molecular Modeling and Conformational Analysis of (2-Cyclopropylpyridin-4-yl)methanamine: A Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The three-dimensional conformation of a small molecule is intrinsically linked to its biological activity, governing how it interacts with target proteins and other biological macromolecules. (2-Cyclopropylpyridin-4-yl)methanamine represents a valuable chemical scaffold in medicinal chemistry, combining a rigid aromatic pyridine ring with a conformationally influential cyclopropyl group and a flexible methanamine side chain. Understanding the accessible conformational space of this molecule is paramount for its application in rational drug design.[1] This technical guide provides a comprehensive, field-proven framework for the molecular modeling and conformational analysis of this compound. We will detail a multi-step computational workflow, from initial structure preparation to quantum mechanical refinement, explaining the causality behind each methodological choice. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous computational techniques to accelerate therapeutic discovery.[2][3]

Introduction: The Significance of Conformational Landscape

In the realm of drug discovery, a molecule is not a static entity but a dynamic system exploring a range of three-dimensional shapes or "conformers." The lowest energy conformer is not always the "bioactive conformation"—the specific shape the molecule adopts when binding to its biological target. Therefore, a thorough exploration of the conformational landscape is essential for identifying potential bioactive poses and designing more potent and selective drug candidates.[4][5]

The title compound, this compound, possesses key structural features that present a classic conformational challenge:

  • Pyridine Ring: A rigid core that serves as a scaffold for substituent orientation. The modeling of pyridine derivatives is a common task in drug development.[6][7][8]

  • Cyclopropyl Group: This small, constrained ring significantly influences the electronic properties and conformational preferences of adjacent groups.[9] Its interaction with the pyridine ring is a critical determinant of the overall molecular shape.[10]

  • Methanamine Side Chain: The primary amine is a key interaction point (e.g., for hydrogen bonding), and the flexibility of this side chain allows the molecule to adopt various orientations within a binding pocket.

This guide will systematically dissect the process of characterizing these conformational variables using a synergistic combination of molecular mechanics (MM) and quantum mechanics (QM) methods.[11][12]

The Computational Workflow: A Self-Validating Approach

A robust computational protocol must be logical, reproducible, and internally consistent.[13][14] Our workflow is designed as a multi-tiered system where each step refines the results of the previous one, providing a progressively more accurate picture of the molecule's conformational space.

G cluster_0 Phase 1: Preparation & Initial Exploration cluster_1 Phase 2: Refinement & Analysis cluster_2 Phase 3: Validation & Application A 1. 2D to 3D Structure Generation (e.g., Avogadro, ChemDraw) B 2. Force Field Selection (GAFF2, OPLS3, etc.) A->B Assign Parameters C 3. Coarse-Grained Conformational Search (Molecular Mechanics - MM) B->C Define Potential Energy D 4. Clustering & Selection of Low-Energy Conformers C->D Generate Ensemble E 5. Quantum Mechanics (QM) Optimization (DFT: B3LYP-D3, M06-2X) D->E Submit for High-Level Theory F 6. Final Energy Calculation & Boltzmann Weighting E->F Obtain Accurate Energies G 7. Analysis of Conformational Population & Dihedrals F->G Interpret Results H 8. Validation (Comparison with Experimental Data or alternative methods) G->H Ensure Reliability G A Global Minimum (Anti-periplanar Cyclopropyl) B Syn-periplanar Cyclopropyl A->B High Torsional Strain (+1.5 kcal/mol) C Gauche (+) Side Chain A->C Low Energy Barrier D Gauche (-) Side Chain A->D Low Energy Barrier B->C Possible but Unfavored B->D Possible but Unfavored C->D Rotation around C-C bond (+0.2 kcal/mol)

Caption: Energy relationships between key conformational states.

Interpretation: The analysis reveals that the orientation of the cyclopropyl group is the dominant factor in determining conformational stability. The "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the pyridine ring, allows for maximal electronic conjugation and is strongly preferred. [10]The rotation of the aminomethyl side chain has a much lower energetic barrier, leading to at least two major low-energy conformers (Conf-01 and Conf-02) that are likely to be present in solution.

Validation and Trustworthiness

The validity of a computational model is its most critical attribute. [15][16]While experimental data (e.g., from NMR spectroscopy) is the gold standard for validation, several computational cross-checks enhance the trustworthiness of the results: [12][[“]]

  • Force Field Comparison: Rerun the conformational search with an alternative high-quality force field (e.g., CGenFF). A high degree of agreement in the identified low-energy conformers builds confidence in the results.

  • QM Method Comparison: Re-calculate the relative energies of the top 3-4 conformers using a different, reliable DFT functional or even a higher-level theory like MP2.

  • Sensitivity Analysis: Assess how sensitive the results are to the choice of implicit solvent model or basis set. A robust model will show consistent trends across reasonable variations in the computational setup.

Conclusion and Applications in Drug Development

This guide has outlined a rigorous, multi-step computational workflow for the detailed conformational analysis of this compound. By leveraging the speed of molecular mechanics for broad sampling and the accuracy of quantum mechanics for energetic refinement, we can build a reliable model of the molecule's conformational landscape.

The insights gained from this analysis are directly applicable to drug discovery: [18]

  • Pharmacophore Modeling: The ensemble of low-energy conformers provides a set of 3D structures that can be used to build more accurate pharmacophore hypotheses.

  • Structure-Based Drug Design: Docking multiple, energetically accessible conformers into a protein's active site, rather than just a single minimum-energy structure, can reveal alternative binding modes and lead to the design of inhibitors with improved affinity. [1]3. Interpretation of Structure-Activity Relationships (SAR): Understanding the preferred shapes of a molecule can help explain why certain chemical modifications lead to an increase or decrease in biological activity.

By adopting this detailed and self-validating approach, researchers can harness the power of molecular modeling to make more informed decisions, ultimately accelerating the journey from a chemical scaffold to a viable therapeutic agent.

References

  • Hernández Prada, J. A., et al. (2007). Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. Molecules. Available at: [Link]

  • Lee, T. S., et al. (2020). Force fields for small molecules. Methods in Molecular Biology. Available at: [Link]

  • Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances. Available at: [Link]

  • Hernández Prada, J. A., et al. (2007). Molecular modeling optimization of anticoagulant pyridine derivatives. PubMed. Available at: [Link]

  • Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Patsnap Synapse. (2024). What are computational methods for rational drug design?. Patsnap. Available at: [Link]

  • Singh, J., et al. (2022). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. Neuroquantology. Available at: [Link]

  • Lee, T. S., et al. (2019). Force Fields for Small Molecules. PubMed. Available at: [Link]

  • Lee, T. S., et al. (2019). Force Fields for Small Molecules. ResearchGate. Available at: [Link]

  • Sabe, V. T., et al. (2015). Computational Methods in Drug Discovery. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • van Gunsteren, W. F., et al. (1998). Validation of molecular dynamics simulation. The Journal of Chemical Physics. Available at: [Link]

  • SteerOn Research. (2024). The Role of Computational Chemistry in Accelerating Drug Discovery. SteerOn Research. Available at: [Link]

  • Rizzi, A., et al. (2023). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. Journal of Chemical Information and Modeling. Available at: [Link]

  • Jorgensen, W. L. (2016). Computational Methods for Drug Discovery and Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Tormena, C. F. (2016). Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations. ResearchGate. Available at: [Link]

  • van Gunsteren, W. F., et al. (2018). Validation of Molecular Simulation: An Overview of Issues. ResearchGate. Available at: [Link]

  • Tresadern, G., & O'Boyle, N. M. (2020). Conformational Searching with Quantum Mechanics. PubMed. Available at: [Link]

  • van Gunsteren, W. F., et al. (1998). Validation of molecular dynamics simulation. UQ eSpace. Available at: [Link]

  • Pattnaik, G. P., et al. (2022). Quantum-based machine learning and AI models to generate force field parameters for drug-like small molecules. Frontiers in Molecular Biosciences. Available at: [Link]

  • Consensus. (2024). How do researchers validate the results obtained from molecular dynamics simulations in drug discovery?. Consensus. Available at: [Link]

  • Hernández Prada, J. A., et al. (2007). Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. ResearchGate. Available at: [Link]

  • van Gunsteren, W. F., et al. (2018). Validation of Molecular Simulation: An Overview of Issues. SciSpace. Available at: [Link]

  • Tresadern, G., & O'Boyle, N. M. (2020). Conformational Searching with Quantum Mechanics. Springer Nature Experiments. Available at: [Link]

  • Bauld, N. L., et al. (1969). Conformational analysis of cyclopropyl groups attached to trigonal carbon in organic radicals. Journal of the American Chemical Society. Available at: [Link]

  • El-Naggar, M., et al. (2021). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. Available at: [Link]

  • Mikle, L. (2002). Conformational Analysis of Cyclopropyl Methyl Ketone. UW-La Crosse Journal of Undergraduate Research. Available at: [Link]

  • Bauld, N. L., et al. (1969). Conformational Analysis of Cyclopropyl Groups Attached to Trigonal Carbon in Organic Radicals. ElectronicsAndBooks. Available at: [Link]

  • Allen, F. H., et al. (2011). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. Acta Crystallographica Section B. Available at: [Link]

  • Foley, D. J., et al. (2023). Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. Available at: [Link]

  • Hernández Prada, J. A., et al. (2007). Molecular modeling optimization of anticoagulant pyridine derivatives. Semantic Scholar. Available at: [Link]

  • PubChem. * this compound (C9H12N2)*. PubChem. Available at: [Link]

  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed. Available at: [Link]

Sources

Methodological & Application

The Versatile Building Block: (2-Cyclopropylpyridin-4-yl)methanamine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Cyclopropyl-Pyridine Moiety

In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of small, strained ring systems and heteroaromatic scaffolds has proven to be a highly effective strategy for modulating physicochemical properties and biological activity. The cyclopropyl group, with its unique conformational rigidity and electronic character, and the pyridine ring, a ubiquitous pharmacophore, are a particularly powerful combination. (2-Cyclopropylpyridin-4-yl)methanamine emerges as a key building block at the confluence of these two structural motifs. Its utility lies in its bifunctional nature: a nucleophilic primary amine poised for a variety of coupling reactions and a decorated pyridine core that can engage in further functionalization or act as a critical binding element in a bioactive molecule. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for the research scientist.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its successful application. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₉H₁₂N₂PubChem
Molecular Weight 148.21 g/mol PubChem
Appearance Typically a liquid or low-melting solidVendor Data
Boiling Point Not readily availableVendor Data
Solubility Soluble in common organic solvents (DCM, THF, DMF)General Chemical Knowledge
CAS Number 1342226-30-5 (dihydrochloride)BLD Pharm

Safety and Handling: this compound and its salts should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Core Application: Amide Bond Formation – A Gateway to Novel Scaffolds

The primary amine functionality of this compound makes it an ideal nucleophile for amide bond formation, one of the most crucial reactions in medicinal chemistry. This reaction allows for the straightforward coupling of this versatile building block with a wide array of carboxylic acids, leading to diverse molecular architectures.

Mechanistic Considerations in Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. Common strategies involve the use of coupling reagents to convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

AmideCoupling

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for its rapid reaction times and suppression of side reactions.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-20 minutes to ensure the formation of the activated ester.

  • Add a solution of this compound (1.05 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash successively with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Rationale for Reagent Choices:

  • HATU: A highly effective coupling reagent that minimizes racemization for chiral carboxylic acids.[1]

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to deprotonate the carboxylic acid and the amine hydrochloride if used as a salt.

  • DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic and cost-effective method employs EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) as an additive to form a less reactive but more selective activated ester, which helps to suppress side reactions.[2]

Materials:

  • This compound

  • Carboxylic acid of interest

  • EDC hydrochloride

  • HOBt hydrate

  • Triethylamine (TEA) or DIPEA

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add TEA or DIPEA (2.2 eq) to the mixture.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the pure amide product.

Application in the Synthesis of Bioactive Molecules: The Case of JAK Inhibitors

The 2-cyclopropylpyridine scaffold is a key feature in several modern pharmaceuticals. A prominent example is the class of Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and certain cancers.[3][4] For instance, the structure of AZD4205, a selective JAK1 inhibitor, incorporates a closely related 2-substituted pyridine moiety.[5][6] The primary amine of a building block like this compound is crucial for constructing the complex architectures of such inhibitors.

JAKInhibitor

Advanced Applications: Synthesis of N-Substituted Heterocycles

Beyond amide bond formation, the primary amine of this compound can serve as a nucleophile in the construction of various nitrogen-containing heterocycles. This opens avenues for the synthesis of novel scaffolds with potential biological activities.

Protocol 3: Pictet-Spengler Reaction for Tetrahydro-β-carboline Analogs

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related structures. By reacting this compound with an appropriate aldehyde or ketone, followed by acid-catalyzed cyclization, novel fused heterocyclic systems can be accessed.

Materials:

  • This compound

  • An aldehyde or ketone (e.g., a derivative of indole-3-acetaldehyde)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) in anhydrous toluene, add this compound (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A Dean-Stark trap can be used to remove water if necessary.

  • Cool the reaction mixture to 0 °C and add trifluoroacetic acid (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction may require heating depending on the substrate.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃.

  • Extract the product with DCM (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to obtain the desired heterocyclic compound.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in modern organic synthesis. Its strategic combination of a reactive primary amine and a medicinally relevant cyclopropyl-pyridine core makes it an attractive starting material for the synthesis of a wide range of complex molecules. The protocols detailed herein for amide bond formation and heterocyclic synthesis provide a solid foundation for researchers to explore the full potential of this reagent. As the demand for novel chemical entities in drug discovery continues to grow, the utility of well-designed building blocks like this compound will undoubtedly expand, enabling the creation of the next generation of therapeutics.

References

  • (a) Structure of JAK1 inhibitor AZD4205 (7) and ERK1/2 inhibitor... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2021). MDPI. Retrieved January 20, 2026, from [Link]

  • Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. (2020). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Z-L-Phg-Val-OMe. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]

  • Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Design and Synthesis of 4-arylpiperidinyl Amide and N-arylpiperdin-3-yl-cyclopropane Carboxamide Derivatives as Novel Melatonin Receptor Ligands. (2011). PubMed. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Macrocyclic 2-Amino-4-phenylaminopyrimidine Derivatives as Potent JAK2 Inhibitors. (2015). PubMed. Retrieved January 20, 2026, from [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). PMC. Retrieved January 20, 2026, from [Link]

  • Janus kinase inhibitors enhance prostanoid biosynthesis in human whole blood in vitro: implications for cardiovascular side effects and prevention strategies. (2025). PubMed. Retrieved January 20, 2026, from [Link]

  • Preparation and properties of nitrogen-substituted thiosulfinyl compounds and related new heterocycles. (1987). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. (2025). PubMed. Retrieved January 20, 2026, from [Link]

Sources

The Strategic Deployment of (2-Cyclopropylpyridin-4-yl)methanamine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space with a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its capacity for hydrogen bonding, aqueous solubility, and chemical stability.[1] When combined with a cyclopropyl group—a moiety known to enhance metabolic stability, potency, and cell permeability—the resulting scaffold offers a unique vector into unexplored chemical space. This guide provides an in-depth exploration of (2-Cyclopropylpyridin-4-yl)methanamine , a versatile building block poised to address some of the most pressing challenges in medicinal chemistry.

The unique juxtaposition of a rigid, strained cyclopropyl ring and a heteroaromatic pyridine core, appended with a reactive primary amine, provides a trifecta of desirable features. The cyclopropyl group can act as a bioisosteric replacement for larger or more flexible groups, often leading to improved binding affinity and a more favorable pharmacokinetic profile.[2][3][4] The pyridine nitrogen introduces a key hydrogen bond acceptor and can modulate the pKa of the molecule, while the aminomethyl group serves as a versatile handle for a wide array of synthetic transformations. This document will provide detailed protocols for the synthesis and application of this building block, supported by mechanistic insights and illustrative case studies.

Physicochemical Properties and Predicted Data

A foundational understanding of the physicochemical properties of this compound is crucial for its effective deployment in drug design. The following table summarizes key predicted parameters for this building block.

PropertyValueSource
Molecular Formula C₉H₁₂N₂PubChem[5]
Molecular Weight 148.21 g/mol PubChem[5]
XLogP3 (Predicted) 0.3PubChem[5]
Topological Polar Surface Area 38.9 ŲPubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 2PubChem
Rotatable Bond Count 2PubChem

Synthetic Protocols for this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence, commencing with the formation of a key cyanopyridine intermediate followed by its reduction.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 2-Cyclopropyl-4-cyanopyridine cluster_1 Step 2: Reduction of Nitrile to Primary Amine 2-Chloro-4-cyanopyridine 2-Chloro-4-cyanopyridine Suzuki_Coupling Suzuki Coupling (Pd catalyst, base) 2-Chloro-4-cyanopyridine->Suzuki_Coupling Cyclopropylboronic_acid Cyclopropylboronic_acid Cyclopropylboronic_acid->Suzuki_Coupling 2-Cyclopropyl-4-cyanopyridine 2-Cyclopropyl-4-cyanopyridine Suzuki_Coupling->2-Cyclopropyl-4-cyanopyridine Nitrile_Reduction Nitrile Reduction (e.g., H₂, Pd/C) 2-Cyclopropyl-4-cyanopyridine->Nitrile_Reduction Target_Molecule This compound Nitrile_Reduction->Target_Molecule

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Cyclopropyl-4-cyanopyridine via Suzuki Coupling

The introduction of the cyclopropyl moiety onto the pyridine ring can be effectively accomplished via a palladium-catalyzed Suzuki cross-coupling reaction. This method offers high yields and broad functional group tolerance. The starting material, 2-chloro-4-cyanopyridine, is commercially available or can be synthesized from 4-cyanopyridine-N-oxide.[6]

Materials:

  • 2-Chloro-4-cyanopyridine

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Standard workup and purification reagents

Protocol:

  • To a round-bottom flask, add 2-chloro-4-cyanopyridine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Add a mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 90-100 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-cyclopropyl-4-cyanopyridine.

Step 2: Catalytic Reduction of 2-Cyclopropyl-4-cyanopyridine

The reduction of the nitrile to the primary amine is a critical step and can be achieved through various methods. Catalytic hydrogenation is a clean and efficient method.[7][8][9][10][11]

Materials:

  • 2-Cyclopropyl-4-cyanopyridine

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Ammonia (optional, to suppress secondary amine formation)

  • Hydrogen gas supply

Protocol:

  • In a hydrogenation vessel, dissolve 2-cyclopropyl-4-cyanopyridine (1.0 eq) in methanol or ethanol.

  • To suppress the formation of secondary amine byproducts, the solvent can be saturated with ammonia gas or a solution of ammonia in methanol can be used.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound, which can be purified further by distillation or chromatography if necessary.

Application Protocols in Drug Discovery

The primary amine functionality of this compound serves as a versatile handle for the construction of a diverse range of molecular architectures. The following protocols detail its application in two of the most common transformations in medicinal chemistry.

Protocol 1: Amide Bond Formation via HATU Coupling

Amide bond formation is one of the most frequently utilized reactions in drug discovery.[1] HATU is a highly efficient coupling reagent that facilitates the formation of amides under mild conditions with minimal side reactions.[2][3][12][13]

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Protocol:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0-1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a weak aqueous acid (e.g., 1M HCl), a weak aqueous base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

G cluster_0 Amide Coupling Workflow Building_Block This compound Coupling HATU, DIPEA DMF Building_Block->Coupling Carboxylic_Acid R-COOH Carboxylic_Acid->Coupling Amide_Product Target Amide Coupling->Amide_Product

Caption: Amide bond formation using the title building block.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of secondary amines.[4][14][15][16][17] This one-pot procedure involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic)

  • Standard workup and purification reagents

Protocol:

  • To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in DCE or THF.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired secondary amine.

Case Studies and Applications in Drug Discovery

While a marketed drug containing the exact this compound scaffold is yet to be reported, numerous patents and preclinical studies highlight the importance of closely related analogues in the development of novel therapeutics, particularly in the area of kinase inhibitors.

Case Study: Kinase Inhibitors

The 2-aminopyridine and 4-aminomethylpyridine motifs are prevalent in a wide range of kinase inhibitors. The cyclopropyl group in the 2-position of the pyridine ring can provide beneficial interactions within the ATP-binding pocket of various kinases, often occupying hydrophobic regions and contributing to enhanced potency and selectivity. For instance, in the design of SARM1 inhibitors, substituted pyridine derivatives are key pharmacophoric elements.[18] The primary amine of our building block can be functionalized to introduce moieties that interact with the hinge region of the kinase, a common binding motif for type I and type II inhibitors.

Case Study: Bioisosteric Replacement

The this compound building block can be strategically employed as a bioisostere for other common chemical groups. For example, the 2-cyclopropylpyridine moiety can serve as a more metabolically stable and conformationally restricted replacement for a phenyl or other aryl group. The aminomethyl linker provides a flexible attachment point for further elaboration of the molecule.

Conclusion and Future Outlook

This compound is a high-value building block that offers a unique combination of physicochemical and structural features beneficial for modern drug discovery. Its strategic incorporation into screening libraries and lead optimization programs can lead to the identification of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The synthetic protocols detailed in this guide provide a robust framework for the synthesis and application of this versatile scaffold, empowering medicinal chemists to explore new frontiers in chemical space. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the judicious use of well-designed building blocks like this compound will undoubtedly play a pivotal role in the future of drug development.

References

  • The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review - Benchchem.
  • Catalytic Reduction of Nitriles. Thieme Chemistry. Available from: [Link]

  • Reduction of nitriles to primary amines. Chemguide. Available from: [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available from: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available from: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available from: [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central. Available from: [Link]

  • Nitrile Reduction. Wordpress. Available from: [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available from: [Link]

  • Nitrile to Amine - Common Conditions. Common Organic Chemistry. Available from: [Link]

  • Aldehydes and Ketones to Amines. Chemistry Steps. Available from: [Link]

  • Reductive Amination of Aldehydes and Ketones. Unacademy. Available from: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • [1-(2-methylpyridin-4-yl)cyclopropyl]methanamine. AA Blocks. Available from: [Link]

  • 2-amino-9-[(2-hydroxymethyl) cyclopropylidenemethyl] purine antiviral agents. Google Patents.
  • Protein kinase B inhibitors. Google Patents.
  • Cyclopropyl-(4-methylquinolin-2-yl)methanamine. PubChem. Available from: [Link]

  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Substituted pyridine derivatives as SARM1 inhibitors. Google Patents.
  • Cyclopropyl-(4-methylpyridin-3-yl)methanamine. PubChem. Available from: [Link]

  • 2-(2,4,5-substituted-anilino) pyrimidine compounds. Google Patents.
  • Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society. Available from: [Link]

  • 4-aminopicolinates and their use as herbicides. Google Patents.
  • Synthesis method of 4-cyanopyridine. Google Patents.
  • cyclopropyl(pyridin-2-yl)methanamine. Alchem Pharmtech. Available from: [Link]

  • (S)-cyclopropyl(pyridin-2-yl)methanamine. Chemsrc. Available from: [Link]

Sources

Experimental protocols for reactions involving (2-Cyclopropylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthetic Utility of (2-Cyclopropylpyridin-4-yl)methanamine

Introduction: A Versatile Building Block in Modern Drug Discovery

This compound is a primary amine that has garnered significant interest as a structural motif in medicinal chemistry and drug discovery. Its unique combination of a rigid cyclopropyl group, a heteroaromatic pyridine ring, and a nucleophilic aminomethyl linker provides a compelling scaffold for interacting with biological targets. The cyclopropyl moiety often imparts metabolic stability and can orient vectors in a well-defined region of three-dimensional space. The pyridine ring serves as a hydrogen bond acceptor and can engage in π-stacking interactions, while the primary amine provides a robust handle for the introduction of diverse functional groups and molecular extensions.

This guide provides an in-depth exploration of two fundamental and widely applicable reactions involving this compound: amide bond formation and reductive amination. The protocols described herein are designed to be robust and reproducible, providing researchers with a reliable foundation for their synthetic endeavors. We will delve into the mechanistic rationale behind reagent selection and procedural steps, empowering scientists to not only follow the protocols but also to adapt them to their specific molecular targets. The application of this building block is seen in the development of novel therapeutics, including kinase inhibitors and macrofilaricidal compounds.[1][2][3]

PropertyValueSource
Molecular Formula C₉H₁₂N₂[4]
Molecular Weight 148.21 g/mol [5]
InChIKey UVUFSQSQRVNXLH-UHFFFAOYSA-N[4]
Appearance Varies (Typically a liquid or low-melting solid)N/A
Primary Reactive Site Primary Amine (-CH₂NH₂)N/A

Part 1: Amide Bond Formation - Forging the Cornerstone of Peptidomimetics and More

The amide bond is arguably the most important functional group in medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast number of approved drugs.[6] The reaction of this compound with carboxylic acids is a cornerstone transformation for elaborating this scaffold. Modern coupling reagents are employed to activate the carboxylic acid, facilitating its reaction with the amine under mild conditions to prevent side reactions and racemization.[7]

Expert Insight: Selecting the Right Coupling Strategy

The choice of coupling agent is critical for success. For a primary amine like this compound, several excellent options exist.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly efficient, uronium-based coupling agent that rapidly forms an activated ester with the carboxylic acid. It is known for its high yields and low rates of epimerization, making it a go-to reagent, especially for complex or sterically hindered substrates.[6][8]

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): This classic carbodiimide-based system is cost-effective and reliable. EDC activates the acid, which is then trapped by HOBt to form an active ester. This intermediate is less prone to side reactions (like N-acylurea formation) than the EDC-activated species alone.[9]

A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is essential to neutralize the acidic byproducts of the reaction, ensuring the primary amine remains deprotonated and nucleophilic.

Experimental Workflow: Amide Coupling

The following diagram outlines the typical laboratory workflow for the synthesis of an amide using this compound.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid & Coupling Agent (e.g., HATU) in aprotic solvent (e.g., DMF) add_amine Add amine solution to acid/coupling agent mixture at 0 °C to RT prep_acid->add_amine Combine prep_amine Prepare separate solution of This compound & Base (e.g., DIPEA) prep_amine->add_amine stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_amine->stir 1-12 h quench Quench with water or saturated aq. NH4Cl stir->quench Upon completion extract Extract with organic solvent (e.g., EtOAc, DCM) quench->extract purify Purify by Flash Chromatography (Silica Gel) extract->purify

Caption: Workflow for HATU-mediated amide coupling.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a representative carboxylic acid with this compound.

Materials:

  • This compound

  • Carboxylic Acid of interest

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF (approx. 0.1 M solution based on the carboxylic acid).

  • Stir the solution at room temperature for 10-15 minutes to pre-activate the acid.

  • Add DIPEA (2.5 eq) to the mixture, followed by a solution of this compound (1.05 eq) in a small amount of DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes or DCM/Methanol, to afford the pure amide product.

Substrate TypeTypical YieldNotes
Simple Aromatic Acid (e.g., Benzoic Acid)>90%Reaction is typically fast and clean.
Aliphatic Acid (e.g., Cyclohexanecarboxylic Acid)>85%Generally high-yielding.
Heterocyclic Acid (e.g., Thiophene-2-carboxylic acid)80-95%Yields are generally high, but purification may require specific solvent systems.
N-Boc Protected Amino Acid>80%Low epimerization is observed with HATU.[8]

Part 2: Reductive Amination - Building Secondary Amines

Reductive amination is a powerful and efficient method for forming carbon-nitrogen bonds, converting a primary amine into a secondary or tertiary amine.[10] This one-pot reaction involves the initial formation of an imine (or iminium ion) intermediate from the condensation of an amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[11]

Expert Insight: The Superiority of In Situ Reduction

The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to rapidly reduce the iminium intermediate.

  • Sodium Triacetoxyborohydride (STAB): NaBH(OAc)₃ is the reagent of choice for most applications. It is a mild and selective reducing agent, less basic than sodium cyanoborohydride, which minimizes side reactions. Its steric bulk often enhances diastereoselectivity in relevant cases.

  • Picoline-Borane Complexes: Reagents like 2-picoline-borane are stable, solid alternatives that are particularly useful in protic solvents like methanol or even water.[12][13] They offer excellent yields and are easier to handle on a larger scale compared to some other borohydride reagents.[13]

The reaction is often performed in a chlorinated solvent like Dichloroethane (DCE) or Dichloromethane (DCM), sometimes with a small amount of acetic acid to catalyze iminium ion formation.

Mechanism of Reductive Amination

The process involves two key stages: the formation of an iminium ion, which is the electrophile, followed by its reduction by a hydride source.

G start Amine (R-NH₂) + Aldehyde (R'-CHO) hemiaminal ⇌ Hemiaminal Intermediate start->hemiaminal - H₂O + H⁺ (cat.) iminium ⇌ Iminium Ion [R-N⁺H=CHR'] hemiaminal->iminium product Secondary Amine (R-NH-CH₂R') iminium->product + [H⁻] reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->iminium Hydride Donation

Caption: Simplified mechanism of reductive amination.

Protocol 2: Reductive Amination with STAB

This protocol provides a general method for the reaction of this compound with an aldehyde.

Materials:

  • This compound

  • Aldehyde or Ketone of interest

  • Sodium Triacetoxyborohydride (STAB)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, catalytic)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the aldehyde (1.0-1.2 eq) in anhydrous DCE (approx. 0.1 M).

  • If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the mixture for 20-30 minutes at room temperature.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. Be cautious as some gas evolution may occur.

  • Reaction Monitoring: Let the reaction stir at room temperature for 3 to 18 hours. Monitor the progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica Gel, typically using a DCM/Methanol or EtOAc/Hexanes gradient) to yield the pure secondary amine.

Carbonyl PartnerTypical Reaction TimeTypical YieldNotes
Aromatic Aldehyde (e.g., Benzaldehyde)3-6 hours>85%Generally clean and efficient.
Aliphatic Aldehyde (e.g., Isovaleraldehyde)4-8 hours>80%Reaction may be slightly slower.
Ketone (e.g., Cyclohexanone)12-24 hours60-75%Ketones are less reactive than aldehydes and may require longer reaction times or mild heating.[10]

Conclusion

This compound is a valuable and versatile building block for constructing complex molecules of interest to the pharmaceutical and agrochemical industries. The primary amine handle allows for reliable and high-yielding transformations, most notably amide bond formation and reductive amination. The protocols detailed in this guide provide a solid, mechanistically-grounded framework for researchers to utilize this scaffold effectively. By understanding the principles behind reagent choice and reaction conditions, scientists can confidently incorporate this valuable synthon into their discovery programs.

References

  • Alchem.Pharmtech. cyclopropyl(pyridin-2-yl)methanamine. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. ChemInform Abstract: An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. [Link]

  • PubMed. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. [Link]

  • ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. [Link]

  • Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. [Link]

  • PubMed Central. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. [Link]

  • ResearchGate. Reductive amination with 5-ethyl-2-methylpyridine borane | Request PDF. [Link]

  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • National Institutes of Health. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

  • PubMed. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. [Link]

  • PubChem. Cyclopropyl-(4-methylquinolin-2-yl)methanamine. [Link]

  • PubChem. This compound. [Link]

Sources

The Versatile Scaffold: (2-Cyclopropylpyridin-4-yl)methanamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, (2-Cyclopropylpyridin-4-yl)methanamine has emerged as a particularly valuable scaffold, offering a unique combination of structural rigidity, desirable physicochemical properties, and versatile chemical reactivity. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.

The core structure of this compound integrates a cyclopropyl group, a pyridine ring, and a primary aminomethyl substituent. This distinct arrangement provides a three-dimensional architecture that can be strategically exploited to engage with biological targets. The cyclopropyl moiety, a bioisostere for phenyl rings and other larger groups, can enhance metabolic stability, improve potency, and reduce off-target effects. The pyridine ring serves as a key interaction point, often participating in hydrogen bonding with target proteins, while the primary amine provides a convenient handle for a variety of chemical modifications.

I. Strategic Applications in Enzyme Inhibition

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective enzyme inhibitors, particularly in the realm of oncology and inflammatory diseases.

A. Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition for Cancer Immunotherapy

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy. Inhibition of HPK1 can enhance the anti-tumor immune response.[1][2] Researchers have successfully utilized the 2-substituted-pyridin-4-yl core, a key feature of our topic compound, to develop potent and selective HPK1 inhibitors.

A noteworthy example involves the design of macrocyclic HPK1 inhibitors based on a known inhibitor, Compound K. By incorporating the 2-substituted-pyridin-4-yl moiety into a macrocyclic structure, scientists were able to significantly improve inhibitory activity and selectivity against other kinases like GLK and LCK.[1] One such compound, 2t , demonstrated an impressive IC50 of 1.22 nM against HPK1 and exhibited favorable pharmacokinetic properties, including oral bioavailability in mice.[1] This work highlights the potential of using this compound as a starting point for developing next-generation cancer immunotherapies.[1][2]

Workflow for the Development of HPK1 Inhibitors

cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 In Vivo Studies Start This compound Scaffold Modification N-Acylation or Reductive Amination Start->Modification Introduce diversity Macrocyclization Macrocyclization Strategy Modification->Macrocyclization Constrain conformation Enzyme_Assay HPK1 Enzyme Inhibition Assay (IC50) Macrocyclization->Enzyme_Assay Selectivity_Panel Kinase Selectivity Profiling Enzyme_Assay->Selectivity_Panel Assess off-target effects Cell_Assay T-cell Activation Assays Selectivity_Panel->Cell_Assay Confirm cellular activity PK_Studies Pharmacokinetic Profiling (mice) Cell_Assay->PK_Studies Efficacy_Studies Tumor Xenograft Models PK_Studies->Efficacy_Studies Determine dosing regimen Lead_Compound Lead_Compound Efficacy_Studies->Lead_Compound Identify clinical candidate

Caption: Development pipeline for HPK1 inhibitors.

B. Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5) Inhibition

The TGF-β signaling pathway is implicated in fibrosis and cancer progression. The TGF-β type I receptor, also known as activin-like kinase 5 (ALK5), is a key therapeutic target.[3] Novel derivatives incorporating a 4-((1-cyclopropyl...pyrazol-4-yl)oxy)pyridine-2-yl)amino) structure have been developed as potent ALK5 inhibitors.[3]

In a notable study, optimization of this scaffold led to the identification of compound 12r , which demonstrated strong in vitro and in vivo inhibitory activity against ALK5.[3] Furthermore, this compound exhibited good oral bioavailability (57.6%), marking it as a promising candidate for further development in the treatment of fibrotic diseases and cancer.[3] The this compound core provides a solid foundation for the synthesis of such targeted inhibitors.

II. Application as a Versatile Building Block in Library Synthesis

The primary amine of this compound serves as a versatile chemical handle for the construction of diverse compound libraries, enabling the exploration of a wide chemical space in the search for novel bioactive molecules. Two common and powerful reactions for modifying this primary amine are N-acylation and reductive amination.

A. Protocol 1: N-Acylation of this compound

This protocol describes a general procedure for the synthesis of amide derivatives, which are prevalent in many approved drugs.

Materials:

  • This compound

  • Acyl chloride or acid anhydride (e.g., benzoyl chloride, acetic anhydride)

  • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF to a concentration of approximately 0.1 M.

  • Base Addition: Add a non-nucleophilic base such as TEA or DIPEA (1.5 equivalents) to the solution.

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated derivative.[4][5][6]

General N-Acylation Workflow

Start This compound Reaction N-Acylation in Anhydrous Solvent Start->Reaction Reagents Acyl Chloride/Anhydride + Base Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Acyl Derivative Purification->Product

Caption: N-acylation of the primary amine.

B. Protocol 2: Reductive Amination with this compound

Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of the aldehyde or ketone (1.2 equivalents) in DCM or DCE, add this compound (1.0 equivalent). A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reducing Agent Addition: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Then, add the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[7][8][9]

III. Targeting G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) represent a large and important family of drug targets.[10][11] The structural features of this compound make it an attractive scaffold for the design of GPCR ligands. The pyridine ring can interact with key residues in the binding pocket, while the cyclopropylmethylamine portion can be modified to fine-tune selectivity and functional activity (agonist vs. antagonist). While specific examples directly utilizing this exact isomer are not yet prevalent in published literature, the principles of GPCR ligand design strongly support its potential in this area.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC9H12N2
Molecular Weight148.21 g/mol
XLogP31.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2

Conclusion

This compound is a building block with significant potential in medicinal chemistry. Its unique structural and electronic properties have already been leveraged in the development of potent enzyme inhibitors for oncology and other therapeutic areas. The versatility of its primary amine functionality allows for the straightforward synthesis of diverse compound libraries, making it an ideal starting point for hit-to-lead campaigns. As our understanding of complex biological targets continues to grow, scaffolds like this compound will undoubtedly play a crucial role in the design and discovery of the next generation of medicines.

References

  • Duan, C. X., et al. Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. Bioorganic Chemistry. 2025. Available from: [Link]

  • Li, J., et al. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters. 2020;30(16):127339. Available from: [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available from: [Link]

  • ResearchGate. Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. 2026. Available from: [Link]

  • MDPI. Enzymes and Enzyme Inhibitors in Drug Research. Available from: [Link]

  • ResearchGate. NH4I-Promoted N-acylation of amines via the transamidation of DMF and DMA under metal-free conditions. Available from: [Link]

  • MDPI. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. 2020. Available from: [Link]

  • PubMed. Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors. 2013. Available from: [Link]

  • National Institutes of Health. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available from: [Link]

  • MDPI. Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. 2022. Available from: [Link]

  • PubMed. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). 2014. Available from: [Link]

  • PubMed. Development of novel ligands for peptide GPCRs. Available from: [Link]

  • Taylor & Francis Online. Advances in the application of NMR to the study of GPCRs and ligand–GPCR interactions. Available from: [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Available from: [Link]

  • Asian Journal of Chemistry. N-Alkylation and N-Acylation of 2,4-Dinitrophenylamine by Ultrasound Irradiation. 2008. Available from: [Link]

  • National Institutes of Health. GPCR drug discovery: integrating solution NMR data with crystal and cryo-EM structures. Available from: [Link]

Sources

Application Notes and Protocols for the Characterization of (2-Cyclopropylpyridin-4-yl)methanamine as a Ligand for Lysine-Specific Demethylase 1 (LSD1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Epigenetic Regulation with Novel Chemical Scaffolds

The dynamic and reversible nature of epigenetic modifications has emerged as a critical area of investigation in both fundamental biology and therapeutic development. Among the key regulators of the epigenetic landscape is Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes methyl groups from mono- and di-methylated lysine residues on histone H3 (primarily H3K4me1/2 and H3K9me1/2), as well as non-histone substrates.[1][2] Through its demethylase activity, LSD1 plays a pivotal role in the regulation of gene expression, and its dysregulation has been implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), as well as viral infections and neurodegenerative disorders.[2][3] This has rendered LSD1 an attractive therapeutic target for the development of novel anticancer agents.

A particularly promising class of LSD1 inhibitors is based on the cyclopropylamine scaffold. These compounds are mechanism-based, irreversible inhibitors that form a covalent adduct with the FAD cofactor of LSD1, leading to its inactivation.[4][5] This mode of action can provide high potency and prolonged duration of effect. (2-Cyclopropylpyridin-4-yl)methanamine represents a novel chemical entity within this class, featuring a pyridine core that can be exploited for modulating physicochemical properties and exploring structure-activity relationships (SAR).

These application notes provide a comprehensive guide for researchers to investigate the potential of this compound as a selective and potent LSD1 inhibitor. The following sections detail the principles of its action, step-by-step protocols for its biochemical and cellular characterization, and guidelines for data analysis and interpretation.

Chemical Profile of this compound

PropertyValueSource
Molecular Formula C9H12N2PubChem
Molecular Weight 148.21 g/mol PubChem
CAS Number 1320736-69-7PubChem
Canonical SMILES C1CC1C2=CC=C(C=N2)CNPubChem
InChI InChI=1S/C9H12N2/c10-6-7-3-4-11-9(5-7)8-1-2-8/h3-5,8H,1-2,6,10H2PubChem

Principle of Action: Mechanism-Based Covalent Inhibition of LSD1

This compound is hypothesized to act as a mechanism-based inactivator of LSD1, a characteristic feature of cyclopropylamine-containing inhibitors of FAD-dependent amine oxidases.[4][5] The catalytic cycle of LSD1 involves the oxidation of the methylated lysine substrate, coupled with the reduction of the FAD cofactor. Cyclopropylamine inhibitors mimic the substrate and are processed by the enzyme, leading to the opening of the strained cyclopropyl ring. This generates a reactive intermediate that covalently modifies the FAD cofactor, resulting in irreversible inactivation of the enzyme.[4]

The covalent inhibition by cyclopropylamines typically follows a two-step kinetic model: an initial reversible binding of the inhibitor to the enzyme's active site (governed by the inhibition constant, Ki), followed by an irreversible covalent bond formation (characterized by the rate of inactivation, kinact).[6] The overall efficiency of the inhibitor is often described by the ratio kinact/Ki.

Diagram of the Proposed Mechanism of LSD1 Inhibition

G cluster_0 LSD1 Active Site LSD1_FAD_ox LSD1-FAD (oxidized) Noncovalent_Complex Reversible LSD1-Inhibitor Complex LSD1_FAD_ox->Noncovalent_Complex Inhibitor This compound Inhibitor->Noncovalent_Complex Ki (Reversible Binding) Reactive_Intermediate Reactive Intermediate (after ring opening) Noncovalent_Complex->Reactive_Intermediate kinact (Enzyme Catalysis) Covalent_Adduct Irreversibly Inactivated LSD1 (Covalent FAD Adduct) Reactive_Intermediate->Covalent_Adduct Covalent Bond Formation

Caption: Proposed mechanism of irreversible LSD1 inhibition.

Experimental Protocols

I. In Vitro Biochemical Assay for LSD1 Inhibition

This protocol describes a horseradish peroxidase (HRP)-coupled assay to determine the in vitro potency of this compound against recombinant human LSD1. The assay measures the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.

Materials:

  • Recombinant human LSD1 enzyme

  • H3K4me2 peptide substrate (e.g., ARTKQTARK(me2)STGGKAPRKQLA-GGK-biotin)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or similar HRP substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • This compound

  • Positive control inhibitor (e.g., Tranylcypromine)

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of desired concentrations.

  • Enzyme and Substrate Preparation: Dilute the recombinant LSD1 enzyme and H3K4me2 peptide substrate to their final working concentrations in assay buffer.

  • Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the compound dilutions or vehicle control (assay buffer with DMSO). b. Add 25 µL of the diluted LSD1 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding. c. Initiate the demethylation reaction by adding 25 µL of the H3K4me2 peptide substrate to each well. d. Incubate the plate at 37°C for 60 minutes.

  • Detection: a. Prepare the HRP/Amplex® Red detection reagent according to the manufacturer's instructions. b. Add 50 µL of the detection reagent to each well. c. Incubate the plate at room temperature for 15 minutes, protected from light. d. Measure the fluorescence intensity using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

  • Data Analysis: a. Subtract the background fluorescence (wells without enzyme) from all readings. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Diagram of the HRP-Coupled LSD1 Inhibition Assay Workflow

G Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Enzyme_Incubation Incubate LSD1 with Compound Compound_Prep->Enzyme_Incubation Reaction_Start Add H3K4me2 Substrate (Start Demethylation) Enzyme_Incubation->Reaction_Start Detection Add HRP/Amplex Red (Detect H2O2) Reaction_Start->Detection Measurement Measure Fluorescence Detection->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Caption: Workflow for the in vitro LSD1 inhibition assay.

II. Determination of Covalent Inhibition Kinetics (kinact and Ki)

This protocol is designed to confirm the irreversible nature of inhibition and to determine the kinetic parameters kinact and Ki.

Protocol:

  • Time-Dependent Inhibition: a. Perform the LSD1 inhibition assay as described above, but pre-incubate the enzyme with a fixed concentration of this compound for varying periods (e.g., 0, 5, 15, 30, 60 minutes) before adding the substrate. b. A time-dependent decrease in enzyme activity indicates irreversible inhibition.

  • Determination of kobs: a. For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. b. The negative of the slope of this line gives the observed rate of inactivation (kobs).

  • Determination of kinact and Ki: a. Plot the calculated kobs values against the corresponding inhibitor concentrations. b. Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (Ki + [I]), where [I] is the inhibitor concentration. c. The maximal inactivation rate (kinact) and the inhibitor concentration at half-maximal inactivation rate (Ki) can be determined from this plot.

Expected Kinetic Data for a Covalent Inhibitor

Inhibitor Concentration (µM)kobs (min⁻¹)
0.10.02
0.50.08
1.00.13
5.00.25
10.00.30
III. Selectivity Profiling against Monoamine Oxidases (MAO-A and MAO-B)

Due to the structural and mechanistic similarities between LSD1 and monoamine oxidases (MAO-A and MAO-B), it is crucial to assess the selectivity of this compound.

Protocol:

  • Perform enzyme inhibition assays for MAO-A and MAO-B using commercially available kits or established protocols. These assays typically use specific substrates (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a similar HRP-coupled detection method.

  • Determine the IC₅₀ values of this compound for MAO-A and MAO-B.

  • Calculate the selectivity index by dividing the IC₅₀ for the off-target enzyme (MAO-A or MAO-B) by the IC₅₀ for the target enzyme (LSD1). A higher selectivity index indicates greater selectivity for LSD1.

IV. Cellular Target Engagement Assay

This protocol uses Western blotting to assess the ability of this compound to inhibit LSD1 activity in a cellular context by measuring the levels of H3K4me2, a direct substrate of LSD1.

Materials:

  • AML cell line (e.g., MV4-11)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me2, anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: a. Seed MV4-11 cells in a 6-well plate and allow them to adhere or grow to a suitable confluency. b. Treat the cells with increasing concentrations of this compound or vehicle control for 24-48 hours.

  • Protein Extraction: a. Harvest the cells and lyse them using a suitable lysis buffer. b. Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against H3K4me2 and total Histone H3 overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.

  • Data Analysis: a. Quantify the band intensities for H3K4me2 and total Histone H3. b. Normalize the H3K4me2 signal to the total Histone H3 signal for each sample. c. An increase in the normalized H3K4me2 signal upon treatment with this compound indicates cellular target engagement and inhibition of LSD1.

Diagram of the Cellular Target Engagement Workflow

G Cell_Culture Culture AML Cells Treatment Treat with Compound Cell_Culture->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (anti-H3K4me2, anti-H3) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Quantify Band Intensities and Normalize Detection->Analysis

Caption: Workflow for cellular target engagement analysis.

Conclusion

This compound holds promise as a novel chemical probe and potential therapeutic lead for targeting LSD1. Its cyclopropylamine moiety suggests a mechanism of irreversible, covalent inhibition, which can offer advantages in terms of potency and duration of action. The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound, from its fundamental biochemical properties to its effects in a cellular context. By systematically characterizing its potency, selectivity, and mechanism of action, researchers can gain valuable insights into the therapeutic potential of this and related molecules in oncology and other diseases driven by epigenetic dysregulation.

References

  • Li, Y., et al. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Signal Transduction and Targeted Therapy, 4(1), 1-13. Retrieved from [Link]

  • Cole, P. A., et al. (2017). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 583, 245-267. Retrieved from [Link]

  • Vianello, P., et al. (2016). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 924-929. Retrieved from [Link]

  • EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]

  • Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry, 46(14), 4408-4416. Retrieved from [Link]

  • Speranzini, V., et al. (2022). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Chemistry, 10, 1086207. Retrieved from [Link]

  • Gámez-Montaño, R., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Journal of Medicinal Chemistry, 64(5), 2545-2565. Retrieved from [Link]

  • T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. (2022). Scientific Reports, 12(1), 1-15. Retrieved from [Link]

  • Mai, A., & Rotili, D. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Chemistry, 10. Retrieved from [Link]

  • Kim, D., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances, 14(2), 1166-1170. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of (2-Cyclopropylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Cyclopropylpyridin-4-yl)methanamine is a substituted pyridine derivative characterized by a cyclopropyl group at the 2-position and a methanamine group at the 4-position of the pyridine ring. As a key intermediate and building block in the synthesis of active pharmaceutical ingredients (APIs), its precise and accurate quantification is paramount for ensuring the quality, efficacy, and safety of the final drug product. This document provides detailed analytical procedures for the quantification of this compound in bulk drug substances and pharmaceutical formulations. The methodologies are designed to be robust, reliable, and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The inherent basicity of the pyridine nitrogen and the primary amine, along with its polarity, presents unique challenges and opportunities for analytical method development. This guide will explore two orthogonal chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a primary method for routine quality control, and Gas Chromatography-Mass Spectrometry (GC-MS) as a confirmatory and potentially more sensitive method, particularly for impurity profiling.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale and Method Design

High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for the quantification of this compound.[5][6] Given the compound's structure, which includes a pyridine ring, a strong UV chromophore is present, allowing for sensitive detection using a UV detector.

The primary challenge in the HPLC analysis of basic compounds like aminopyridines is poor peak shape (tailing) due to interactions with acidic silanol groups on the surface of traditional silica-based stationary phases.[7] To mitigate this, a modern, end-capped C18 column with high purity silica is selected. Furthermore, the mobile phase is buffered at a low pH to ensure the analyte is in a single, protonated form, which improves peak symmetry and retention reproducibility. The use of an ion-pairing reagent is avoided to maintain compatibility with mass spectrometry, should a future transition to LC-MS be required.[8]

Experimental Protocol: HPLC-UV

Objective: To quantify this compound in a drug substance.

Materials and Reagents:

  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (≥ 99%)

  • Ammonium formate (≥ 99%)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Analytical balance

  • HPLC vials with septa

  • Syringe filters (0.45 µm, PTFE or Nylon)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm particle size (e.g., Agilent Zorbax Eclipse Plus, Waters XBridge)
Mobile Phase A 0.1% Formic Acid and 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 260 nm
Run Time 15 minutes

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.[9] Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (for drug substance assay): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute to a final concentration of approximately 50 µg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials before analysis.[9]

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[1][2][10]

Validation Parameters:

ParameterProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and a spiked sample to demonstrate that no interferences are present at the retention time of the analyte.No significant peaks at the analyte's retention time in the blank and placebo. The peak should be spectrally pure.
Linearity Analyze the working standard solutions (at least 5 concentrations) in triplicate. Plot a calibration curve of peak area versus concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Accuracy Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.Mean recovery between 98.0% and 102.0%.
Precision - Repeatability (Intra-day): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day. - Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units) and assess the impact on the results.RSD of results should remain ≤ 2.0%. System suitability parameters should be met.
LOD & LOQ Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be adequate for the quantification of impurities if the method is intended for that purpose.
Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation weigh Weigh Standard & Sample dissolve Dissolve in Diluent weigh->dissolve dilute Serial Dilution (Standards) Dilute to Target (Sample) dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 260 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify validate Perform Method Validation (ICH Q2(R2)) quantify->validate

Caption: HPLC-UV workflow for quantification.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale and Method Design

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and specificity, making it an excellent confirmatory technique.[11] The mass spectrometer provides structural information, which is invaluable for positive identification and for distinguishing the analyte from structurally similar impurities.

However, primary amines and pyridine compounds can be challenging for GC analysis due to their polarity, which can lead to peak tailing and interaction with the stationary phase.[12] To overcome this, a derivatization step is often necessary to increase volatility and reduce polarity.[13] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst, is a common and effective approach for derivatizing primary amines.

Experimental Protocol: GC-MS

Objective: To confirm the identity and quantify this compound.

Materials and Reagents:

  • This compound reference standard

  • Pyridine (anhydrous, for derivatization)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Dichloromethane (GC grade)

  • Internal Standard (IS), e.g., 4-Phenylpyridine (select a compound with similar properties but chromatographically resolved)

  • GC vials with inserts and screw caps

Instrumentation:

  • GC system with a split/splitless injector and a mass selective detector (MSD).

  • Autosampler.

  • Data acquisition and processing software with a mass spectral library.

GC-MS Conditions:

ParameterCondition
Column DB-5ms or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temp. 250 °C
Injection Mode Split (20:1)
Injection Vol. 1 µL
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
MS Ion Source 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Sample Preparation and Derivatization:

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., 4-Phenylpyridine) in dichloromethane.

  • Standard and Sample Preparation: a. Prepare stock solutions of the reference standard and sample in dichloromethane at approximately 1 mg/mL. b. Pipette 100 µL of the standard or sample solution into a GC vial. c. Add 100 µL of the internal standard stock solution. d. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: a. To the dry residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. b. Cap the vial tightly and heat at 70 °C for 30 minutes. c. Cool to room temperature before analysis.

Data Analysis and Validation

Quantification: For quantification, operate the MS in SIM mode. Select characteristic, abundant, and interference-free ions for the derivatized analyte and the internal standard.

  • Analyte (TMS-derivative): Select at least three ions (one quantifier, two qualifiers).

  • Internal Standard: Select at least one prominent ion.

Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Validation: The GC-MS method should be validated similarly to the HPLC method, with a focus on specificity (confirmed by mass spectra), linearity, accuracy, and precision, following ICH guidelines.[3][14]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sol Prepare Sample & IS Solutions in DCM dry_down Evaporate to Dryness prep_sol->dry_down add_reagents Add Pyridine & BSTFA dry_down->add_reagents heat Heat at 70°C for 30 min add_reagents->heat inject Inject into GC-MS heat->inject separate GC Separation (DB-5ms Column) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (Scan/SIM) ionize->detect identify Identify by Mass Spectrum detect->identify quantify Quantify using SIM & Internal Standard identify->quantify report Report Results quantify->report

Caption: GC-MS workflow including derivatization.

Conclusion

The two methods presented provide a comprehensive framework for the analytical control of this compound. The HPLC-UV method is well-suited for routine quality control, offering robustness and high throughput. The GC-MS method serves as a powerful orthogonal technique, providing unequivocal identification and high sensitivity, which is particularly useful for confirmatory analysis and impurity investigations. Both protocols emphasize a systematic approach to method validation, ensuring that the generated data is reliable, accurate, and compliant with global regulatory standards.

References

  • Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review. (n.d.). Biomedical Chromatography.
  • 2-Aminopyridine - SIELC Technologies. (n.d.).
  • Identification of Chemical Compositions in Some Medicinal Plants by GC/MS Analysis. (2019). Lebanese Science Journal.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography.
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC Technologies.
  • Chromatographic Determination of Amines in Food Samples. (2017). Helda - University of Helsinki.
  • Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. (n.d.). Thermo Fisher Scientific.
  • ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2018). ResearchGate.
  • Gas chromatography/mass spectroscopy identification of M2 as 4-aminopyridine. (n.d.). ResearchGate.
  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016). ACS Publications.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2023). Chromatography Online.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). PMC - PubMed Central.
  • Method for pyridine amine derivative. (2015). Chromatography Forum.
  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbio.
  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024). PMC - NIH.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Thermo Fisher Scientific.
  • ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager.
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (2022). MDPI.

Sources

The Strategic Role of (2-Cyclopropylpyridin-4-yl)methanamine in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Kinase Inhibition

In the landscape of targeted cancer therapy, kinase inhibitors represent a paradigm of precision medicine. Within this class of therapeutics, the architectural design of small molecule inhibitors is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The (2-Cyclopropylpyridin-4-yl)methanamine moiety has emerged as a "privileged scaffold" – a molecular framework that demonstrates a recurring and significant role in the successful development of potent kinase inhibitors. Its unique combination of a rigid, yet spatially defined cyclopropyl group appended to a versatile pyridine core offers a compelling solution to the complex challenges of kinase inhibitor design. This guide provides an in-depth exploration of the strategic application of this compound in the synthesis of next-generation kinase inhibitors, complete with detailed synthetic protocols and mechanistic insights for researchers, medicinal chemists, and drug development professionals.

The pyridine ring, a bioisostere of a phenyl group, offers a critical advantage in drug design due to its ability to engage in hydrogen bonding interactions and its favorable aqueous solubility.[1] The introduction of a cyclopropyl group at the 2-position of the pyridine ring provides a unique set of properties. This small, strained ring system is conformationally restricted, which can help to lock the molecule into a bioactive conformation, thereby enhancing binding affinity to the target kinase.[2] Furthermore, the cyclopropyl group can favorably occupy small, hydrophobic pockets within the kinase active site, contributing to both potency and selectivity.[3] From a metabolic standpoint, the cyclopropyl group is generally more resistant to oxidative metabolism compared to larger alkyl groups, which can lead to improved pharmacokinetic properties such as a longer half-life.[4]

This document will elucidate the synthesis of this key building block and its subsequent incorporation into kinase inhibitor scaffolds, with a particular focus on the underlying chemical principles and practical experimental guidance.

Rationale for Use: The Physicochemical and Pharmacological Advantages of the Cyclopropyl-Pyridine Moiety

The strategic incorporation of the this compound fragment into kinase inhibitors is underpinned by several key advantages that address the multifaceted challenges of modern drug design:

  • Enhanced Binding Affinity and Selectivity: The rigid cyclopropyl group can effectively probe small hydrophobic pockets within the ATP-binding site of kinases. This precise fit can lead to a significant increase in binding affinity and, crucially, can be exploited to achieve selectivity for the target kinase over other closely related kinases, thereby reducing off-target effects.[3]

  • Improved Metabolic Stability: The cyclopropyl moiety is known to be more resistant to cytochrome P450 (CYP) mediated oxidation compared to linear alkyl chains.[4] This increased metabolic stability can translate to a longer in vivo half-life and improved oral bioavailability of the final drug compound.

  • Favorable Solubility and Physicochemical Properties: The pyridine core contributes to the overall aqueous solubility of the molecule, a critical factor for oral drug absorption and distribution. The compact nature of the cyclopropyl group helps to maintain a lower molecular weight and lipophilicity, which are generally desirable properties for drug candidates.

  • Vectorial Orientation for Further Functionalization: The aminomethyl group at the 4-position of the pyridine ring provides a key attachment point for coupling with other molecular fragments. This allows for the modular construction of complex kinase inhibitors, where the this compound unit serves as a foundational anchor that correctly orients the rest of the molecule within the kinase active site.

Synthetic Protocols: A Stepwise Guide to the Preparation and Application of this compound

The synthesis of this compound is a multi-step process that requires careful execution. The following protocols provide a detailed guide to a plausible synthetic route, followed by a general procedure for its incorporation into a kinase inhibitor scaffold via amide bond formation.

Part 1: Synthesis of the Key Intermediate: this compound

This synthesis begins with the commercially available 2-chloropyridine-4-carbonitrile and proceeds through a cyclopropanation reaction followed by reduction of the nitrile group.

Workflow for the Synthesis of this compound

G A 2-Chloropyridine-4-carbonitrile B Synthesis of 2-Cyclopropylpyridine-4-carbonitrile (Negishi Coupling) A->B Cyclopropylzinc bromide, Pd catalyst C 2-Cyclopropylpyridine-4-carbonitrile B->C D Reduction of Nitrile to Amine (e.g., H2/Raney Nickel or LiAlH4) C->D E This compound D->E

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Cyclopropylpyridine-4-carbonitrile via Negishi Coupling

This step involves the cross-coupling of 2-chloropyridine-4-carbonitrile with a cyclopropylzinc reagent.

  • Reagents and Materials:

    • 2-Chloropyridine-4-carbonitrile

    • Cyclopropylzinc bromide (0.5 M in THF)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Argon or Nitrogen gas supply

    • Standard glassware for inert atmosphere reactions

  • Protocol:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon inlet, add 2-chloropyridine-4-carbonitrile (1.0 eq), Pd₂(dba)₃ (0.02 eq), and PCy₃·HBF₄ (0.08 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF via syringe to dissolve the solids.

    • To the stirred solution, add cyclopropylzinc bromide (1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 2-cyclopropylpyridine-4-carbonitrile.

Step 2: Reduction of 2-Cyclopropylpyridine-4-carbonitrile to this compound

The final step is the reduction of the nitrile to the primary amine. Two common and effective methods are presented below.

Method A: Catalytic Hydrogenation with Raney Nickel

This method is often preferred for its milder reaction conditions and easier workup.

  • Reagents and Materials:

    • 2-Cyclopropylpyridine-4-carbonitrile

    • Raney Nickel (50% slurry in water)

    • Methanol or Ethanol

    • Hydrogen gas supply (balloon or hydrogenation apparatus)

    • Ammonia (optional, to suppress secondary amine formation)

  • Protocol:

    • In a hydrogenation flask, dissolve 2-cyclopropylpyridine-4-carbonitrile (1.0 eq) in methanol or ethanol.

    • Carefully add Raney Nickel (approx. 10-20% by weight of the nitrile) to the solution. If desired, the solvent can be saturated with ammonia gas prior to adding the catalyst.

    • Seal the flask and purge with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet at all times.

    • Wash the filter cake with methanol or ethanol.

    • Concentrate the filtrate under reduced pressure to yield this compound. The product may be used directly in the next step or purified further if necessary.[5][6][7][8][9]

Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent that provides a rapid and efficient conversion of nitriles to amines.[10][11][12][13][14]

  • Reagents and Materials:

    • 2-Cyclopropylpyridine-4-carbonitrile

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

    • Argon or Nitrogen gas supply

    • Standard glassware for inert atmosphere reactions

    • Sodium sulfate, anhydrous

    • Water

    • 15% Aqueous Sodium Hydroxide

  • Protocol:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add LiAlH₄ (1.5 - 2.0 eq) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 2-cyclopropylpyridine-4-carbonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the solid and wash it thoroughly with THF or ethyl acetate.

    • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford this compound.

Part 2: Incorporation into a Kinase Inhibitor Scaffold via Amide Bond Formation

This compound is a versatile primary amine that can be readily coupled with a carboxylic acid-containing fragment to form a stable amide bond. This is a cornerstone reaction in the synthesis of many kinase inhibitors.

General Amide Coupling Workflow

G A This compound C Amide Coupling Reaction A->C B Carboxylic Acid Fragment (R-COOH) B->C Coupling Reagent (e.g., HATU, EDC/HOBt) D Kinase Inhibitor Precursor C->D

Caption: General workflow for amide bond formation.

Protocol: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent for the formation of amide bonds, particularly in cases where steric hindrance or low nucleophilicity of the amine may be an issue.

  • Reagents and Materials:

    • This compound

    • Carboxylic acid fragment (R-COOH)

    • HATU

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Argon or Nitrogen gas supply

    • Standard laboratory glassware

  • Protocol:

    • To a round-bottom flask, add the carboxylic acid fragment (1.0 eq), HATU (1.1 eq), and anhydrous DMF or DCM.

    • Stir the solution at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

    • Add this compound (1.0-1.2 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide product.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and outcomes for the key synthetic steps.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1Negishi CouplingCyclopropylzinc bromide, Pd₂(dba)₃, PCy₃·HBF₄THF7012-2460-80
2ANitrile ReductionH₂ (1-4 atm), Raney NiMethanolRT4-1285-95
2BNitrile ReductionLiAlH₄THFReflux2-480-90
3Amide CouplingHATU, DIPEADMFRT1-475-90

Conclusion: A Versatile Building Block for Future Kinase Inhibitor Discovery

This compound has proven to be a valuable and versatile building block in the synthesis of advanced kinase inhibitors. Its unique structural and physicochemical properties contribute favorably to the potency, selectivity, and pharmacokinetic profiles of the resulting drug candidates. The synthetic protocols detailed in this guide provide a practical framework for the preparation and utilization of this important intermediate. As the quest for more effective and safer targeted therapies continues, the strategic application of privileged scaffolds such as this compound will undoubtedly remain a cornerstone of successful kinase inhibitor design and development.

References

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Nitriles to Amines: LiAlH4 Reduction. (2025, May 22). JoVE. Retrieved from [Link]

  • Clark, J. (2023). Reduction of nitriles. Chemguide. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. Retrieved from [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. Retrieved from [Link]

  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (1998). Google Patents.
  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (2025, November 5). PubMed Central. Retrieved from [Link]

  • Method for the hydrogenation of nitriles to primary amines. (1983). Google Patents.
  • Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. (2025, August 6). ResearchGate. Retrieved from [Link]

  • 20.2.6 Describe the reduction of nitriles using H2 and Ni catalyst IB Chemistry HL. (2011, June 6). YouTube. Retrieved from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Future Medicinal Chemistry. Retrieved from [Link]

  • Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery. Retrieved from [Link]

  • Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. (n.d.). PubMed Central. Retrieved from [Link]

  • 4-Cyanopyridine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 2-Cyanopyrimidines. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity. (n.d.). PubMed Central. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PubMed Central. Retrieved from [Link]

Sources

Mastering the Handling and Storage of (2-Cyclopropylpyridin-4-yl)methanamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide to the proper handling, storage, and disposal of (2-Cyclopropylpyridin-4-yl)methanamine, a key building block in contemporary drug discovery and development. Adherence to these protocols is critical for ensuring personnel safety, maintaining compound integrity, and achieving reproducible experimental outcomes. This guide is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties Overview

This compound is a primary amine derivative of pyridine. While specific experimental data for this compound is not extensively published, its structural motifs—a pyridine ring, a cyclopropyl group, and a methanamine moiety—suggest certain chemical and physical properties that inform its handling requirements.

PropertyEstimated Value/CharacteristicRationale and Implications
Molecular Formula C9H12N2Confirmed by chemical structure.
Molecular Weight 148.21 g/mol Important for accurate reagent measurement.
Appearance Likely a liquid or low-melting solidBased on similar small molecule amines.
Boiling Point Not establishedExpected to be relatively high due to the polar amine and pyridine groups.
Solubility Soluble in organic solvents (e.g., DCM, MeOH)Common for compounds of this nature. Water solubility may be limited.
pKa Estimated to be in the range of 8-10The primary amine is basic. This is a key consideration for reaction chemistry and purification.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Skin and Eye Irritation: Amine compounds can be irritating to the skin and eyes.[2] Direct contact should be avoided.

  • Harmful if Swallowed or Inhaled: Similar to other amine and pyridine compounds, ingestion or inhalation may be harmful.[1][3]

  • Flammability: While not definitively established, related pyridine compounds are flammable.[3][4]

GHS Hazard Pictograms (Anticipated):

Based on related compounds, the following GHS pictograms are likely applicable:

PictogramHazard Class

Acute Toxicity (Oral, Dermal, Inhalation) - Category 4, Skin Irritation - Category 2, Eye Irritation - Category 2A

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk.[5][6]

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

  • Hand Protection: Nitrile or other chemically resistant gloves should be worn.[7] Double-gloving is recommended for extended handling periods.

  • Body Protection: A flame-resistant lab coat should be worn at all times. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls may be necessary.

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[8]

Handling Procedures

Adherence to meticulous handling procedures is paramount for both safety and experimental integrity.

General Handling Workflow

prep Preparation - Don appropriate PPE - Verify fume hood function retrieve Retrieval from Storage - Transport in secondary container prep->retrieve dispense Dispensing - Use calibrated equipment - Minimize exposure time retrieve->dispense reaction Reaction Setup - Add to reaction vessel under inert atmosphere if necessary dispense->reaction cleanup Cleanup - Decontaminate glassware and surfaces reaction->cleanup waste Waste Disposal - Segregate and label waste cleanup->waste

Caption: General workflow for handling this compound.

Step-by-Step Protocol for Dispensing
  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE.

  • Container Inspection: Before opening, inspect the container for any signs of damage or leakage.

  • Inert Atmosphere: For reactions sensitive to air or moisture, dispense the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Transfer: Use a clean, dry syringe or glass pipette to transfer the desired amount of the compound. Avoid using metal spatulas if the compound is suspected to be corrosive.

  • Sealing: Immediately after dispensing, securely seal the container.

  • Cleaning: Clean any spills immediately with an appropriate absorbent material.

Storage Procedures

Proper storage is crucial for maintaining the stability and purity of this compound.[8][9]

Storage Conditions
ParameterRecommendationRationale
Temperature Cool, dry place.[8][10] Recommended storage at 2-8°C for long-term stability.[11][12]Minimizes degradation and potential side reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against oxidation and reaction with atmospheric moisture.
Light Protect from light by using an amber-colored vial or storing in a dark location.[11][12]Prevents light-catalyzed degradation.
Container Tightly sealed, appropriate chemical-resistant container (e.g., glass).[1][7][10][13]Prevents contamination and evaporation.
Incompatible Materials

Store this compound away from the following incompatible materials to prevent hazardous reactions:[9][14]

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Acids: The basic amine will react exothermically with strong acids.

  • Acid Chlorides and Anhydrides: Can undergo acylation reactions.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Additional PPE if Necessary evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain neutralize Neutralize (if applicable and safe) contain->neutralize collect Collect and Place in a Sealed Container neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Workflow for responding to a chemical spill.

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[9]

  • Labeling: All waste containers must be clearly labeled with the contents and associated hazards.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[15] Do not pour down the drain.

References

  • MedChemExpress. (2-Chloropyridin-4-yl)
  • Carbosynth Ltd. (2020, November 25).
  • Fisher Scientific. (2015, March 19).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Sdfine.
  • Columbus Chemical. (2021, October 11). Pyridine, ACS.
  • KISHIDA CHEMICAL CO., LTD. (2025, September 8).
  • Cayman Chemical. (2025, August 27).
  • Sigma-Aldrich. (2021, October 7).
  • Carl ROTH. (2025, March 31).
  • Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • BASF.
  • Carl ROTH. (2025, March 31).
  • Collect and Recycle. Amine Disposal For Businesses.
  • Apollo Scientific.
  • Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry.
  • PubChem. Cyclopropyl-(4-methylquinolin-2-yl)methanamine | C14H16N2 | CID 114754959.
  • Synblock. CAS 1256816-54-2 | (3-Cyclopropylpyridin-2-yl)methanamine.
  • ResearchGate. (2019, December 31).
  • CHEMM. Personal Protective Equipment (PPE).
  • National Center for Biotechnology Information.
  • Alchem.Pharmtech. CAS 535925-68-9 | cyclopropyl(pyridin-2-yl)methanamine.
  • Benchchem. Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • Apollo Scientific. Pyridine.
  • Environmental Protection Agency.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
  • PubChem. Cyclopropyl-(4,5-dimethylfuran-2-yl)methanamine | C10H15NO | CID 55294400.
  • BLDpharm. 1213688-43-7|(R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine.
  • BLD Pharm. 1203308-27-3|Cyclopropyl(4-methylpyridin-2-yl)methanamine.
  • BLDpharm. 1270444-14-8|(2-Chloropyridin-4-yl)(cyclopropyl)methanamine.
  • PubChemLite. This compound (C9H12N2).
  • Sigma-Aldrich. (4-cyclopropylpyridin-2-yl)methanamine | 1211531-42-8.

Sources

Standard reaction conditions for (2-Cyclopropylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: (2-Cyclopropylpyridin-4-yl)methanamine

Introduction: A Versatile Building Block for Modern Drug Discovery

This compound is a primary amine building block of significant interest to the pharmaceutical and agrochemical industries. Its structure uniquely combines three key pharmacophores: a basic pyridine ring, a flexible aminomethyl linker, and a rigid, lipophilic cyclopropyl group. This combination offers a compelling scaffold for exploring new chemical space. The pyridine nitrogen acts as a hydrogen bond acceptor and can be crucial for target engagement, while the primary amine provides a versatile handle for a wide array of synthetic transformations. The cyclopropyl moiety is often used as a "bioisostere" for larger or more metabolically labile groups, frequently improving metabolic stability and binding affinity.

This document serves as a technical guide for researchers, providing insights into the handling, reactivity, and standard protocols for utilizing this valuable synthetic intermediate.

Compound Profile & Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in synthesis. The key properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₂N₂[1]
Molecular Weight 148.21 g/mol [2][3]
Monoisotopic Mass 148.10005 Da[1]
CAS Number Not explicitly found for this specific isomer; related isomers exist.
Predicted XlogP 0.3[1]
Appearance Typically a liquid or low-melting solidInferred from similar compounds
Storage Store under an inert atmosphere at 2-8°C, protected from light.[4]Inferred from similar compounds

Safety, Handling, and Storage

As with all amine-containing compounds, appropriate safety precautions are paramount. While a specific Safety Data Sheet (SDS) for this exact molecule is not available, data from structurally similar aminopyridines and primary amines should guide handling procedures.

  • General Hazards: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6] Work in a well-ventilated area, preferably under a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[5] The compound may be air-sensitive or hygroscopic; handle under an inert atmosphere (e.g., Nitrogen or Argon) where possible.[7]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[4]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[7]

Core Synthetic Applications & Standard Protocols

The primary amine functionality of this compound is a gateway to three fundamental classes of reactions: reductive amination, amide bond formation, and N-alkylation. These transformations are the cornerstone of library synthesis and lead optimization in drug development.

Application I: Reductive Amination for C-N Bond Formation

Reductive amination is a powerful method for forming secondary or tertiary amines by reacting a primary amine with a carbonyl compound (aldehyde or ketone).[8] The reaction proceeds via an in-situ formed imine or iminium ion, which is then reduced by a selective hydride agent.[9][10] This one-pot procedure is highly efficient and avoids the over-alkylation issues often seen with direct alkylation methods.[8]

Causality Behind Protocol Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the preferred reagent.[11][12] It is mild enough not to reduce the starting aldehyde or ketone, allowing the reaction to be performed in one pot.[11] It is particularly effective at reducing the protonated iminium ion intermediate, which is favored under the slightly acidic conditions often used.[12]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they are aprotic and do not interfere with the hydride reagent.[11]

  • Catalyst: A small amount of acetic acid is often added to catalyze the formation of the imine intermediate by protonating the carbonyl oxygen.

Reductive_Amination_Workflow cluster_inputs Reactants cluster_reagents Reagents Amine This compound Intermediate Imine / Iminium Ion Intermediate Amine->Intermediate + Carbonyl Aldehyde or Ketone (R1-CO-R2) Carbonyl->Intermediate AcOH (cat.) Reducer NaBH(OAc)₃ (STAB) Reducer->Intermediate Reduces Solvent DCE or DCM Solvent->Intermediate Product Secondary Amine Product Intermediate->Product

Caption: Reductive Amination Workflow.

Protocol 4.1: General Procedure for Reductive Amination

  • To a solution of the aldehyde or ketone (1.0 eq) in 1,2-dichloroethane (DCE, ~0.1 M), add this compound (1.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase with dichloromethane (DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired secondary amine.

Application II: Amide Bond Formation

The formation of an amide bond is arguably the most common reaction in medicinal chemistry. This is typically achieved by activating a carboxylic acid, which is then susceptible to nucleophilic attack by the amine.

Causality Behind Protocol Choices:

  • Coupling Reagents: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[13]

  • Additives: The O-acylisourea can racemize. To mitigate this and improve yields, an additive like 1-Hydroxybenzotriazole (HOBt) is included.[14] The intermediate reacts with HOBt to form an active ester, which is more stable and couples more cleanly with the amine.[15]

  • Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to neutralize the carboxylic acid and any acid salts formed during the reaction, ensuring the primary amine remains a free nucleophile.[13]

  • Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or DCM are standard choices as they effectively dissolve the reactants and reagents.[13]

Amide_Coupling_Workflow cluster_inputs Reactants cluster_reagents Reagents Amine This compound Product Amide Product Amine->Product Acid Carboxylic Acid (R-COOH) Activated_Acid Activated Intermediate (e.g., O-Acylisourea, HOBt Ester) Acid->Activated_Acid Coupler EDC / HATU Coupler->Activated_Acid Additive HOBt / HOAt Additive->Activated_Acid Base DIPEA / TEA Base->Amine de-protonates salt Activated_Acid->Product Nucleophilic Attack

Caption: Amide Coupling Workflow.

Protocol 4.2: General Procedure for EDC/HOBt Amide Coupling

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in anhydrous DMF (~0.2 M).

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add EDC hydrochloride (1.2 eq) in a single portion.

  • Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography or reverse-phase HPLC to obtain the pure amide.

Application III: Direct N-Alkylation

Direct N-alkylation via an Sₙ2 reaction with an alkyl halide is a straightforward method for synthesizing secondary amines. Careful control of stoichiometry is necessary to minimize the potential for dialkylation, which would lead to the formation of a tertiary amine.

Causality Behind Protocol Choices:

  • Alkylating Agent: Primary or secondary alkyl halides (iodides and bromides being more reactive than chlorides) are common electrophiles.

  • Base: A mild inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like DIPEA is essential.[16] Its role is to scavenge the hydrohalic acid (H-X) produced during the reaction, preventing the protonation and deactivation of the starting amine.

  • Solvent: Polar aprotic solvents like Acetonitrile (MeCN) or DMF are ideal for Sₙ2 reactions, as they solvate the cation of the base while leaving the anion (carbonate) relatively free to act as a proton acceptor.

N_Alkylation_Workflow cluster_inputs Reactants cluster_reagents Reagents Amine This compound Product Secondary Amine Product Amine->Product Halide Alkyl Halide (R-X) Halide->Product Sₙ2 Attack Base K₂CO₃ or DIPEA Base->Halide Scavenges H-X Solvent MeCN or DMF Solvent->Amine Byproduct Salt Byproduct (K-X, H-Base⁺X⁻) Product->Byproduct

Caption: N-Alkylation (Sₙ2) Workflow.

Protocol 4.3: General Procedure for N-Alkylation

  • To a suspension of potassium carbonate (K₂CO₃) (2.5 eq) in acetonitrile (MeCN, ~0.2 M), add this compound (1.0 eq).

  • Add the alkyl halide (e.g., R-Br or R-I) (1.05 eq). Using a slight excess of the amine can help minimize dialkylation.

  • Heat the reaction mixture to 60-80 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with MeCN.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in DCM and wash with water to remove any remaining salts or DMF if used as a solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Conclusion

This compound is a highly functional and synthetically tractable building block. Its primary amine serves as a reliable nucleophile in a range of high-yield transformations critical to modern chemical synthesis. The protocols outlined in this guide provide a robust starting point for researchers looking to incorporate this valuable scaffold into their synthetic programs. By understanding the principles behind reagent and condition selection, scientists can readily adapt these methods to a diverse array of substrates, accelerating the discovery of novel chemical entities.

References

  • BLDpharm. 1270444-14-8|(2-Chloropyridin-4-yl)(cyclopropyl)methanamine.
  • Wikipedia.
  • Organic Chemistry Portal.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • Myers, A.
  • Chemistry Steps.
  • Organic Reactions.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Fisher Scientific. Amide Synthesis.
  • PubChemLite. This compound (C9H12N2).
  • Chemsrc. (S)-cyclopropyl(pyridin-2-yl)methanamine | CAS#:1213077-92-9.
  • Alchem.Pharmtech. CAS 535925-68-9 | cyclopropyl(pyridin-2-yl)methanamine.
  • ResearchGate. Scope of N‐alkylation of aromatic amines 2 with cyclopropylcarbinol 1....
  • Aapptec Peptides. Coupling Reagents.
  • FABAD Journal of Pharmaceutical Sciences.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (2-Cyclopropylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Cyclopropylpyridin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic yields. This document will delve into the critical aspects of the synthesis, focusing on the common two-step pathway involving the formation and subsequent reduction of 2-cyclopropylpyridine-4-carbonitrile.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is a crucial process in the development of various pharmaceutical agents. The most prevalent synthetic route involves a two-step process:

  • Formation of 2-Cyclopropylpyridine-4-carbonitrile: This intermediate is typically synthesized from a corresponding pyridine derivative.

  • Reduction of 2-Cyclopropylpyridine-4-carbonitrile: The nitrile group is then reduced to a primary amine to yield the final product.

While seemingly straightforward, this synthesis can present several challenges that impact the overall yield and purity of the final product. These challenges include incomplete reactions, formation of byproducts, and difficulties in product isolation. This guide will address these issues in a practical, question-and-answer format.

II. Troubleshooting Guide & FAQs

This section is structured to address specific issues you may encounter during your experiments.

Part A: Synthesis of 2-Cyclopropylpyridine-4-carbonitrile

Issue 1: Low Yield of 2-Cyclopropylpyridine-4-carbonitrile

Question: My reaction to form 2-cyclopropylpyridine-4-carbonitrile is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the synthesis of the nitrile intermediate can often be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: Impurities in your starting pyridine derivative or cyclopropylating agent can significantly hinder the reaction.

    • Recommendation: Ensure the purity of your starting materials using appropriate analytical techniques such as NMR or GC-MS. If necessary, purify the starting materials before use.[1][2]

  • Reaction Conditions: Suboptimal temperature, reaction time, or catalyst choice can lead to incomplete conversion.

    • Recommendation: A thorough optimization of reaction conditions is crucial. This may involve screening different catalysts, solvents, and temperatures. For instance, in related pyridine functionalizations, catalyst choice and temperature have been shown to be critical.[1][2] Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time.

  • Moisture and Air Sensitivity: Some reagents used in C-C bond formation can be sensitive to moisture and air.

    • Recommendation: Ensure all glassware is flame-dried, and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

Part B: Reduction of 2-Cyclopropylpyridine-4-carbonitrile

The reduction of the nitrile to the primary amine is a critical step where yield can be compromised by the formation of secondary and tertiary amines as byproducts.[3][4]

Issue 2: Incomplete Reduction of the Nitrile

Question: I am observing a significant amount of unreacted nitrile in my final product mixture. How can I drive the reaction to completion?

Answer: Incomplete reduction is a common problem that can be addressed by examining the following:

  • Choice and Activity of Reducing Agent: The strength and activity of the reducing agent are paramount.

    • Recommendation: For the reduction of nitriles to primary amines, common reducing agents include Lithium Aluminium Hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Nickel, H₂/Pd/C), and Borane complexes (e.g., BH₃-THF).[4][5] If one reducing agent is proving ineffective, consider switching to a stronger one. For example, NaBH₄ is generally not strong enough to reduce nitriles.[5] Ensure your reducing agent is fresh and has been stored correctly to prevent deactivation.

  • Reaction Temperature and Time: Insufficient temperature or reaction time can lead to incomplete conversion.

    • Recommendation: While some reductions can be performed at room temperature, others may require heating.[4] Monitor the reaction by TLC or LC-MS to determine the point of full consumption of the starting material. Increasing the reaction time or temperature should be done cautiously to avoid side reactions.[1]

Issue 3: Formation of Secondary and Tertiary Amine Byproducts

Question: My final product is contaminated with significant amounts of bisthis compound (secondary amine) and tristhis compound (tertiary amine). How can I suppress the formation of these impurities?

Answer: The formation of secondary and tertiary amines is a well-known side reaction in nitrile reductions, proceeding through an intermediate imine which can be attacked by the product amine.[3] Here are strategies to minimize these byproducts:

  • Catalyst Choice in Catalytic Hydrogenation: The choice of catalyst is a critical factor in achieving selectivity for the primary amine.[3]

    • Recommendation: Raney nickel and palladium on carbon (Pd/C) are commonly used catalysts.[3][4] The addition of ammonia or ammonium hydroxide to the reaction mixture can often suppress the formation of secondary and tertiary amines.[4]

  • Solvent and pH: The reaction medium can influence the reaction pathway.

    • Recommendation: The choice of solvent and controlling the pH can be important. Acidic conditions can sometimes favor the formation of the primary amine by protonating the intermediate imine, making it less susceptible to nucleophilic attack by the product amine.

  • Stoichiometric Reducing Agents: Using stoichiometric reducing agents can sometimes offer better control.

    • Recommendation: Reagents like Lithium Aluminium Hydride (LiAlH₄) are powerful and can effectively reduce nitriles to primary amines.[5] The reaction is typically performed in an ethereal solvent like diethyl ether or THF, followed by an acidic workup.[5]

Comparative Table of Common Reducing Agents for Nitrile Reduction

Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂/Raney Nickel H₂ gas, elevated pressure and temperature, often with NH₃Economical for large scale.[3]Can lead to secondary/tertiary amines.[3][4] Requires specialized high-pressure equipment.
H₂/Pd/C H₂ gas, various pressures and temperatures, often with NH₃Good for many substrates.[4]Can also form secondary/tertiary amines.[4] Catalyst can be pyrophoric.
LiAlH₄ Anhydrous ether or THF, followed by aqueous/acidic workupPowerful and generally provides high yields of the primary amine.[5]Highly reactive and requires careful handling. Not suitable for substrates with reducible functional groups.
BH₃ complexes (e.g., BH₃-THF) THF, often with heatingMore selective than LiAlH₄ for some functional groups.Can be less reactive than LiAlH₄. BH₃-THF can decompose.[4]

III. Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol provides a general procedure for the reduction of 2-cyclopropylpyridine-4-carbonitrile.

Step-by-Step Methodology:

  • Preparation: In a high-pressure autoclave, add 2-cyclopropylpyridine-4-carbonitrile and a suitable solvent (e.g., methanol or ethanol).

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel under a stream of inert gas.

  • Ammonia Addition (Optional but Recommended): To suppress secondary amine formation, add a solution of ammonia in methanol.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi). Heat the mixture to the desired temperature (e.g., 60-80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or distillation.

Protocol 2: Reduction using Lithium Aluminium Hydride (LiAlH₄)

This protocol outlines the use of a powerful stoichiometric reducing agent.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

  • Addition of Nitrile: Cool the suspension to 0°C. A solution of 2-cyclopropylpyridine-4-carbonitrile in the same anhydrous solvent is added dropwise via the dropping funnel.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC or LC-MS).

  • Quenching: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Work-up: The resulting precipitate is filtered off and washed with ether. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure.

  • Purification: The crude amine can be purified by distillation under reduced pressure or by column chromatography.

IV. Purification and Characterization

Issue 4: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating a pure sample of this compound. What are the best practices for purification?

Answer: The basic nature of the amine product can sometimes complicate purification. Here are some recommendations:

  • Extraction and Work-up: A proper work-up is crucial to remove inorganic salts and other impurities.[2] This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt like Na₂SO₄ before concentrating.[2]

  • Column Chromatography:

    • Stationary Phase: Silica gel is a common choice. However, the basicity of the amine can lead to tailing. To mitigate this, you can treat the silica gel with a small amount of a base like triethylamine in the eluent.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The addition of a small percentage of triethylamine to the mobile phase can improve the peak shape.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.[1][6] Sometimes, forming a salt (e.g., hydrochloride) can facilitate crystallization and purification.

V. Diagrams and Workflows

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield of This compound step1 Check Purity of Starting Materials start->step1 step2 Optimize Reaction Conditions (Temp, Time, Catalyst) step1->step2 Purity Confirmed solution1 Purify Starting Materials step1->solution1 Impurities Detected step3 Investigate Side Reactions (e.g., Secondary/Tertiary Amines) step2->step3 Conversion Complete solution2 Systematic Screening of Conditions step2->solution2 Incomplete Conversion step4 Improve Work-up and Purification Protocol step3->step4 No Significant Byproducts solution3 Add NH3/Modify Reducing Agent step3->solution3 Byproducts Detected solution4 Optimize Extraction/ Chromatography/Distillation step4->solution4

Caption: Troubleshooting workflow for low yield.

Synthetic Pathway Diagram

Synthesis_Pathway Start Pyridine Derivative Intermediate 2-Cyclopropylpyridine-4-carbonitrile Start->Intermediate Cyclopropanation/ Cyanation Final_Product This compound Intermediate->Final_Product Nitrile Reduction (e.g., H2/Raney Ni or LiAlH4)

Caption: General synthetic pathway.

VI. References

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC - NIH. (2017-01-23). Retrieved from

  • Nitrile reduction - Wikipedia. Retrieved from

  • Nitrile to Amine - Common Conditions. Retrieved from

  • optimizing reaction conditions for 2-Amino-4-(trifluoromethyl)pyridine synthesis - Benchchem. Retrieved from

  • reduction of nitriles - Chemguide. Retrieved from

  • Amine synthesis by nitrile reduction - Organic Chemistry Portal. Retrieved from

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. Retrieved from

  • CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents. Retrieved from

  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure. Retrieved from

  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem. Retrieved from

Sources

Technical Support Center: Enhancing the Stability of (2-Cyclopropylpyridin-4-yl)methanamine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-Cyclopropylpyridin-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. This guide is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solution Preparation and Storage

Question 1: My solution of this compound is showing a yellow to brown discoloration over time. What is causing this and how can I prevent it?

Answer:

Discoloration is a common indicator of degradation, often due to oxidation or reactions with formulation components. For a molecule like this compound, with a primary amine and a pyridine ring, there are several potential causes:

  • Oxidation: The primary amine and the electron-rich pyridine ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ions.[1] This can lead to the formation of colored degradation products.

  • Maillard Reaction: If your solution contains reducing sugars (e.g., lactose, glucose) as excipients, the primary amine of your compound can react with the carbonyl group of the sugar.[2][3][4] This non-enzymatic browning reaction is a well-documented cause of discoloration and degradation of amine-containing drugs.[2][5]

Troubleshooting Steps:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[1]

  • Excipient Compatibility: Avoid the use of excipients containing reducing sugars. If a sugar is necessary, consider non-reducing sugars like sucrose or sugar alcohols like mannitol, but be aware that even these can contain trace levels of reducing sugars.[2]

  • Antioxidants: Consider the addition of antioxidants. The choice of antioxidant should be carefully evaluated for compatibility with the final application.

  • Chelating Agents: If trace metal ion contamination is suspected as a catalyst for oxidation, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) may be beneficial.

Question 2: I'm observing a loss of potency in my stock solution of this compound over a short period. What are the likely degradation pathways?

Answer:

Loss of potency is a direct consequence of the degradation of the active molecule. Based on the structure of this compound, the primary degradation pathways to consider are oxidation and hydrolysis.

  • Oxidative Degradation: As mentioned, the primary amine and pyridine ring are prone to oxidation. The primary amine can be oxidized to form corresponding imines or further degradation products. The pyridine nitrogen can also be oxidized to an N-oxide.[6]

  • Hydrolytic Degradation: While the cyclopropyl and pyridine rings are generally stable to hydrolysis, extreme pH conditions could potentially promote degradation pathways. The stability of the aminomethyl group should also be considered, although it is generally stable under neutral conditions.

To investigate the specific degradation pathway, a forced degradation study is highly recommended.[1][7][8][9] This involves subjecting the compound to a variety of stress conditions to accelerate degradation and identify the resulting products.[1][8]

Forced Degradation Experimental Protocol

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.

Objective: To generate potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphate buffer

  • HPLC-UV or HPLC-MS system

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.

  • Sample Analysis:

    • After the specified time, neutralize the acid and base-stressed samples.

    • Analyze all samples by a suitable stability-indicating HPLC method (see below for a starting method).

    • Use a photodiode array (PDA) detector to check for peak purity and identify any new peaks corresponding to degradation products.

    • If available, use LC-MS to identify the mass of the degradation products to help in structure elucidation.

Data Summary Table for Forced Degradation:

Stress Condition% Degradation (Approx.)Number of Degradation ProductsRetention Times of Major Degradants (min)
0.1 M HCl, 60°C, 24hTo be determinedTo be determinedTo be determined
0.1 M NaOH, 60°C, 24hTo be determinedTo be determinedTo be determined
3% H₂O₂, RT, 24hTo be determinedTo be determinedTo be determined
Heat (105°C), 24hTo be determinedTo be determinedTo be determined
UV/Vis Light, 24hTo be determinedTo be determinedTo be determined
pH and Buffer Selection

Question 3: What is the optimal pH for my solution to ensure the stability of this compound?

Answer:

Generally, for amine-containing compounds, a slightly acidic pH (around 4-6) can enhance stability by protonating the amine, which can reduce its susceptibility to oxidation. However, the stability at different pH values should be experimentally determined through a pH-stability profile study.

pH-Stability Study Workflow:

ph_stability_workflow A Prepare buffer solutions (pH 2, 4, 7, 9, 12) B Prepare solutions of the compound in each buffer A->B C Store solutions at a constant temperature (e.g., 40°C) B->C D Withdraw aliquots at specific time points (0, 24, 48, 72 hours) C->D E Analyze aliquots by a stability-indicating HPLC method D->E F Plot % remaining compound vs. time for each pH E->F G Determine the pH of maximum stability F->G

Caption: Workflow for determining the optimal pH for solution stability.

Analytical Methodology

Question 4: What is a good starting point for an HPLC method to analyze the purity and degradation of this compound?

Answer:

A reversed-phase HPLC method with UV detection is a suitable starting point for the analysis of this compound. The pyridine ring provides a chromophore for UV detection.

Recommended Starting HPLC Method:

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm
Injection Volume 10 µL

Method Development Considerations:

  • The use of TFA as an ion-pairing agent can improve peak shape for the basic amine.

  • The gradient may need to be optimized to achieve adequate separation of the parent compound from any degradation products.

  • For compounds lacking a strong chromophore, derivatization with a UV-active agent may be necessary.[10][11]

Question 5: I am seeing poor peak shape and tailing in my chromatograms. How can I improve this?

Answer:

Poor peak shape for basic compounds like this compound is often due to interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.

Troubleshooting Peak Tailing:

peak_tailing_troubleshooting cluster_0 Mobile Phase Adjustments cluster_1 Column Selection start Poor Peak Shape (Tailing) A Adjust pH Lower the pH of the mobile phase (e.g., to 2.5-3.5 with TFA or formic acid) to ensure the amine is fully protonated. start->A B Add a Competing Base Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block active silanol sites. start->B C Use a Base-Deactivated Column Select a column specifically designed for the analysis of basic compounds, which has end-capping to minimize silanol interactions. start->C D Consider a Different Stationary Phase Explore alternative stationary phases, such as those with embedded polar groups or polymer-based columns. start->D

Caption: Troubleshooting guide for poor peak shape in HPLC analysis.

References

  • George, G., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC. [Link]

  • Kumar, V., et al. (2013). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. [Link]

  • Thomas, L. (2019). Managing Excipient Interactions. Pharmaceutical Technology. [Link]

  • Pelmus, M. (2015). What are stabilizers for amides, imides and amines for their long time storage?. ResearchGate. [Link]

  • Kaml, M. R., & Wanner, K. T. (2016). Alkylamino derivatives of 4-aminomethylpyridine as inhibitors of copper-containing amine oxidases. PubMed. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Hamid, A., & Gupta, V. (2022). Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. Pharmaspire. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-(Aminomethyl)pyridine (CAS 3731-53-1). Cheméo. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis.
  • PubChem. (n.d.). 4-Pyridinemethanamine. National Center for Biotechnology Information. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • PubChem. (n.d.). Cyclopropylamine. National Center for Biotechnology Information. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • PubChemLite. (n.d.). This compound (C9H12N2). PubChemLite. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of 1-(2-Methylphenyl)-1-pyridin-4-ylmethanamine dihydrochloride on Primesep 100 Column. SIELC Technologies. [Link]

  • PubChem. (n.d.). 4-Pyridinemethanamine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Vinylpyridine. National Center for Biotechnology Information. [Link]

  • Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. Journal of Pharmaceutical Research. [Link]

  • PubChem. (n.d.). 2-Chloropyridine. National Center for Biotechnology Information. [Link]

  • Journal of Pharmaceutical Research. (2021). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research. [Link]

  • Alchem.Pharmtech. (n.d.). CAS 535925-68-9 | cyclopropyl(pyridin-2-yl)methanamine. Alchem.Pharmtech. [Link]

  • MDPI. (2018). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. MDPI. [Link]

  • Chemsrc. (n.d.). (S)-cyclopropyl(pyridin-2-yl)methanamine. Chemsrc. [Link]

  • PubChem. (n.d.). 2-Propylpyridine. National Center for Biotechnology Information. [Link]

  • FooDB. (n.d.). Showing Compound 2-Phenylpyridine (FDB004404). FooDB. [Link]

Sources

Addressing challenges in the scale-up of (2-Cyclopropylpyridin-4-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (2-Cyclopropylpyridin-4-yl)methanamine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working on the multi-step synthesis of this important pharmaceutical intermediate. Here, we address common challenges and frequently encountered issues in a practical, question-and-answer format, grounded in established chemical principles. Our goal is to provide you with the expertise and validated protocols needed to troubleshoot and optimize your synthetic route effectively.

Overview of Synthetic Strategy

The most common and logical synthetic route to this compound proceeds via a two-step sequence starting from a suitable 2-cyclopropyl-4-halopyridine or a related precursor. The general pathway involves:

  • Cyanation: Introduction of a nitrile group at the 4-position of the pyridine ring to form the key intermediate, 2-cyclopropyl-4-cyanopyridine.

  • Reduction: Reduction of the nitrile group to the primary amine, yielding the final product.

This guide is structured to address potential issues in each of these critical stages, as well as in the final purification.

Troubleshooting Guide & FAQs

Part 1: Synthesis of 2-Cyclopropyl-4-cyanopyridine (The Precursor)

The reliability of this initial step is crucial for the overall success of the synthesis. Problems here will invariably carry through to the final product.

Question 1: My cyanation reaction of 2-cyclopropyl-4-chloropyridine is sluggish and gives low yields. What are the critical parameters to control?

Answer: Low conversion in nucleophilic aromatic substitution (SNAr) reactions on pyridine rings is a common issue. The pyridine nitrogen is electron-withdrawing, which activates the 2- and 4-positions, but several factors must be optimized.

  • Causality: The reaction's success depends on the effective displacement of the halide by the cyanide anion. This process can be hampered by poor solubility of the cyanide salt, insufficient temperature, or the use of a non-polar solvent that does not stabilize the charged intermediate (Meisenheimer complex).

  • Troubleshooting & Optimization:

    • Solvent Choice: Employ a polar, aprotic solvent such as DMSO or DMF. These solvents are excellent for SNAr reactions as they solvate the cation of the cyanide salt (e.g., Na+ or K+), leaving a "naked," more nucleophilic cyanide anion.

    • Cyanide Source: While sodium cyanide (NaCN) or potassium cyanide (KCN) are common, the use of copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction can be effective, especially for less reactive aryl halides, though it introduces heavy metal waste streams[1]. For chloro-pyridines, a phase-transfer catalyst like tetrabutylammonium bromide can improve yields with alkali metal cyanides by enhancing the cyanide concentration in the organic phase[2].

    • Temperature: These reactions often require elevated temperatures (e.g., 80-150 °C) to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material and avoid decomposition at excessively high temperatures.

    • Moisture Control: Ensure anhydrous conditions. Water can compete as a nucleophile, leading to the formation of 2-cyclopropyl-pyridin-4-ol as a byproduct.

Part 2: Reduction of 2-Cyclopropyl-4-cyanopyridine to this compound

This final reduction step is prone to several side reactions that can significantly complicate purification and lower the yield of the desired primary amine.

Question 2: My nitrile reduction is producing significant amounts of secondary and tertiary amine impurities. How can I improve the selectivity for the primary amine?

Answer: The formation of secondary (bis-aminomethyl) and tertiary amine impurities is a classic problem in nitrile reductions[3].

  • Causality: This occurs through a specific mechanism. The primary amine product can react with the intermediate imine formed during the reduction. This new adduct can then be further reduced to a secondary amine. This process can repeat to form tertiary amines.

  • Troubleshooting & Optimization:

    • Catalytic Hydrogenation Conditions: When using catalytic hydrogenation (e.g., H2 with Raney Nickel, Pd/C, or Rhodium), the addition of ammonia is a standard technique to suppress secondary amine formation[3]. Ammonia is used in large excess and effectively "outcompetes" the primary amine product in reacting with the imine intermediate.

      • Protocol: Conduct the hydrogenation in a solution of methanol saturated with ammonia. This shifts the equilibrium away from the formation of byproduct-forming intermediates.

    • Choice of Hydride Reagent: Using a strong hydride reducing agent like Lithium Aluminum Hydride (LiAlH4) in an aprotic solvent (like THF or diethyl ether) is often more selective for the primary amine and avoids the secondary amine issue[4]. However, the workup for LiAlH4 is more hazardous and requires careful quenching. Borane complexes (BH3-THF or BH3-SMe2) are also effective and can offer a milder alternative[3].

G cluster_solution Solution Ammonia Add Excess NH₃ Imine Imine Ammonia->Imine Blocks side reaction

Question 3: I am observing ring-opening or other degradation of the cyclopropyl group. Is this expected, and how can I prevent it?

Answer: The cyclopropyl group is a strained ring system and can be susceptible to opening under certain conditions, particularly harsh acidic or some reductive environments.

  • Causality: While generally stable, cyclopropyl rings attached to electron-donating groups (like amines) can undergo oxidative metabolism in biological systems, sometimes involving ring-opening[5]. In synthesis, highly energetic conditions, such as certain catalytic hydrogenations or strongly acidic workups, could potentially lead to side reactions. For example, some Ritter-type reactions are known to cause the ring-opening of cyclopropyl ethers in the presence of nitriles and an acid mediator[6].

  • Troubleshooting & Optimization:

    • Mild Reducing Agents: If you suspect the reduction conditions are too harsh, switch to a milder reagent. Borane (BH3•THF) is often a good choice as it typically reduces nitriles without affecting other sensitive functional groups[3].

    • Control of Acidity: During workup, especially after using hydride reagents like LiAlH4, avoid using strong, hot acids. A careful, cold aqueous workup (e.g., Fieser workup with Na₂SO₄•10H₂O) is preferable to quenching with concentrated HCl.

    • Catalyst Choice: For hydrogenation, rhodium or platinum catalysts are sometimes considered less likely to cause dehalogenation than palladium, which might also imply they are gentler for other functionalities[2]. While not a direct analog, this highlights that catalyst choice can influence side reactions.

Part 3: Purification of this compound

The final product is a primary amine, which has specific properties that can be leveraged for effective purification.

Question 4: My final product is difficult to purify by standard silica gel chromatography. It streaks on the column, and I get poor recovery. What is the best purification strategy?

Answer: Primary amines are notorious for causing issues on standard silica gel columns due to their basicity.

  • Causality: The amine group (pKa ~9-10) strongly interacts with the acidic silanol groups (Si-OH) on the surface of silica gel. This leads to irreversible adsorption, peak tailing (streaking), and decomposition, resulting in low recovery and poor separation.

  • Troubleshooting & Optimization:

    • Acid-Base Extraction: This is often the most effective first step for purification. Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities (like unreacted nitrile) behind in the organic layer[7]. The aqueous layer can then be basified (e.g., with NaOH) and the pure amine re-extracted into an organic solvent.

    • Modified Column Chromatography: If chromatography is necessary, you must deactivate the silica gel.

      • Amine Additive: Pre-treat the column and eluent with a small amount of a volatile base, such as triethylamine (~1-2%). This neutralizes the acidic sites on the silica.

      • Specialized Columns: Use an amine-functionalized silica column or alumina, which are less acidic and better suited for purifying basic compounds[8].

    • Recrystallization as a Salt: The most effective method for obtaining high-purity material is often salt formation and recrystallization. Dissolve the purified free base in a solvent like diethyl ether or isopropanol and add a solution of HCl (e.g., HCl in ether) to precipitate the hydrochloride salt[7]. The salt can then be recrystallized from a suitable solvent system like ethanol/ether to remove trace impurities[7][9].

G Crude Crude Product (Amine + Nitrile Impurity) in Dichloromethane Wash Wash Crude->Wash Organic Organic Wash->Organic Separated Aqueous Aqueous Wash->Aqueous Separated Basify Basify Aqueous->Basify Extract Extract Basify->Extract PureAmine PureAmine Extract->PureAmine

Quantitative Data Summary
Problem Parameter to Control Recommended Action Expected Outcome
Low Cyanation YieldSolvent, TemperatureSwitch to DMSO or DMF; heat to 80-150 °C.Increased reaction rate and conversion.
Secondary Amine FormationReaction AdditiveAdd excess ammonia to catalytic hydrogenation.Selectivity for primary amine >95%.
Cyclopropyl Ring InstabilityReagent Choice, WorkupUse milder reducing agent (e.g., BH₃•THF); avoid strong acid.Preservation of the cyclopropyl moiety.
Poor Chromatographic PurityStationary/Mobile PhaseUse amine-treated silica or perform acid-base extraction.Sharp peaks, high recovery (>90%).

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Ammonia Suppression
  • Reactor Setup: To a solution of 2-cyclopropyl-4-cyanopyridine (1.0 eq) in methanol (10 mL per gram of substrate), add Raney Nickel (approx. 10% w/w, as a slurry in water).

  • Ammonia Addition: Charge the reactor with anhydrous ammonia to a pressure of 1-2 bar, or use a 7N solution of ammonia in methanol as the solvent.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (3-4 bar).

  • Reaction: Stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40 °C) until hydrogen uptake ceases (typically 4-12 hours).

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude amine.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product from the reduction step in dichloromethane (DCM, 20 mL per gram).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 15 mL). Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 5M NaOH solution with stirring until the pH is >12.

  • Product Extraction: Extract the basified aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the purified this compound.

References

  • US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google P
  • Technical Support Center: Purification of Aminomethyl-dihydropyran - Benchchem.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
  • A kind of method and its purification process that aminopyridine is prepared by picoline - Google P
  • Purification of Pyridine - Chempedia - LookChem.
  • Cyanopyridine: Common isomorphs, applications, side effects and safety - Chempanda.
  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs.
  • Nitrile to Amine - Common Conditions.
  • THE NOVEL REDUCTION OF PYRIDINE DERIV
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar.
  • Process for the preparation of 2-cyanopyridines - Google P
  • New and easy route to primary cyclopropylamines from nitriles - Organic Chemistry Portal.
  • How to carry out selective reduction of 4 cyano pyridine to 4 cyano piperidine?
  • Purine and Related Compound Purification Str
  • The method of one-step synthesis aminopyridine and 4-aminopyridine - Google P
  • Investigation into the Formation of Impurities during the Optimization of Brig
  • reduction of nitriles - Chemguide.
  • DAST-mediated ring-opening of cyclopropyl silyl ethers in nitriles: Facile synthesis of allylic amides via Ritter-type process - ResearchG

Sources

Technical Support Center: Synthesis of (2-Cyclopropylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of (2-Cyclopropylpyridin-4-yl)methanamine. This valuable building block presents unique challenges due to the interplay between the pyridine ring, the cyclopropyl group, and the aminomethyl moiety. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights to overcome common hurdles in its synthesis. We will move beyond simple procedural lists to explore the chemical principles behind common errors and their solutions, ensuring your synthesis is both successful and reproducible.

The most prevalent synthetic route involves the reduction of the precursor, 2-cyclopropylisonicotinonitrile. Our troubleshooting guide will focus primarily on this transformation, as it is the source of the most frequent complications.

Troubleshooting Guide: Common Synthesis Errors

This section addresses specific issues encountered during the reduction of 2-cyclopropylisonicotinonitrile to this compound.

Issue 1: Low or No Yield of the Desired Amine

A low yield is the most common complaint, often stemming from incomplete reaction or side-product formation.

Potential Causes:

  • Catalyst Poisoning (Catalytic Hydrogenation): The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the surface of transition metal catalysts (e.g., Pd, Pt, Rh), blocking active sites and inhibiting the reaction.[1] This is a well-documented issue in the hydrogenation of pyridine-containing compounds.[1][2]

  • Reagent Inactivity (Hydride Reduction): Lithium aluminum hydride (LiAlH₄) is extremely sensitive to moisture. Contamination of glassware, solvent, or the starting nitrile with water will quench the reagent, reducing its effective concentration and leading to an incomplete reaction.

  • Formation of Secondary/Tertiary Amines (Catalytic Hydrogenation): During catalytic hydrogenation, the initially formed primary amine can react with intermediate imines on the catalyst surface, leading to the formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amine byproducts.[3] This side reaction consumes the desired product and complicates purification.

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure (for hydrogenation), or reaction time can lead to a stalled or incomplete conversion.

Recommended Solutions:

  • For Catalytic Hydrogenation:

    • Increase Catalyst Loading: To counteract poisoning, a higher than typical catalyst loading (e.g., 10-20 mol%) may be necessary.[1]

    • Use Additives: The addition of a strong acid (e.g., HCl, H₂SO₄) to form the pyridinium salt can prevent the nitrogen lone pair from binding to the catalyst. However, care must be taken as harsh acidic conditions can potentially open the cyclopropane ring. A milder approach is the addition of ammonia, which competitively binds to the catalyst and minimizes the formation of secondary and tertiary amines.[4]

    • Select a Robust Catalyst: Rhodium-based catalysts, such as Rh/C or Rh₂O₃, have shown promise in pyridine hydrogenation and may be less susceptible to poisoning than palladium or platinum catalysts.[2][5]

  • For LiAlH₄ Reduction:

    • Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried. Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). The reaction should be run under an inert atmosphere (Nitrogen or Argon).

    • Control Temperature: The initial addition of LiAlH₄ should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction, followed by gentle warming or reflux to drive the reaction to completion.

    • Verify Reagent Quality: Use a fresh, unopened bottle of LiAlH₄ or titrate older batches to determine their active hydride content.

Issue 2: Presence of Significant Impurities in the Crude Product

Even with a complete reaction, the final product can be contaminated with various byproducts that are difficult to remove.

Potential Causes:

  • Hydrolysis of Starting Material: The starting nitrile, 2-cyclopropylisonicotinonitrile, can hydrolyze to the corresponding carboxylic acid or amide if exposed to acidic or basic conditions during workup or if water is present in the reaction.[6]

  • Ring Opening of Cyclopropane: While cyclopropane rings are generally stable to LiAlH₄ reduction under standard conditions, highly acidic or elevated temperature conditions could potentially lead to ring-opening side products.[7]

  • Over-reduction of the Pyridine Ring: Aggressive hydrogenation conditions (high pressure, high temperature, highly active catalysts like Rhodium) can lead to the reduction of the pyridine ring itself, yielding the corresponding piperidine derivative.[2]

Recommended Solutions:

  • Careful Workup Procedure: For LiAlH₄ reactions, a carefully controlled quenching procedure is critical. The Fieser workup (sequential, slow addition of water, then 15% NaOH solution, then more water) is highly recommended to produce a granular aluminum salt precipitate that is easily filtered off. This avoids the formation of gelatinous aluminum hydroxides that can trap the product.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of starting material and the appearance of the product. Stop the reaction as soon as the starting material is consumed to minimize the formation of degradation or over-reduction products.

  • Purification Strategy: The basicity of the product amine allows for an acid-base extraction to remove non-basic impurities. For final purification, column chromatography on silica gel is often effective. A gradient elution system starting with a non-polar solvent (e.g., dichloromethane) and gradually increasing the polarity with methanol containing a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonium hydroxide) is recommended. The basic modifier prevents the polar amine product from streaking on the acidic silica gel.

Comparative Overview of Reduction Methods

MethodReagent/CatalystTypical SolventAdvantagesCommon Errors & Disadvantages
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF, Diethyl EtherHigh reactivity, fast reaction times, excellent for reducing nitriles to primary amines.Highly pyrophoric, extremely sensitive to moisture, requires stringent anhydrous/inert techniques, difficult workup.[8][9]
Catalytic Hydrogenation H₂ gas with Pd/C, PtO₂, or Raney NickelMethanol, Ethanol, Acetic AcidMore economical for large scale, environmentally benign (water is the only byproduct), avoids pyrophoric reagents.[3]Catalyst poisoning by pyridine is a major issue[1], risk of forming secondary/tertiary amines[4], potential for over-reduction of the pyridine ring.

Frequently Asked Questions (FAQs)

Q1: My LiAlH₄ reduction turns gray/black immediately upon adding the hydride. Is this normal? A: Yes, this is very common. Commercial LiAlH₄ often contains trace impurities from its manufacturing process, which can cause the reaction mixture to turn gray or black. This is not typically an indication of a failed reaction. The key indicator of success is the consumption of the starting material as monitored by TLC or LC-MS.

Q2: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄ to reduce the nitrile? A: No. Sodium borohydride is not a strong enough reducing agent to reduce a nitrile to an amine.[9] Attempting this reaction will result in the recovery of unreacted starting material.

Q3: During my catalytic hydrogenation, the hydrogen uptake has completely stopped, but my starting material is still present. What should I do? A: This is a classic sign of catalyst deactivation or poisoning.[10] You can attempt to add more catalyst to restart the reaction. If this fails, the reaction will need to be filtered to remove the poisoned catalyst and restarted with a fresh batch, possibly under different conditions (e.g., with an acidic additive).

Q4: How do I properly handle and quench a LiAlH₄ reaction? A: LiAlH₄ reacts violently with water. All additions must be done slowly and behind a safety shield in a fume hood. For quenching, cool the reaction vessel in an ice bath. Slowly and dropwise, add a calculated amount of water, followed by an equal volume of 15% aqueous NaOH, and finally, three times the initial volume of water. This should result in a stirrable slurry with a white, granular precipitate. Stir for 15-30 minutes, then filter the solids and wash thoroughly with an organic solvent like ethyl acetate or THF.

Experimental Workflow & Diagrams

Workflow 1: LiAlH₄ Reduction Protocol

This protocol outlines the standard procedure for the reduction of 2-cyclopropylisonicotinonitrile.

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 2-cyclopropylisonicotinonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor its progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • Quenching: Once the starting material is consumed (typically 2-4 hours), cool the reaction back down to 0 °C. Cautiously and slowly, add water (X mL, where X = grams of LiAlH₄ used), followed by 15% aqueous NaOH (X mL), and finally water (3X mL).

  • Workup: Allow the mixture to stir vigorously at room temperature for 30 minutes. Filter the resulting white solid (aluminum salts) through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Isolation: Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound. Purify via silica gel chromatography as described above.

Diagrams

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation Setup_Flask Flame-dry flask under N2 Setup_LAH Suspend LiAlH4 in anhydrous THF Setup_Nitrile Dissolve Nitrile in anhydrous THF Add Add Nitrile solution to LiAlH4 suspension at 0 °C Setup_Nitrile->Add Reflux Warm to RT, then reflux Add->Reflux Monitor Monitor by TLC Reflux->Monitor Quench Cool to 0 °C & Quench (H2O, NaOH) Monitor->Quench Filter Filter Aluminum Salts Quench->Filter Extract Concentrate Filtrate Filter->Extract Purify Column Chromatography Extract->Purify

Caption: Experimental workflow for LiAlH₄ reduction.

G Problem Low Yield or Stalled Reaction? Check_Method Which Method? Problem->Check_Method Catalysis Catalytic Hydrogenation Check_Method->Catalysis H2/Pd Hydride LiAlH4 Reduction Check_Method->Hydride LAH Poisoning Probable Cause: Catalyst Poisoning Catalysis->Poisoning Moisture Probable Cause: Moisture Contamination Hydride->Moisture Solve_Cat Solution: - Increase catalyst load - Add acid/ammonia - Change catalyst (e.g., Rh) Poisoning->Solve_Cat Solve_Hydride Solution: - Use anhydrous solvents - Flame-dry glassware - Run under N2/Ar Moisture->Solve_Hydride

Caption: Troubleshooting decision tree for low-yield reactions.

References

  • BenchChem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
  • Covalent Logic. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation.
  • O'Brien, A. G., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. DOI:10.1039/D3OB01860A.
  • Catalyst University. (2020).
  • BenchChem. (n.d.). Common side reactions in the synthesis of pyridine-3-carbonitriles.
  • Yao, W., et al. (2020). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
  • Wikipedia. (n.d.). Nitrile reduction.
  • Alchem Pharmtech. (n.d.). CAS 535925-68-9 | cyclopropyl(pyridin-2-yl)methanamine.
  • Quora. (2017). What is the mechanism for reducing cyclic compounds with LAH?.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate.
  • Chemistry Stack Exchange. (2019). cyclopropane's reaction with lithium aluminium hydride.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Catalyst University. (2018). Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube.

Sources

Elucidating the reaction mechanism of (2-Cyclopropylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-Cyclopropylpyridin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and elucidate the reaction mechanisms associated with this compound. Here, you will find troubleshooting guides and frequently asked questions to navigate the complexities of your experiments.

Overview

This compound is a substituted pyridine derivative featuring a cyclopropyl group at the 2-position and a methanamine group at the 4-position. The unique combination of the rigid, strained cyclopropyl ring and the reactive aminomethyl group makes it an interesting building block in medicinal chemistry and materials science. The cyclopropyl group can influence the electronic properties and conformation of the pyridine ring, potentially enhancing binding to biological targets.[1][2] This guide will address common challenges encountered during its synthesis and handling.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. A common synthetic route involves the reduction of a 2-cyclopropyl-4-cyanopyridine precursor.

Issue 1: Low or No Yield of the Desired Amine

Question: I am attempting to synthesize this compound by reducing 2-cyclopropyl-4-cyanopyridine, but I am observing very low to no yield of the final product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in the reduction of a cyanopyridine to a primary amine is a common issue that can stem from several factors related to the catalyst, reaction conditions, and the stability of the starting material.

Diagnostic Workflow:

Caption: Troubleshooting workflow for low yield.

Detailed Breakdown and Solutions:

  • Catalyst Activity:

    • Cause: The catalyst (e.g., Pd/C, PtO2) may be poisoned by impurities such as sulfur or halide residues from previous steps. The catalyst may also have low activity due to improper storage or handling.

    • Solution: Use a fresh batch of high-quality catalyst. If impurities are suspected in the starting material, consider passing a solution of it through a small plug of silica gel or activated carbon before the reaction. For pyridine derivatives, Raney Nickel is often a robust choice.[3]

  • Reaction Conditions:

    • Cause: The hydrogen pressure might be insufficient for the reduction to proceed efficiently. The temperature could be too low, leading to slow reaction rates, or too high, promoting side reactions. The choice of solvent is also critical.

    • Solution: Systematically vary the hydrogen pressure (typically 20-50 psi for lab-scale reactions). Optimize the temperature, starting from room temperature and gradually increasing it. The solvent system can greatly influence the reaction; a common choice is methanol saturated with ammonia to suppress the formation of secondary amines.

  • Side Reactions:

    • Cause: A significant side reaction is the formation of the secondary amine, bis((2-cyclopropylpyridin-4-yl)methyl)amine, through the reaction of the initially formed primary amine with an intermediate imine.

    • Solution: As mentioned, performing the reaction in an ammonia-saturated solvent (e.g., methanolic ammonia) can effectively minimize the formation of secondary amines.

Experimental Protocol: Catalytic Hydrogenation of 2-Cyclopropyl-4-cyanopyridine

  • To a solution of 2-cyclopropyl-4-cyanopyridine (1.0 eq) in methanol (0.1 M) saturated with ammonia, add Raney Nickel (50% slurry in water, ~0.5 eq by weight).

  • Pressurize the reaction vessel with hydrogen gas (50 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the catalyst through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Ring-Opening of the Cyclopropyl Group

Question: I am observing byproducts that suggest the cyclopropyl ring is not stable under my reaction conditions. What could be causing this and how can I prevent it?

Answer: The cyclopropyl group is a strained ring system and can be susceptible to ring-opening under certain conditions, particularly those involving strong acids, high temperatures, or certain transition metals.[4]

Potential Causes and Mitigation Strategies:

ConditionCause of Ring-OpeningMitigation Strategy
Strongly Acidic Conditions Protonation of the cyclopropane ring can lead to a carbocation intermediate that rearranges.[4]Use neutral or basic conditions for your reactions. If an acid is required, opt for a milder one and use it at low temperatures.
High Temperatures Thermal stress can promote ring cleavage, especially in the presence of certain catalysts.Conduct reactions at the lowest effective temperature. Screen different catalysts that are known to be milder.
Certain Transition Metals Some transition metals can catalyze the isomerization or cleavage of cyclopropyl rings.Carefully select your catalyst. For example, if a palladium-catalyzed cross-coupling was performed in a previous step, ensure all palladium residues are removed before proceeding.

Diagnostic Workflow:

Caption: Troubleshooting workflow for cyclopropyl ring-opening.

Frequently Asked Questions (FAQs)

Q1: What is the role of the cyclopropyl group in the context of drug design?

The cyclopropyl group is often used as a "bioisostere" for a phenyl ring or a gem-dimethyl group. Its rigid structure can help to lock the conformation of a molecule, which can lead to improved binding affinity and selectivity for a biological target. Furthermore, the C-H bonds of a cyclopropyl group are stronger than those in a typical alkyl chain, which can make it more resistant to oxidative metabolism by cytochrome P450 enzymes, potentially improving the pharmacokinetic profile of a drug.[2]

Q2: Are there alternative methods for synthesizing this compound?

Yes, several synthetic strategies can be envisioned for the synthesis of pyridines.[5][6] An alternative to the reduction of a cyanopyridine could be the displacement of a leaving group on the methyl group at the 4-position. For instance, starting from (2-cyclopropylpyridin-4-yl)methanol, one could convert the alcohol to a good leaving group (e.g., a tosylate or a halide) and then displace it with an amine source like ammonia or a protected amine equivalent.

Q3: How does the electronic nature of the pyridine ring affect the reactivity of the substituents?

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This has several consequences for the reactivity of its substituents:

  • Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic aromatic substitution than benzene, particularly at the 2- and 4-positions.

  • Electrophilic Aromatic Substitution: Conversely, it is less reactive towards electrophilic aromatic substitution, which typically requires harsh conditions.

  • Acidity of C-H bonds: The C-H bonds of alkyl groups attached to the pyridine ring are more acidic than those on a benzene ring, allowing for deprotonation and subsequent functionalization.

Q4: Can the amine group be further functionalized?

Absolutely. The primary amine of this compound is a versatile functional group that can undergo a wide range of reactions, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These transformations allow for the incorporation of this scaffold into a larger molecular framework.

References

  • Wikipedia. Cyclopropyl group. [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups. [Link]

  • PubChem. This compound. [Link]

  • National Center for Biotechnology Information. The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. [Link]

  • PrepChem. Synthesis of 2-aminomethyl-4-methyl pyridine. [Link]

  • Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. [Link]

  • National Center for Biotechnology Information. Reactivity of electrophilic cyclopropanes. [Link]

  • ResearchGate. (PDF) Reactivity of electrophilic cyclopropanes. [Link]

  • MDPI. Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

Sources

Technical Support Center: Alternative Solvents for (2-Cyclopropylpyridin-4-yl)methanamine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Header

Welcome to the technical support guide for optimizing reactions with (2-Cyclopropylpyridin-4-yl)methanamine. This resource is designed for researchers, chemists, and process scientists in the pharmaceutical and fine chemical industries. Our goal is to provide actionable solutions for replacing problematic conventional solvents with safer, more sustainable alternatives without compromising reaction performance.

This compound is a key building block in modern drug discovery. Its primary amine handle is a versatile site for transformations such as amide bond formations and reductive aminations. However, traditional protocols often rely on solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM), which are facing increasing regulatory scrutiny and present significant environmental, health, and safety (EHS) challenges.[1][2][3][4] This guide provides troubleshooting advice and validated starting points for transitioning to greener solvent systems.

Frequently Asked Questions (FAQs)

Here we address the most common queries encountered when moving away from traditional solvents for reactions involving this compound.

Q1: My amide coupling reaction is low-yielding in acetonitrile. What are some greener alternatives to replace DMF or DCM?

Answer: This is a common challenge. While acetonitrile is a better option than DMF, its performance can be substrate-dependent. For amide couplings, several greener alternatives have proven effective.[5][6]

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-derived ether that is an excellent substitute for THF and DCM.[7][8] It has a higher boiling point than THF (80°C), allowing for a wider reaction temperature range, and is not miscible with water, which greatly simplifies workup.[9]

  • Cyclopentyl methyl ether (CPME): A hydrophobic ether with a high boiling point (106°C) and low peroxide formation tendency.[10][11] Its stability under both acidic and basic conditions makes it highly versatile.[10] CPME's hydrophobicity allows for easy separation from water during extraction.[11][12]

  • Ethyl Acetate (EtOAc) / Isopropyl Acetate (IPAc): These ester-based solvents are effective for many coupling reactions and are considered much greener than chlorinated solvents. They are particularly suitable for reactions using common coupling reagents.

  • Cyrene™ (Dihydrolevoglucosenone): A bio-based dipolar aprotic solvent derived from cellulose, positioned as a direct replacement for DMF and NMP.[13][14][15] It has a similar polarity profile to these solvents but a much better safety and environmental profile.[13][16]

Causality: The success of an amide coupling is highly dependent on the solubility of all components (amine, carboxylic acid, coupling agent, and base) and the stability of the activated intermediate. Solvents like 2-MeTHF and CPME offer good solubility for many organic molecules while being less polar than DMF, which can sometimes aid in product isolation. Cyrene™ mimics the dipolar aprotic nature of DMF, effectively solvating the charged intermediates common in coupling reactions.[13]

Q2: I'm performing a reductive amination and want to replace chlorinated solvents like 1,2-dichloroethane (DCE). What should I try first?

Answer: Reductive aminations are often performed in chlorinated solvents, but excellent green alternatives exist.[17]

  • 2-MeTHF: As with amide couplings, 2-MeTHF is a top choice. It is compatible with common reducing agents like sodium triacetoxyborohydride (STAB) and sodium borohydride. Its low water miscibility is advantageous for reactions where water is a byproduct.[9]

  • CPME: This is another strong candidate, showing good performance in reductive aminations with borohydride reagents.[18]

  • Methanol/Ethanol: Alcohols are considered green solvents and can be very effective for reductive aminations, particularly those using sodium borohydride.[19] However, caution is advised when using catalytic hydrogenation, as primary or secondary alcohols can be oxidized by the catalyst to form aldehyde/ketone impurities.[17]

Causality: The key step in reductive amination is the formation of an iminium intermediate from the amine and carbonyl compound, which is then reduced. The solvent must facilitate this initial condensation, which often involves the removal of water. Ethereal solvents like 2-MeTHF and CPME are excellent choices as they are aprotic and have low water solubility, driving the equilibrium toward iminium formation.

Q3: I tried switching to Cyrene™ to replace DMF, but my starting materials are not fully dissolving. What can I do?

Answer: While Cyrene™ is an excellent replacement for DMF, its solvation properties are not identical.[13][15] Solubility issues can often be overcome.

  • Gentle Heating: Cyrene™ has a higher viscosity than DMF. Applying gentle heat (e.g., 40-50°C) can significantly decrease its viscosity and improve the dissolution rate of solids.

  • Co-solvent Systems: Employing a co-solvent can modulate the polarity and solvation power of the system. A small percentage of a co-solvent like 2-MeTHF, sulfolane, or even water can sometimes improve solubility without negatively impacting the reaction.[16] For some peptide syntheses, mixtures of N-butylpyrrolidinone (NBP) with 2-MeTHF have been used.[20]

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate dissolution.

Causality: Solubility is a complex interplay of polarity, hydrogen bonding ability, and molecular shape. While Cyrene™ has high dipolarity similar to DMF, its larger molecular structure may lead to different packing and solvation sphere formation around solutes.[13][14] Adjusting temperature or adding a co-solvent alters these thermodynamics to favor dissolution.

Q4: Are there any specific safety concerns when switching to solvents like 2-MeTHF or CPME?

Answer: Yes, while greener, every solvent has a unique safety profile that must be respected.

  • Peroxide Formation: Both 2-MeTHF and CPME are ethers and can form explosive peroxides upon exposure to air and light, although they are significantly less prone to this than THF or diethyl ether.[10][12] It is crucial to use inhibitors, store them in amber bottles under an inert atmosphere (like nitrogen or argon), and test for peroxides before distillation or concentration.

  • Irritation (CPME): CPME is known to be a moderate to severe skin and eye irritant.[21] Always handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Flammability: Like most organic solvents, these alternatives are flammable. Handle them in a well-ventilated fume hood away from ignition sources.

Troubleshooting Guide

This section provides a structured approach to solving common problems encountered during the transition to alternative solvents.

Problem 1: Low Reaction Yield or Stalled Reaction
Potential Cause Diagnostic Step Recommended Solution
Poor Solubility Visually inspect the reaction mixture for undissolved solids. Use in-situ monitoring (e.g., HPLC, UPLC) to check the concentration of starting material in the solution phase.1. Increase Temperature: Raise the reaction temperature in 10°C increments, ensuring it remains below the solvent's boiling point. 2. Add a Co-solvent: Introduce a small amount (5-10% v/v) of a compatible co-solvent (e.g., for CPME, try adding some 2-MeTHF or ethyl acetate). 3. Switch Solvents: If solubility remains poor, consider a solvent with a different polarity profile (see Solvent Properties Table below).
Incompatible Base/Coupling Agent Confirm the pKa and solubility of the base in the new solvent. Some common bases like triethylamine may have lower solubility in less polar ethers compared to DCM.1. Switch to a More Soluble Base: Consider bases like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. 2. Select a Phosphonium-Based Coupling Reagent: Reagents like PyBOP are often less susceptible to solvent effects than uronium-based reagents (e.g., HBTU, HATU).[22]
Water Content Measure the water content of the solvent and reagents using Karl Fischer titration. Ethereal solvents can absorb water from the atmosphere.1. Use Anhydrous Solvents: Use freshly opened bottles of anhydrous grade solvent or dry the solvent over activated molecular sieves (3Å or 4Å). 2. Run Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent moisture ingress.
Problem 2: Increased Side Product Formation
Potential Cause Diagnostic Step Recommended Solution
Epimerization/Racemization in Amide Coupling Analyze the product's enantiomeric or diastereomeric purity using chiral HPLC or NMR with a chiral shift reagent.1. Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0°C or -20°C). Ethereal solvents like 2-MeTHF are suitable for low-temperature reactions.[9] 2. Add an Anti-Racemization Additive: Ensure additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are used with carbodiimide coupling reagents.[23] 3. Change Coupling Reagent: Switch to a reagent known for low racemization, such as COMU or DEPBT.[22][23]
Over-alkylation in Reductive Amination Use LC-MS to identify species corresponding to the dialkylated product.1. Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the carbonyl compound. 2. Use a Milder Reducing Agent: Switch from sodium borohydride to a more sterically hindered or electronically deactivated reagent like sodium triacetoxyborohydride (STAB), which is less likely to reduce the carbonyl before imine formation.[24][25]
Reaction with Solvent This is rare with the recommended solvents but possible. For example, ester solvents could potentially acylate the amine at very high temperatures or with strong activation.Analyze byproducts by LC-MS and NMR to identify solvent-derived fragments.

Data & Protocols

Solvent Selection Workflow

The following diagram illustrates a decision-making process for selecting an appropriate alternative solvent.

SolventSelectionWorkflow start Identify Reaction Type (e.g., Amide Coupling, Reductive Amination) sub_a Is the reaction a Dipolar Aprotic task (e.g. replacing DMF/NMP)? start->sub_a sub_b Is the reaction an Aprotic/Less Polar task (e.g. replacing DCM/THF)? start->sub_b cyrene Consider Cyrene™ or NBP sub_a->cyrene Yes ethers Consider 2-MeTHF or CPME sub_b->ethers Yes esters Consider EtOAc or IPAc sub_b->esters Also consider sol_check Check Solubility of All Starting Materials cyrene->sol_check ethers->sol_check esters->sol_check sol_ok Solubility Acceptable? sol_check->sol_ok optimize Optimize: Co-solvent, Temperature, Sonication sol_ok->optimize No protocol Proceed to Small-Scale Test Reaction sol_ok->protocol Yes optimize->sol_check

Caption: Decision workflow for alternative solvent selection.

Comparison of Recommended Alternative Solvents
Property2-MeTHF[8][9]CPME[10][11][21]Cyrene™[13][14][15]
Source Bio-based (from furfural)PetrochemicalBio-based (from cellulose)
Boiling Point 80 °C106 °C203 °C
Water Miscibility Low (not miscible)Very Low (1.1%)Miscible
Primary Replacement For THF, DCM, Diethyl EtherTHF, DCM, Toluene, MTBEDMF, NMP, DMAc
Key Advantages Good for low temperatures, easy workup, bio-derivedHigh BP, very hydrophobic, low peroxide formationHigh polarity, biodegradable, excellent DMF replacement
Key Considerations Peroxide formation (lower than THF)Skin/eye irritant, peroxide formationHigher viscosity, potential solubility tuning needed
Protocol 1: Screening Solvents for Amide Coupling

This protocol outlines a parallel screening method to efficiently identify a suitable alternative solvent for an amide coupling reaction.

Objective: To test the efficacy of 2-MeTHF, CPME, and EtOAc as replacements for DCM in a standard HATU-mediated amide coupling.

Reagents:

  • This compound

  • Carboxylic acid of interest (e.g., 3-phenylpropanoic acid)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvents: 2-MeTHF, CPME, EtOAc (all anhydrous grade)

  • Internal standard (e.g., dodecane) for UPLC/HPLC analysis

Procedure:

  • Stock Solution Prep: Prepare a stock solution of the internal standard in one of the test solvents (e.g., EtOAc).

  • Reaction Setup: In separate, dry 4 mL vials equipped with stir bars, add the carboxylic acid (0.1 mmol, 1.0 equiv).

  • Solvent Addition: To each vial, add 1 mL of the respective test solvent (Vial 1: 2-MeTHF, Vial 2: CPME, Vial 3: EtOAc).

  • Reagent Addition: To each stirring solution, add DIPEA (0.3 mmol, 3.0 equiv), followed by this compound (0.11 mmol, 1.1 equiv), and finally HATU (0.11 mmol, 1.1 equiv).[26]

  • Reaction Monitoring: Seal the vials and stir at room temperature. After 1 hour, take a 50 µL aliquot from each vial, quench with water, dilute with acetonitrile, add the internal standard, and analyze by UPLC/HPLC to determine the % conversion.

  • Time Course: Repeat the analysis at 2, 4, and 24 hours to monitor reaction progress and identify any potential stalls or degradation.

  • Analysis: Compare the conversion rates across the different solvents. The solvent providing the fastest conversion and cleanest profile is the lead candidate for scale-up optimization.

Troubleshooting Flowchart for Low Yield

TroubleshootingWorkflow start Low Yield Observed in New Solvent check_sol Are all reagents fully dissolved? start->check_sol check_water Is the system anhydrous? check_sol->check_water Yes sol_strat Action: Increase temp, add co-solvent, or sonicate. check_sol->sol_strat No check_temp Is reaction temp optimal? check_water->check_temp Yes water_strat Action: Use anhydrous solvent, dry reagents, run under N2. check_water->water_strat No check_reagents Are coupling agents/bases compatible and active? check_temp->check_reagents Yes temp_strat Action: Screen temperatures (e.g., 0°C, RT, 50°C). check_temp->temp_strat No reagent_strat Action: Switch base (e.g., TEA to DIPEA). Switch coupling reagent class. check_reagents->reagent_strat No end Re-run Experiment check_reagents->end Yes sol_strat->end water_strat->end temp_strat->end reagent_strat->end

Caption: A systematic flowchart for troubleshooting low reaction yields.

References

  • Sherwood, J., De bruyn, M., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents.
  • National Center for Biotechnology Information (2024). Dihydrolevoglucosenone. PubChem Compound Summary.
  • Alonso, F., et al. (2019). Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Applications in Biotechnology and Biorefineries. ChemSusChem, 12(10), 2083-2097. [Link]

  • Watanabe, K., et al. (2014). The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. Chemical Research in Toxicology.
  • MacMillan, D., Murray, J., Sneddon, H. F. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]

  • Lievyn, A., et al. (2020). Dihydrolevoglucosenone (Cyrene™) as a versatile biobased solvent for lignin fractionation, processing, and chemistry. RSC Publishing. [Link]

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry. Semantic Scholar. [Link]

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry. ChemSusChem, 5(8), 1369-79. [Link]

  • Zeon Corporation (2010). A new solvent for green chemistry. Manufacturing Chemist. [Link]

  • Isakov, E., et al. (2021). Cyrene: A bio-based sustainable solvent for organic synthesis. Monash University. [Link]

  • Watanabe, K. (2014). The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. Semantic Scholar. [Link]

  • Lenci, E., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. [Link]

  • Wikipedia contributors. (2023). 2-Methyltetrahydrofuran. Wikipedia. [Link]

  • Mondal, S., et al. (2024). Dihydrolevoglucosenone (Cyrene) as a Biobased Green Alternative to Organic Solvents for the Preparation of Supramolecular Gels Consisting of Self-Assembling Dipeptide Derivatives. ACS Publications. [Link]

  • MacMillan, D., et al. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. University of Strathclyde. [Link]

  • Di Gioia, M. L., et al. (2022). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry, 20, 1137-1149. [Link]

  • Di Gioia, M. L., et al. (2022). Green solvents for the formation of amide linkages. Semantic Scholar. [Link]

  • Touchette, K. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ACS Green Chemistry Institute. [Link]

  • ACS Green Chemistry Institute. Specific solvent issues with Reductive Amination/Alkylation. ACS GCI Pharmaceutical Roundtable. [Link]

  • Fornasari, G., et al. (2018). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. [Link]

  • Englezou, G., et al. (2022). 2-Methyltetrahydrofuran (2-MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP. SciSpace. [Link]

  • Markiton, M., et al. (2023). Stable and Continuous Production of Amines via Reductive Amination in a Green Switchable Solvent System with Efficient Water Removal. ACS Sustainable Chemistry & Engineering. [Link]

  • Miles, W. H., et al. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. ACS Publications. [Link]

  • ACS Green Chemistry Institute. Molecular Solvents – Replacements for DMF, DMAC, NMP. ACS GCI Pharmaceutical Roundtable. [Link]

  • Sherwood, J., Albericio, F., & de la Torre, B. G. (2024). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem. [Link]

  • Afanasyev, O. I., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968–5970. [Link]

  • PubChemLite. This compound (C9H12N2). PubChemLite. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

  • Afanasyev, O. I., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968-5970. [Link]

  • Aapptec. Coupling Reagents. Aapptec Peptides. [Link]

  • Sharma, A. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Sherwood, J., Albericio, F., & de la Torre, B. G. (2024). N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ResearchGate. [Link]

Sources

Methods for reducing impurities in (2-Cyclopropylpyridin-4-yl)methanamine production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the production and purification of (2-Cyclopropylpyridin-4-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. As a key building block in pharmaceutical synthesis, the purity of this compound is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its purification. The methodologies described herein are based on established chemical principles for the purification of pyridine and amine-containing compounds.

Assumed Synthetic Route

The guidance provided in this document assumes that this compound is synthesized via the reduction of a nitrile precursor, 2-cyclopropyl-4-cyanopyridine. This is a common and efficient method for the preparation of such amines. Potential impurities may therefore include unreacted starting material, partially reduced intermediates, and byproducts from the reduction reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My final product of this compound is a persistent oil and won't crystallize. How can I solidify it for easier handling and purification?

Answer:

The inability of an amine to crystallize is a frequent challenge, often due to the presence of minor impurities that inhibit the formation of a crystal lattice. For basic compounds like pyridyl methanamines, a highly effective strategy is to convert the free base into a salt.[1][2] The resulting ionic salt typically has a much higher melting point and a more rigid structure, making it more amenable to crystallization. The hydrochloride salt is a common and effective choice.

Troubleshooting Protocol: Salt Formation for Crystallization

  • Dissolution: Dissolve the crude this compound oil in a minimal amount of a suitable organic solvent. Good starting points are diethyl ether, ethyl acetate, or dichloromethane.

  • Acidification: Slowly add a solution of hydrochloric acid in a solvent in which the hydrochloride salt is insoluble. A commercially available solution of 2M HCl in diethyl ether is an excellent choice. Add the HCl solution dropwise while stirring until the precipitation of a solid is complete. You can monitor the pH of the aqueous layer (if present) to ensure it is acidic.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold solvent used for the precipitation (e.g., diethyl ether) to remove any remaining soluble impurities.

  • Drying: Dry the salt under vacuum to remove residual solvent.

This crystalline salt can then be used for further purification by recrystallization or stored as a more stable solid. If the free base is required for a subsequent reaction, the salt can be easily neutralized with a base (e.g., NaOH or NaHCO3 solution) and extracted into an organic solvent.

FAQ 2: After purification by column chromatography, I'm still seeing a significant amount of a closely-eluting impurity in my this compound. How can I improve the separation?

Answer:

Poor resolution in column chromatography, especially with basic compounds like pyridines, is often due to interactions with the silica gel, leading to peak tailing.[3] To improve separation, you can modify the mobile phase or consider alternative chromatographic techniques.

Troubleshooting Guide: Improving Chromatographic Resolution

StrategyRationaleRecommended Action
Mobile Phase Modification The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silica gel. Adding a small amount of a basic modifier to the mobile phase can mitigate this effect and lead to sharper peaks.Add 0.5-2% triethylamine (TEA) or ammonia to your mobile phase (e.g., dichloromethane/methanol). This will compete with your product for the active sites on the silica gel, reducing peak tailing.
pH Adjustment Altering the ionization state of your compound and impurities can significantly change their retention on the column.While less common for standard silica gel chromatography due to the risk of dissolving the stationary phase, for reverse-phase chromatography, adjusting the mobile phase pH can be very effective. Pyridine derivatives typically have a pKa between 5 and 6.[3]
Alternative Stationary Phases If standard silica gel does not provide adequate separation, using a different stationary phase can offer a different selectivity.Consider using alumina (basic or neutral) which can be more suitable for basic compounds. Alternatively, for reverse-phase HPLC, a C18 column with a pH-stable stationary phase can be employed.
pH-Zone-Refining Counter-Current Chromatography This is a more advanced technique that can be highly effective for separating compounds with different pKa values.[4]In this method, a two-phase solvent system is used with a retainer (a base) in the organic stationary phase and an eluter (an acid) in the aqueous mobile phase. This creates a pH gradient that can effectively separate closely related basic compounds.[4]

Experimental Workflow: Optimizing Column Chromatography

G start Poor Resolution Observed add_tea Add 0.5-2% Triethylamine to Mobile Phase start->add_tea check_res Check Resolution by TLC add_tea->check_res good_res Proceed with Column Chromatography check_res->good_res Improved still_poor Resolution Still Poor check_res->still_poor Not Improved change_phase Switch to Alumina or Reverse-Phase Column still_poor->change_phase optimize_mobile Optimize Mobile Phase for New Column change_phase->optimize_mobile final_purification Perform Final Purification optimize_mobile->final_purification

Caption: Workflow for troubleshooting poor chromatographic resolution.

FAQ 3: My purified this compound has a yellow or brownish tint. What is the cause of this coloration and how can I remove it?

Answer:

The development of color in amines is often due to oxidation or the presence of highly conjugated impurities.[1] Even trace amounts of such impurities can impart a significant color to the final product.

Troubleshooting Protocol: Decolorization

  • Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities.

    • Dissolve the colored product in a suitable solvent.

    • Add a small amount of activated charcoal (typically 1-5% by weight).

    • Heat the mixture gently with stirring for 10-15 minutes.

    • Filter the hot solution through a pad of celite to remove the charcoal.

    • Remove the solvent in vacuo to recover the decolorized product.

  • Recrystallization: If the colored impurity has different solubility properties from your product, recrystallization can be an effective purification method.[5][6]

    • Choose a solvent in which your product is highly soluble when hot and poorly soluble when cold.

    • Dissolve the impure product in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly. The desired compound should crystallize out, leaving the colored impurities in the mother liquor.

    • Collect the crystals by filtration.

Logical Relationship: Color Removal Strategies

G start Colored Product charcoal Activated Charcoal Treatment start->charcoal recrystallization Recrystallization start->recrystallization pure_product Colorless Product charcoal->pure_product recrystallization->pure_product G start Crude Product in Organic Solvent wash Wash with Aqueous Acid start->wash layers Aqueous Layer (Product Salt) Organic Layer (Nitrile Impurity) wash->layers basify Basify Aqueous Layer layers:n->basify Separate extract Extract with Organic Solvent basify->extract final_product Pure Product in Organic Solvent extract->final_product

Caption: Step-by-step workflow for purification via acid-base extraction.

References

  • Vertex AI Search. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • Ito, Y., & Ma, Y. (n.d.). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed.
  • Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 4-Pyrimidine Methanamine Reaction Products.
  • Huebner, C. F. (1951, January 20). Paper Chromatography of Pyridine Derivatives. Semantic Scholar.
  • Unknown. (n.d.). Recrystallization.
  • BenchChem. (2025). Recrystallization techniques for purifying crude N-(2-Aminophenyl)-2-chloronicotinamide.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

Sources

Technical Support Center: Optimizing Reaction Kinetics of (2-Cyclopropylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of (2-Cyclopropylpyridin-4-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental outcomes. Our focus is on the causality behind experimental choices, ensuring each protocol is a self-validating system.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, which is often prepared via the reduction of 2-cyclopropylpyridine-4-carbonitrile.

Q1: What are the primary methods for synthesizing this compound?

The most prevalent and scalable method for the synthesis of this compound is the catalytic hydrogenation of 2-cyclopropylpyridine-4-carbonitrile. This transformation can also be achieved through electrochemical reduction.[1]

Q2: What factors critically influence the rate and yield of the catalytic hydrogenation?

Several factors are pivotal for optimizing this reaction:

  • Catalyst Choice: The selection of the catalyst is crucial. Palladium-based catalysts, for instance, are known to be effective for reductive aminations.[2]

  • Reaction Temperature and Pressure: These parameters significantly impact the reaction kinetics. Higher temperatures and pressures generally increase the reaction rate, but they can also lead to the formation of side products if not carefully controlled.[2][3]

  • Solvent System: The choice of solvent can affect catalyst activity and the solubility of reactants.[4]

  • Substrate Purity: The purity of the starting nitrile is essential to prevent catalyst poisoning and ensure a clean reaction profile.[5]

Q3: My reductive amination of a pyridine derivative is showing poor conversion. What are the likely causes?

Low conversion in the reductive amination of pyridine derivatives, especially 2-aminopyridines, can be a common issue.[6] Potential reasons include:

  • Insufficient Imine Formation: The initial condensation to form the imine intermediate may be slow or incomplete. This step is often the rate-limiting step.

  • Catalyst Deactivation: The amine substrate, the imine intermediate, or the final amine product can sometimes deactivate the catalyst.[7]

  • Suboptimal pH: The pH of the reaction medium is critical. Mildly acidic conditions (pH 4-5) are often optimal for imine formation.[8] If the pH is too low, the amine nucleophile becomes protonated and non-nucleophilic.[8] If it's too high, the carbonyl group is not sufficiently activated.

  • Steric Hindrance: The steric bulk of the substituents on the pyridine ring or the carbonyl compound can hinder the reaction.

Q4: How can I minimize byproduct formation during the reduction of the nitrile?

Byproduct formation can be a significant challenge.[9] Key strategies to control it include:

  • Careful Selection of Reducing Agent: The choice of reducing agent is critical. For instance, sodium borohydride can also reduce aldehydes and ketones, so it should be added after sufficient time has been allowed for imine formation.[10] Weaker reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride are often preferred as they selectively reduce the imine in the presence of the carbonyl starting material.[8][10]

  • Temperature Control: Maintaining a consistent and optimal temperature is crucial to prevent side reactions.[11]

  • Stoichiometry Control: Precise control over the stoichiometry of the reactants can prevent unwanted side reactions.

II. Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Yield and/or Incomplete Reaction

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution(s)Scientific Rationale
Suboptimal Reaction Temperature or Pressure Gradually increase the reaction temperature and/or pressure while monitoring the reaction progress by TLC or LC-MS.[3][5]Reaction kinetics are temperature and pressure-dependent. Increasing these parameters can provide the necessary activation energy for the reaction to proceed to completion.
Catalyst Deactivation Use a fresh batch of catalyst. Consider using more robust catalyst systems or increasing the catalyst loading.[5]Catalysts can lose activity over time due to poisoning by impurities or degradation. A fresh catalyst ensures maximum activity.
Poor Quality of Starting Materials Verify the purity of the 2-cyclopropylpyridine-4-carbonitrile using analytical techniques such as NMR or GC-MS.[5]Impurities in the starting material can interfere with the reaction, leading to side products or catalyst deactivation.
Insufficient Reaction Time Extend the reaction time and monitor the progress to determine the point of maximum conversion.[5]Some reactions require longer periods to reach completion. Monitoring allows for optimization of the reaction duration.
Issue 2: Formation of Impurities and Side Products

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution(s)Scientific Rationale
Over-reduction or Side Reactions Optimize the reaction temperature and pressure. Lowering these parameters may reduce the formation of unwanted byproducts.[11]Higher energy conditions can sometimes favor alternative reaction pathways, leading to side products.
Incorrect Stoichiometry Carefully control the molar ratios of the reactants and reagents.Precise stoichiometry ensures that the desired reaction is favored and minimizes the potential for side reactions due to excess reagents.
Inappropriate Reducing Agent If performing a reductive amination, consider using a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaCNBH₃).[10]These reagents are less likely to reduce the starting carbonyl compound, leading to a cleaner reaction profile. STAB is sensitive to water and is typically used in non-protic solvents, while NaCNBH₃ is water-stable and often used in methanol.[10]
Issue 3: Difficulty in Product Isolation and Purification

Possible Causes & Suggested Solutions

Possible CauseSuggested Solution(s)Scientific Rationale
Product is Soluble in the Reaction Mixture After the reaction, cool the mixture to induce crystallization and then filter the product.[5]Lowering the temperature reduces the solubility of the product, promoting its precipitation from the solution.
Formation of Emulsions During Workup Use appropriate extraction and washing steps. Washing with brine can help to break emulsions.[5]Brine increases the ionic strength of the aqueous layer, which helps to break up emulsions and improve phase separation.
Co-crystallization with Impurities Recrystallize the crude product from a suitable solvent system to improve purity.[5]Recrystallization is a powerful purification technique that relies on the differential solubility of the product and impurities in a given solvent.

III. Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Cyclopropylpyridine-4-carbonitrile

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 2-Cyclopropylpyridine-4-carbonitrile

  • Palladium on carbon (Pd/C, 10 wt%)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, add 2-cyclopropylpyridine-4-carbonitrile (1.0 eq) and ethanol.

  • Carefully add the Pd/C catalyst (typically 5-10 mol%).

  • Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon).

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at a set temperature (e.g., 50-80 °C) for the required time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the system with an inert gas.

  • Remove the catalyst by filtration through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization if necessary.

IV. Visualizing Reaction Optimization

Troubleshooting Workflow for Low Yield

The following diagram illustrates a decision-making process for troubleshooting low yields in the synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_purity Are Starting Materials Pure? start->check_purity purify_sm Purify Starting Materials check_purity->purify_sm No check_conditions Are Reaction Conditions Optimal? check_purity->check_conditions Yes purify_sm->check_conditions optimize_temp_pressure Optimize Temperature & Pressure check_conditions->optimize_temp_pressure No check_catalyst Is the Catalyst Active? check_conditions->check_catalyst Yes optimize_temp_pressure->check_catalyst use_fresh_catalyst Use Fresh Catalyst or Increase Loading check_catalyst->use_fresh_catalyst No check_time Is Reaction Time Sufficient? check_catalyst->check_time Yes use_fresh_catalyst->check_time increase_time Increase Reaction Time check_time->increase_time No end Improved Yield check_time->end Yes increase_time->end

Caption: A decision tree for troubleshooting low reaction yield.

V. References

  • Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. (n.d.). National Institutes of Health.

  • How the substrate affects amination reaction kinetics of nitrochlorobenzene. (n.d.). ResearchGate.

  • Reductive amination. (n.d.). Wikipedia.

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.

  • Kinetics of homogeneous and heterogeneous reactions in the reductive aminolysis of glucose with dimethylamine. (2023, July 17). Lirias.

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.

  • Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. (n.d.). BenchChem.

  • What are the difficulties associated with reductive amination? How to control byproduct formation?. (2012, October 11). ResearchGate.

  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. (n.d.). BenchChem.

  • Reductive amination difficulties - poor conversion. (2024, May 2). Reddit.

  • What's wrong with my reductive amination? I barely got any product. (2025, February 13). Reddit.

  • This compound (C9H12N2). (n.d.). PubChem.

  • Electrochemical reductions of cyanopyridine bases. (n.d.). Google Patents.

  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (n.d.). BenchChem.

  • cyclopropyl(pyridin-2-yl)methanamine. (n.d.). Alchem.Pharmtech.

  • Optimizing reaction conditions for 2-Amino-4-(trifluoromethyl)pyridine synthesis. (n.d.). BenchChem.

Sources

Validation & Comparative

Validating the Biological Efficacy of (2-Cyclopropylpyridin-4-yl)methanamine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the biological efficacy of the novel small molecule, (2-Cyclopropylpyridin-4-yl)methanamine, hypothesized to be a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology and epigenetic drug discovery. We will objectively compare its potential performance against established LSD1 inhibitors and provide detailed experimental protocols to support its evaluation.

Introduction: The Rationale for Targeting LSD1 in Oncology

Lysine-Specific Demethylase 1 (LSD1), the first identified histone demethylase, plays a critical role in carcinogenesis by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] This enzymatic activity leads to the repression of tumor suppressor genes and the promotion of oncogenic pathways, making LSD1 a compelling therapeutic target in various cancers, particularly acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[1][2][3] The overexpression of LSD1 is frequently correlated with poor prognosis and resistance to therapy.[2][4][5]

This compound incorporates a cyclopropylamine moiety, a key pharmacophore present in several known irreversible LSD1 inhibitors, including the benchmark compound tranylcypromine.[6][7][8] This structural feature suggests a potential mechanism-based inactivation of the FAD cofactor within the LSD1 active site. This guide outlines a rigorous, multi-tiered approach to validate this hypothesis and characterize the compound's biological efficacy.

Comparative Landscape: Benchmarking Against Existing LSD1 Inhibitors

To establish the therapeutic potential of this compound, its performance must be benchmarked against existing LSD1 inhibitors with well-characterized profiles.

  • Tranylcypromine (TCP): A non-selective, irreversible inhibitor of both LSD1 and monoamine oxidases (MAO-A and MAO-B).[6][7] While historically important, its lack of selectivity leads to significant off-target effects, limiting its clinical utility in oncology.[1][9]

  • GSK2879552: A potent, selective, and irreversible inhibitor of LSD1 that has been evaluated in clinical trials for SCLC and AML.[3][10][11][12] It serves as a relevant industry benchmark for a selective, clinical-stage LSD1 inhibitor.

The primary goal is to demonstrate that this compound exhibits potent and selective LSD1 inhibition with a superior or comparable efficacy and safety profile to these established compounds.

Experimental Validation Workflow

A systematic, multi-stage validation process is essential to robustly characterize the biological efficacy of this compound.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Biochemical Assays Biochemical Assays (Enzyme Inhibition & Selectivity) Cellular Assays Cellular Assays (Target Engagement, Proliferation, Differentiation) Biochemical Assays->Cellular Assays Confirmation in Cellular Context PDX Models Patient-Derived Xenograft (PDX) Models (Anti-tumor Efficacy & Survival) Cellular Assays->PDX Models Efficacy in Disease Model

Caption: A streamlined workflow for the validation of a novel LSD1 inhibitor.

Stage 1: In Vitro Biochemical Characterization

The initial stage focuses on the direct interaction of this compound with the purified LSD1 enzyme.

3.1.1. LSD1 Enzymatic Inhibition Assay: The primary objective is to determine the potency of this compound in inhibiting LSD1's demethylase activity. A common method is the horseradish peroxidase (HRP)-coupled assay, which measures the production of hydrogen peroxide, a byproduct of the demethylation reaction.

3.1.2. Selectivity Profiling: To assess for off-target effects, the inhibitory activity of the compound should be evaluated against related FAD-dependent amine oxidases, primarily MAO-A and MAO-B.[9] High selectivity for LSD1 over MAOs is a critical differentiator from less specific inhibitors like tranylcypromine.

Table 1: Hypothetical In Vitro Biochemical Data

CompoundLSD1 IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity (MAO-A/LSD1)Selectivity (MAO-B/LSD1)
This compound 25 >10,000 >10,000 >400x >400x
Tranylcypromine2,1001,500250~0.7x~0.1x
GSK287955219>50,000>50,000>2600x>2600x
Stage 2: Cellular Activity and Target Engagement

The next stage is to confirm that the biochemical activity translates to a functional effect in a relevant cellular context, such as in AML cell lines (e.g., MV4-11).

3.2.1. Cellular Target Engagement: A crucial experiment is to confirm that the compound engages with LSD1 inside the cell. This can be achieved by measuring the accumulation of the H3K4me2 mark, a direct substrate of LSD1, via Western blotting or ELISA-based methods following compound treatment.[13][14]

3.2.2. Anti-proliferative and Differentiation Assays: Inhibition of LSD1 in AML cells is expected to suppress proliferation and induce differentiation.[1] Cell viability assays (e.g., CellTiter-Glo) can quantify the anti-proliferative effects. The induction of myeloid differentiation can be assessed by measuring the expression of cell surface markers like CD11b and CD86 via flow cytometry.[1][10]

Table 2: Hypothetical Cellular Assay Data (MV4-11 AML Cells)

CompoundAnti-Proliferation GI₅₀ (nM)H3K4me2 Fold Increase (at 100 nM)CD11b Positive Cells (%) (at 100 nM)
This compound 85 4.5 65
Tranylcypromine5,2001.825
GSK2879552605.272
Stage 3: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

The final stage of preclinical validation involves assessing the anti-tumor efficacy of this compound in a more clinically relevant setting, such as an AML patient-derived xenograft (PDX) model.[15][16][17][18] These models, where patient tumor cells are implanted into immunodeficient mice, better recapitulate the heterogeneity of human disease.[16][17][19]

3.3.1. Anti-Leukemic Activity: Mice engrafted with primary human AML cells are treated with the test compound, a vehicle control, and a comparator.[20] Efficacy is evaluated by monitoring tumor burden (e.g., percentage of human CD45+ cells in peripheral blood) and overall survival.

G Patient Sample Primary AML Patient Sample Engraftment Engraftment into Immunodeficient Mice (NSG-SGM3) Patient Sample->Engraftment Treatment Groups Randomization into Treatment Groups (Vehicle, Test Compound, Comparator) Engraftment->Treatment Groups Monitoring Monitoring (Tumor Burden, Body Weight) Treatment Groups->Monitoring Endpoint Endpoint Analysis (Overall Survival, Biomarkers) Monitoring->Endpoint

Caption: Workflow for an in vivo AML patient-derived xenograft (PDX) study.

Table 3: Hypothetical In Vivo Efficacy Data (AML PDX Model)

Treatment GroupMedian Survival (Days)Change in Tumor Burden (Day 21)
Vehicle35+250%
This compound 75 -60%
GSK287955280-65%

Detailed Experimental Protocols

Protocol: In Vitro LSD1 HRP-Coupled Inhibition Assay
  • Preparation: Prepare a 3-fold serial dilution of this compound and control compounds in DMSO.

  • Pre-incubation: In a 96-well plate, pre-incubate the compounds with recombinant human LSD1 enzyme in assay buffer for 15 minutes on ice.[21]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing the H3K4me2 peptide substrate, horseradish peroxidase, and Amplex Red.[22]

  • Measurement: Measure the fluorescence intensity at an excitation of 531 nm and an emission of 595 nm over time using a microplate reader.[22]

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ values by fitting the data to a four-parameter logistic curve.

Protocol: Cellular H3K4me2 Western Blot Assay
  • Cell Treatment: Seed MV4-11 cells and treat with varying concentrations of this compound, controls, and a vehicle for 48-72 hours.

  • Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol.

  • Protein Quantification: Quantify the protein concentration of the histone extracts using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against H3K4me2 and total Histone H3 (as a loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal.

Protocol: In Vivo AML PDX Efficacy Study
  • Model Establishment: Engraft immunodeficient mice (e.g., NSG-SGM3) with primary AML patient cells.[18] Monitor engraftment by measuring human CD45+ cells in the peripheral blood.

  • Treatment Initiation: Once engraftment is established (e.g., >1% hCD45+ cells), randomize the mice into treatment cohorts.

  • Dosing: Administer this compound (formulated for oral gavage), vehicle, or a positive control (e.g., GSK2879552) daily.

  • Monitoring: Monitor tumor burden weekly via flow cytometry of peripheral blood. Monitor animal health and body weight twice weekly.

  • Endpoint: The primary endpoint is overall survival. Secondary endpoints can include final tumor burden in bone marrow and spleen, and pharmacodynamic analysis of H3K4me2 levels in harvested tumor cells.

Conclusion and Future Directions

This guide outlines a comprehensive and logical framework for validating the biological efficacy of this compound as a novel LSD1 inhibitor. The proposed experiments are designed to rigorously assess its potency, selectivity, cellular activity, and in vivo anti-tumor efficacy in a comparative context.

Positive outcomes from these studies—specifically, demonstrating potent and selective LSD1 inhibition, on-target cellular activity, and significant anti-leukemic effects in PDX models—would strongly support the advancement of this compound as a promising clinical candidate for the treatment of AML and other LSD1-dependent malignancies.

References

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. (2023). PubMed Central.
  • Patient-derived AML in vivo models. (n.d.).
  • LSD1/KDM1A inhibitors in clinical trials: advances and prospects. (2019). PubMed.
  • Xenograft Models of Primary Acute Myeloid Leukemia for the Development of Imaging Strategies and Evaluation of Novel Targeted Therapies. (n.d.). PubMed.
  • Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy. (2021). Research Outreach.
  • Putative mechanism of action of LSD1 inhibitors. GSK2879552 inhibits... (n.d.).
  • GSK2879552 Dihydrochloride LSD1 Inhibitor. (n.d.). Selleck Chemicals.
  • Patient-Derived Acute Myeloid Leukemia (AML) Models. (n.d.).
  • Definition of LSD1 inhibitor GSK2879552. (n.d.).
  • Technical Support Center: Controlling for Off-Target Activity of Lsd1 Inhibitors. (n.d.). BenchChem.
  • Tranylcypromine. (n.d.). Wikipedia.
  • Humanized AML Mouse Model | AML Patient-Derived Xenografts | HLA. (n.d.). Champions Oncology.
  • Antitumor activity of LSD1 inhibitors in lung cancer. (2016). PMC.
  • GSK2879552 dihydrochloride | LSD1 inhibitor. (n.d.). Axon Medchem.
  • Identifying and mitigating Lsd1-IN-19 off-target effects. (n.d.). BenchChem.
  • Pharmacological Inhibition of LSD1 for Cancer Tre
  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. (n.d.). PMC.
  • Tranylcypromine | C9H11N. (n.d.). PubChem.
  • Definition of tranylcypromine sulfate. (n.d.).
  • A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. (n.d.). Frontiers.
  • LSD1/KDM1A inhibitors in clinical trials: advances and prospects. (2019). PMC.
  • LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML. (n.d.). NIH.
  • LSD1 Histone Demethylase Assays and Inhibition. (n.d.). PMC.
  • H3K4me2 demethylation marks sites of DNA damage and is cell cycle and... (n.d.).

Sources

A Comparative Analysis of (2-Cyclopropylpyridin-4-yl)methanamine and its Analogs as Potent LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Targeting LSD1 with Cyclopropylamine Scaffolds

Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical epigenetic regulator implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[1] LSD1 removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of tumor suppressor genes.[2] Consequently, the development of small molecule inhibitors of LSD1 has become a promising therapeutic strategy in oncology.[1]

The Biological Target: Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a key component of several transcriptional repressor complexes. Its catalytic activity is essential for maintaining the oncogenic phenotype in various cancers. The active site of LSD1 contains a non-covalently bound FAD cofactor, which is the primary target for irreversible cyclopropylamine-based inhibitors.[4] The inhibition of LSD1 leads to an increase in histone methylation, resulting in the reactivation of silenced tumor suppressor genes and subsequent anti-tumor effects.

Comparative Analysis of (2-Cyclopropylpyridin-4-yl)methanamine Analogs

The core scaffold of this compound offers multiple avenues for structural modification to optimize LSD1 inhibitory activity, selectivity, and pharmacokinetic properties. The following sections explore the impact of substitutions on the pyridine ring and the cyclopropylamine moiety.

Modifications of the Pyridine Ring

The pyridine ring serves as a key recognition element for binding to the LSD1 active site. Modifications to this ring can significantly impact potency and selectivity.

  • Substitution Position: The position of substituents on the pyridine ring is critical for activity. Generally, substitutions at the 2- and 5-positions have been explored to enhance interactions within the enzyme's active site.

  • Nature of Substituents: The introduction of various functional groups, such as halogens, alkyl groups, and more complex aromatic systems, has been shown to modulate inhibitory potency. For instance, the incorporation of a p-tolyl group at the 2-position and a piperidin-4-ylmethoxy group at the 5-position of a pyridine core has been shown to yield potent, reversible LSD1 inhibitors.[5]

Structure-Activity Relationship (SAR) of Cyclopropylamine-Based LSD1 Inhibitors

The cyclopropylamine "warhead" is a privileged scaffold for the irreversible inhibition of FAD-dependent amine oxidases like LSD1. The SAR of this class of inhibitors is well-documented, with several key features influencing their activity.

  • Stereochemistry: The stereochemistry of the cyclopropane ring is a critical determinant of inhibitory activity. For many phenylcyclopropylamine analogs, the (trans)-isomers exhibit significantly greater potency against LSD1 compared to their (cis)-counterparts.

  • Aromatic Substituents: Modifications to the aromatic ring of phenylcyclopropylamine analogs have a profound effect on their inhibitory profiles. Electron-withdrawing groups, such as halogens, can enhance potency. For example, a bromo-substitution on the phenyl ring of 2-phenylcyclopropylamine (2-PCPA) has been shown to increase LSD1 inhibitory activity.

  • N-Alkylation: Alkylation of the primary amine of the cyclopropylamine moiety can improve both potency and selectivity over other monoamine oxidases (MAOs).

The following diagram illustrates the key structural features of a cyclopropylamine-based LSD1 inhibitor and highlights the areas amenable to modification for SAR studies.

SAR_LSD1_Inhibitors cluster_scaffold Core Scaffold: this compound Analog cluster_modifications Key Modification Points & Impact cluster_activity Biological Activity Scaffold Pyridine Pyridine Ring (R1, R2, R3, R4 substitutions) Pyridine->Scaffold R1_R4 Pyridine Substitutions (R1-R4): - Halogens - Alkyl groups - Aromatic systems Pyridine->R1_R4 Modulate binding pocket interactions Cyclopropyl Cyclopropyl Ring (Stereochemistry) Cyclopropyl->Scaffold Stereo Cyclopropyl Stereochemistry: - trans vs. cis isomers Cyclopropyl->Stereo Crucial for potency Amine Methanamine (N-substitution, R5) Amine->Scaffold R5 N-Substitution (R5): - Alkyl groups - Cyclic amines Amine->R5 Enhance potency & selectivity LSD1_Inhibition LSD1 Inhibition (IC50, Ki) R1_R4->LSD1_Inhibition Stereo->LSD1_Inhibition R5->LSD1_Inhibition Selectivity Selectivity (vs. MAO-A, MAO-B) R5->Selectivity Cellular_Activity Cellular Potency (e.g., AML cell lines) LSD1_Inhibition->Cellular_Activity

Caption: Structure-Activity Relationship (SAR) of this compound Analogs.

Comparative Data of Selected LSD1 Inhibitors

While specific data for this compound is elusive, the following table presents inhibitory data for related cyclopropylamine-containing compounds to illustrate the impact of structural variations on LSD1 activity.

Compound/AnalogModification from Core ScaffoldLSD1 IC50 (nM)LSD1 kinact/KI (M-1s-1)Reference
Tranylcypromine (2-PCPA)Phenyl instead of pyridyl~200,00044[6]
S2101Substituted phenylcyclopropylamine<1,0004560[6]
T-448Complex substituted phenylcyclopropylamine2217,000[2]
Compound 34 Styrenylcyclopropylamine derivative<4-[7]

Note: Data is compiled from various sources and assay conditions may differ.

Experimental Protocols for Evaluating LSD1 Inhibitors

The robust evaluation of novel LSD1 inhibitors requires standardized and reliable experimental protocols. The following sections detail commonly employed in vitro and cell-based assays.

In Vitro LSD1 Inhibition Assay: Horseradish Peroxidase (HRP) Coupled Assay

This assay is a widely used method for determining the in vitro potency of LSD1 inhibitors.

Principle: The demethylation of a histone H3-derived peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a chromogenic or fluorogenic substrate (e.g., Amplex Red) to produce a detectable signal that is proportional to LSD1 activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Dilute recombinant human LSD1 enzyme to the desired concentration in assay buffer.

    • Prepare a stock solution of the H3K4me2 peptide substrate.

    • Prepare a detection solution containing HRP and Amplex Red in assay buffer.

    • Prepare serial dilutions of the test compounds and a positive control inhibitor (e.g., tranylcypromine).

  • Assay Procedure:

    • Add the LSD1 enzyme to the wells of a 96-well plate.

    • Add the test compounds or vehicle control to the respective wells and pre-incubate for a defined period (e.g., 15 minutes at room temperature).

    • Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the HRP/Amplex Red detection solution.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of LSD1 inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

The following diagram illustrates the workflow of the HRP-coupled LSD1 inhibition assay.

HRP_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Reagents Prepare: - LSD1 Enzyme - H3K4me2 Substrate - Test Compounds - HRP/Amplex Red Preincubation Pre-incubate LSD1 with Test Compound Reagents->Preincubation Reaction Add Substrate & Incubate at 37°C Preincubation->Reaction Detection Add HRP/Amplex Red & Incubate Reaction->Detection Readout Measure Fluorescence/ Absorbance Detection->Readout Analysis Calculate % Inhibition & Determine IC50 Readout->Analysis

Caption: Workflow for the HRP-Coupled LSD1 Inhibition Assay.

Cell-Based LSD1 Inhibition Assay: Western Blotting for Histone Methylation

This assay assesses the ability of a compound to inhibit LSD1 activity within a cellular context.

Principle: Inhibition of LSD1 in cells leads to an accumulation of its substrates, specifically H3K4me1/2. This increase in histone methylation can be detected by Western blotting using specific antibodies.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MV4-11 AML cells) to logarithmic growth phase.

    • Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24-72 hours).

  • Histone Extraction:

    • Harvest the cells and isolate the nuclei.

    • Extract histones from the nuclei using an acid extraction method.

    • Quantify the protein concentration of the histone extracts.

  • Western Blotting:

    • Separate the histone proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for H3K4me2.

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the H3K4me2 signal to a loading control (e.g., total Histone H3).

  • Data Analysis:

    • Quantify the band intensities and determine the fold-change in H3K4me2 levels in treated cells compared to control cells.

Conclusion and Future Directions

This compound and its analogs represent a promising class of LSD1 inhibitors with significant therapeutic potential in oncology. The structure-activity relationships discussed in this guide highlight the importance of the cyclopropylamine moiety, the pyridine core, and the nature and position of substituents in determining inhibitory potency and selectivity. The provided experimental protocols offer a robust framework for the evaluation of novel analogs in this chemical space.

Future research in this area should focus on:

  • Synthesis and evaluation of this compound to establish a definitive baseline for comparative studies.

  • Systematic SAR studies to further refine the pharmacophore and optimize drug-like properties.

  • Exploration of novel heterocyclic scaffolds as bioisosteric replacements for the pyridine ring to improve potency and selectivity.

  • In vivo evaluation of promising candidates in relevant animal models of cancer.

By leveraging the insights from this comparative analysis and employing rigorous experimental validation, the scientific community can continue to advance the development of potent and selective LSD1 inhibitors for the treatment of cancer and other diseases.

References

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Med Chem Lett.
  • Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorg Med Chem Lett.[4]

  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Adv.[1]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Med Chem Lett.[7]

  • Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates. CSBJ.[8]

  • Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. J Enzyme Inhib Med Chem.[9]

  • Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry.[6]

  • T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. Neuropsychopharmacology.[2]

  • Synthesis, SAR, and series evolution of novel oxadiazole-containing 5-lipoxygenase activating protein inhibitors: discovery of 2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[3][4][7]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915). J Med Chem.[10]

  • T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. Neuropsychopharmacology.[11]

  • Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. Int J Mol Sci.[5]

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][4][7]triazine-based VEGFR-2 kinase inhibitors. Bioorg Med Chem Lett.[12]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Eur J Med Chem.[13]

  • QSAR of 2-(4-methylsulphonylphenyl)pyrimidine derivatives as cyclooxygenase-2 inhibitors: simple structural fragments as potential modulators of activity. J Enzyme Inhib Med Chem.[14]

  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. J Med Chem.[15]

Sources

A Strategic Guide to (2-Cyclopropylpyridin-4-yl)methanamine in Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, valued for its ability to engage in critical hydrogen bonding and aromatic interactions with biological targets.[1][2] The strategic functionalization of this privileged heterocycle is paramount in fine-tuning the pharmacological and pharmacokinetic profiles of lead compounds. Among the vast arsenal of available building blocks, (2-Cyclopropylpyridin-4-yl)methanamine has emerged as a synthon of particular interest. This guide provides an in-depth comparison of this compound with other pyridinyl compounds, supported by established chemical principles and experimental insights, to inform its strategic deployment in synthesis.

The Ascendancy of the Cyclopropyl Group in Pyridine Scaffolds

The cyclopropyl moiety is far more than a simple saturated ring; it is a powerful tool in medicinal chemistry for its unique electronic and conformational properties.[3][4] Its incorporation into a molecule can profoundly influence its metabolic stability, potency, and overall developability.[5][6] When appended to a pyridine ring, the cyclopropyl group acts as a bioisostere for other common substituents like methyl or ethyl groups, but with distinct advantages.[7]

Key attributes conferred by the cyclopropyl group include:

  • Enhanced Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] This can lead to improved pharmacokinetic profiles, including longer half-life and increased oral bioavailability.

  • Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target.[4]

  • Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune lipophilicity and pKa, impacting solubility, permeability, and off-target effects.[6]

Comparative Analysis: this compound vs. Alternative Pyridinyl Building Blocks

The choice of substituent at the 2-position of a 4-(aminomethyl)pyridine scaffold significantly dictates the reactivity of both the pyridine nitrogen and the exocyclic aminomethyl group. Below, we compare this compound to other commonly employed building blocks.

FeatureThis compound(2-Methylpyridin-4-yl)methanamine(2-Chloropyridin-4-yl)methanamine(2-Methoxypyridin-4-yl)methanamine
Electronic Effect of 2-Substituent Weakly electron-donatingElectron-donating (inductive)Electron-withdrawing (inductive), weakly donating (resonance)Electron-donating (resonance), electron-withdrawing (inductive)
Predicted Pyridine Basicity (pKa) Moderately basicMore basicLess basicMore basic
Aminomethyl Group Nucleophilicity HighHighModerately reducedHigh
Steric Hindrance at Pyridine Nitrogen ModerateLowLowModerate
Metabolic Stability of 2-Substituent HighLow (susceptible to oxidation)HighModerate (susceptible to O-dealkylation)
Suitability for Cross-Coupling N/A (already substituted)N/A (already substituted)High (C-Cl bond can be coupled)Moderate (can be challenging)

dot graph TD subgraph Comparative_Logic A["this compound"] -- "Key Advantages" --> B{"Enhanced Metabolic Stability"}; A -- "Key Advantages" --> C{"Favorable Physicochemical Profile"}; A -- "Key Advantages" --> D{"Conformational Rigidity"}; end

end

Logical Comparison of Pyridinyl Building Blocks

Electronic Effects and Reactivity

The cyclopropyl group is generally considered weakly electron-donating, which slightly increases the electron density of the pyridine ring compared to an unsubstituted pyridine. This enhances the basicity of the pyridine nitrogen, making it more prone to protonation or coordination with Lewis acids. The aminomethyl group's nucleophilicity is also maintained or slightly enhanced.

In contrast, a 2-chloro substituent significantly reduces the basicity of the pyridine nitrogen due to its strong inductive electron-withdrawing effect.[8][9] This can be advantageous in preventing undesired interactions with acidic biological targets but may also temper the nucleophilicity of the aminomethyl group. A 2-methyl group, being electron-donating, increases basicity more than a cyclopropyl group. A 2-methoxy group has a strong electron-donating resonance effect, which significantly increases the basicity of the pyridine nitrogen.

Steric Considerations

The cyclopropyl group imposes moderate steric hindrance around the 2-position of the pyridine ring. This can influence the accessibility of the pyridine nitrogen for reactions like N-alkylation or quaternization. While less bulky than a tert-butyl group, it is more sterically demanding than a methyl or chloro group. This steric shield can sometimes be beneficial, directing reactions to other sites on the molecule or preventing unwanted coordination to metal catalysts in subsequent steps.

Applications in Synthesis: Key Transformations

This compound is a versatile building block for introducing a key pharmacophore into a target molecule. Common synthetic transformations involving the aminomethyl group include N-acylation, N-alkylation (including reductive amination), and urea/thiourea formation.

dot graph LR subgraph Experimental_Workflow A["this compound"] --> B{N-Acylation}; A --> C{Reductive Amination}; A --> D{Urea Formation}; end

end

Common Synthetic Transformations

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a standard method for the acylation of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or nitrogen atmosphere

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.

Experimental Protocol: General Procedure for Reductive Amination

This protocol outlines a general procedure for the N-alkylation of this compound with an aldehyde via reductive amination.[10]

Materials:

  • This compound

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Argon or nitrogen atmosphere

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid (if necessary).

  • Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring for completion by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain the N-alkylated amine.

Conclusion

This compound stands out as a highly valuable building block in synthetic and medicinal chemistry. Its primary advantage over simpler analogues, such as the 2-methyl derivative, lies in the enhanced metabolic stability conferred by the cyclopropyl group. While its steric profile and basicity are moderately different from other 2-substituted pyridines, these properties can be strategically exploited to influence reactivity and selectivity in complex syntheses. The aminomethyl handle provides a reliable point of attachment for a wide array of functionalities through robust and well-established synthetic protocols. For researchers aiming to improve the pharmacokinetic properties of pyridine-containing drug candidates without sacrificing synthetic accessibility, this compound represents a superior choice over many traditional pyridinyl compounds.

References

  • Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). National Center for Biotechnology Information. [Link]

  • This compound (C9H12N2). PubChem. [Link]

  • Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. PubMed. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. National Center for Biotechnology Information. [Link]

  • Au-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles. Royal Society of Chemistry Publishing. [Link]

  • Pyridine and Pyridine Derivatives. ResearchGate. [Link]

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. PubMed Central. [Link]

  • Basicity of substituted pyridines. Chemistry Stack Exchange. [Link]

  • Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. ResearchGate. [Link]

  • Pyridine and Pyridine Derivatives. ResearchGate. [Link]

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. National Center for Biotechnology Information. [Link]

  • CBr4 Mediated [4 + 1] Dehydrocyclization for the Synthesis of Functionalized Imidazo[1,5-a]heterocycles from Pyridin-2-ylmethanamines and Aldehydes. PubMed Central. [Link]

  • Drug Discovery Case Studies. Hugo Kubinyi. [Link]

  • Effect of Substituents On Basicity of Pyridine. Scribd. [Link]

  • Synthesis of 2-amino-imidazo[4,5-b]pyridines. Royal Society of Chemistry Publishing. [Link]

  • Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). PubMed. [Link]

  • Synthesis, reactivity, aromatic character and importance of Pyridine. Slideshare. [Link]

  • Basicity of Pyridine and Some Substituted Pyridines in Ionic Liquids. PubMed. [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. [Link]

  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. ResearchGate. [Link]

  • Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher. [Link]

  • Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. MDPI. [Link]

  • Synthesis and photophysical properties of pyridyl- and quinolinyl-substituted bis(arylthienyl)pyridines. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Organic Chemistry Portal. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]

  • Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase. Semantic Scholar. [Link]

Sources

The Pivotal Role of the (2-Cyclopropylpyridin-4-yl)methanamine Scaffold in LSD1 Inhibition: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The (2-Cyclopropylpyridin-4-yl)methanamine scaffold has emerged as a critical pharmacophore in the design of potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers and neurodevelopmental disorders. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of derivatives based on this and closely related scaffolds, offering insights into the rational design of next-generation LSD1 inhibitors. By examining the impact of structural modifications on inhibitory activity, selectivity, and cellular potency, we aim to equip researchers with the knowledge to navigate the chemical space of cyclopropylamine-based LSD1 inhibitors.

Introduction: The Significance of LSD1 and the Cyclopropylamine Moiety

Lysine-Specific Demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent enzyme, plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone H3, primarily at positions 4 and 9 (H3K4 and H3K9).[1] Its dysregulation is linked to aberrant gene expression, contributing to the pathogenesis of numerous diseases, most notably acute myeloid leukemia (AML) and other cancers.[2]

The discovery that trans-2-phenylcyclopropylamine (tranylcypromine), an antidepressant, inhibits LSD1 marked a turning point in the development of targeted epigenetic therapies.[3] The cyclopropylamine moiety acts as a mechanism-based inactivator, forming a covalent adduct with the FAD cofactor of LSD1, leading to irreversible inhibition.[3] This has spurred extensive research into cyclopropylamine-containing molecules, with the this compound core offering a versatile platform for optimizing potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Structure-Activity Relationships

While a systematic SAR study on a single, unified series of this compound derivatives is not extensively documented in publicly available literature, a comparative analysis of closely related scaffolds provides invaluable insights. The following sections dissect the SAR of this chemical class by examining modifications to its three key components: the cyclopropylamine warhead, the central pyridine ring, and the aminomethyl linker.

The Cyclopropylamine Moiety: The Engine of Inhibition

The trans-cyclopropylamine is the cornerstone of irreversible LSD1 inhibition for this class of compounds. Modifications to this group can significantly impact potency and selectivity.

  • Stereochemistry is Key: The trans configuration of the cyclopropane ring is generally crucial for potent LSD1 inhibition. This stereochemical preference is a recurring theme in the SAR of related trans-2-arylcyclopropylamine inhibitors.[3]

  • Substitutions on the Cyclopropyl Ring: While the parent this compound scaffold features an unsubstituted cyclopropyl ring, studies on analogous arylcyclopropylamines have shown that substitution on the cyclopropyl ring can be tolerated and can even enhance potency. However, the nature and position of these substituents are critical and often lead to complex SAR.[4]

The Pyridine Ring: A Hub for Potency and Selectivity

The central pyridine ring serves as a versatile scaffold for introducing substituents that can profoundly influence the inhibitor's interaction with the LSD1 active site. The crystal structure of LSD1 in complex with a related pyridine-containing inhibitor, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, reveals that substituents on the pyridine ring can occupy distinct pockets within the enzyme's active site, thereby dictating potency and selectivity.[5]

  • Substitution Patterns Drive Affinity: In a series of 3-(piperidin-4-ylmethoxy)pyridine derivatives, substitutions at the 2- and 5-positions of the pyridine ring were found to be critical for high-affinity binding.[6] For instance, a tolyl group at the 2-position and a cyanophenyl group at the 3-position of the pyridine ring in the aforementioned co-crystallized inhibitor were shown to make significant hydrophobic and hydrogen bonding interactions, respectively.[5]

  • Exploiting the Substrate Binding Pocket: The strategic placement of substituents on the pyridine ring allows for the exploitation of various sub-pockets within the LSD1 active site. This provides a powerful avenue for optimizing potency and achieving selectivity over related FAD-dependent enzymes like monoamine oxidases (MAO-A and MAO-B). For example, the introduction of a second basic nitrogen-containing group, often attached to the pyridine ring, has been shown to significantly increase both inhibitory activity and selectivity for LSD1 over MAOs.[7]

The following table summarizes the SAR of key pyridine-containing LSD1 inhibitors, highlighting the impact of substitutions on inhibitory potency.

Compound Scaffold Key Substitutions on Pyridine Ring LSD1 IC50/Ki Selectivity (vs. MAO-A/B) Reference
1 3-(piperidin-4-ylmethoxy)pyridine2-(p-tolyl), 3-(4-cyanophenyl)Ki = 29 nM>160-fold vs MAO-A/B[6]
2 3-(piperidin-4-ylmethoxy)pyridine2-(phenyl), 3-(4-cyanophenyl)Ki = 43 nM>110-fold vs MAO-A/B[6]
3 3-(piperidin-4-ylmethoxy)pyridine2-(p-tolyl), 3-(phenyl)Ki = 160 nM>31-fold vs MAO-A/B[6]
4 Pyrrolo[2,3-c]pyridineMultiple substitutions exploredIC50 down to 3.1 nMNot explicitly stated[8]

Table 1: SAR of Pyridine-Containing LSD1 Inhibitors. This table presents a selection of pyridine-containing LSD1 inhibitors and their corresponding inhibitory potencies, illustrating the impact of substitutions on the pyridine ring.

The Methanamine Linker: Fine-Tuning Potency and Properties

The methanamine linker connects the core scaffold to various substituents, and its length and nature can influence both the potency and the physicochemical properties of the inhibitor.

  • Linker Length and Flexibility: In a series of styrenylcyclopropylamine LSD1 inhibitors, the length of the linker between two amine nitrogens was found to be a critical determinant of potency. Analogues with linkers of four or five bond lengths demonstrated superior biochemical potency compared to those with shorter linkers.[9] This suggests that an optimal linker length allows the terminal amine group to reach and interact with a specific region of the LSD1 active site.

  • Introduction of Additional Functional Groups: The methanamine linker provides a convenient attachment point for introducing additional chemical moieties to further probe the active site and improve properties such as solubility and cell permeability. For instance, appending a second basic group via the linker has been a successful strategy for enhancing LSD1 affinity and selectivity.[7]

Experimental Protocols

The development of potent and selective LSD1 inhibitors relies on robust and reproducible experimental protocols for both chemical synthesis and biological evaluation.

Synthesis of this compound Derivatives

A general synthetic route to arylcyclopropylamines often involves a C-H activation and cross-coupling sequence, which allows for the rapid generation of diverse analogues for SAR studies.[10]

General Synthetic Scheme:

Synthesis A Cyclopropylamine B C-H Borylation A->B [Ir] catalyst, B2pin2 C Borylated Cyclopropylamine B->C D Suzuki Cross-Coupling with 2-halo-4-cyanopyridine C->D Pd catalyst, base E (2-Cyclopropylpyridin-4-yl)carbonitrile D->E F Reduction of Nitrile E->F e.g., LiAlH4 or H2/catalyst G This compound F->G

Caption: General synthetic workflow for this compound.

Step-by-Step Protocol (Illustrative Example):

  • C-H Borylation of Cyclopropylamine: To a solution of cyclopropylamine in an appropriate solvent (e.g., THF), add an iridium catalyst and bis(pinacolato)diboron (B2pin2). Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Suzuki Cross-Coupling: To the crude borylated cyclopropylamine, add a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and the corresponding 2-halo-4-cyanopyridine in a suitable solvent mixture (e.g., toluene/water). Heat the reaction mixture under an inert atmosphere until completion.

  • Purification: After cooling, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain (2-cyclopropylpyridin-4-yl)carbonitrile.

  • Nitrile Reduction: Dissolve the purified nitrile in a dry solvent (e.g., THF) and add a reducing agent such as lithium aluminum hydride (LiAlH4) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the nitrile is fully reduced.

  • Work-up and Final Purification: Quench the reaction carefully with water and aqueous NaOH. Filter the resulting suspension and extract the filtrate with an organic solvent. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the final this compound derivative.

LSD1 Inhibition Assays

The inhibitory activity of the synthesized compounds against LSD1 is typically evaluated using in vitro biochemical assays. The horseradish peroxidase (HRP)-coupled assay is a commonly used method.

LSD1 HRP-Coupled Assay Workflow:

LSD1_Assay cluster_reaction Enzymatic Reaction cluster_detection Detection A LSD1 Enzyme D Incubation A->D B Dimethylated Histone Peptide Substrate B->D C Inhibitor Compound C->D E Demethylation Reaction D->E F H2O2 Production E->F by-product G HRP + Amplex Red F->G reacts with H Resorufin (Fluorescent Product) G->H I Fluorescence Detection H->I measured at Ex/Em

Caption: Workflow for the LSD1 HRP-coupled inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human LSD1 enzyme, a dimethylated histone H3 peptide substrate (e.g., H3K4me2), horseradish peroxidase (HRP), Amplex Red reagent, and the test compounds at various concentrations.

  • Assay Plate Setup: In a 96-well microplate, add the LSD1 enzyme and the test compound (or vehicle control). Pre-incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiation of Reaction: Start the demethylation reaction by adding the H3K4me2 peptide substrate to each well.

  • Detection: After a specific incubation time (e.g., 60 minutes), add a solution containing HRP and Amplex Red to each well. This solution will react with the hydrogen peroxide (H2O2) produced during the demethylation reaction to generate the fluorescent product, resorufin.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable equation.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel LSD1 inhibitors. The comparative analysis of SAR studies on this and related scaffolds underscores the importance of a multi-pronged optimization strategy that considers the stereochemistry of the cyclopropylamine, the substitution pattern of the pyridine ring, and the nature of the linker.

Future research in this area should focus on:

  • Systematic SAR Studies: A comprehensive investigation of a single, unified series of this compound derivatives is needed to precisely delineate the electronic and steric requirements for optimal LSD1 inhibition.

  • Structure-Based Design: The availability of crystal structures of LSD1 in complex with pyridine-containing inhibitors provides a solid foundation for structure-based drug design efforts to develop next-generation inhibitors with improved potency and selectivity.

  • Exploration of Reversible Inhibitors: While the cyclopropylamine moiety confers irreversible inhibition, the development of potent, reversible inhibitors based on the this compound scaffold could offer alternative therapeutic profiles.

By leveraging the insights from existing SAR data and employing rational drug design principles, the this compound scaffold holds significant potential for yielding clinically successful LSD1 inhibitors for the treatment of cancer and other diseases.

References

  • Vianello, P., et al. (2021). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry, 64(21), 16036-16059. [Link]

  • Zhu, Y., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Organic & Biomolecular Chemistry, 22(3), 543-547. [Link]

  • Shi, Y., et al. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell, 119(7), 941-953. [Link]

  • Song, Y., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(3), 1213-1228. [Link]

  • Yamaguchi, J., et al. (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576-8585. [Link]

  • Shaquiquzzaman, M., et al. (2025). Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. European Journal of Medicinal Chemistry, 299, 118054. [Link]

  • Iqubal, A., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 147, 107336. [Link]

  • Cheng, M., et al. (2022). Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors. Bioorganic Chemistry, 121, 105699. [Link]

  • Li, Y., et al. (2025). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2466093. [Link]

  • Sheikh, K., et al. (2024). A Quinquennial Review of Potent LSD1 Inhibitors Explored for the Treatment of Different Cancers, with Special Focus on SAR Studies. Current Medicinal Chemistry, 31(2), 152-207. [Link]

  • Wang, J., et al. (2019). Development of the triazole-fused pyrimidine derivatives as highly potent and reversible inhibitors of histone lysine specific demethylase 1 (LSD1/KDM1A). European Journal of Medicinal Chemistry, 166, 345-356. [Link]

  • Hattori, Y., et al. (2021). Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. Journal of Medicinal Chemistry, 64(7), 3780-3793. [Link]

  • McCafferty, D. G., & Schmidt, D. M. (2008). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 18(11), 3243-3247. [Link]

  • Lee, M. G., et al. (2006). Functional interplay between histone demethylase and deacetylase enzymes. Molecular and Cellular Biology, 26(17), 6395-6402. [Link]

  • Song, Y., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Medicinal Chemistry Letters, 7(3), 282-287. [Link]

  • Zheng, Y. C., et al. (2015). Design, synthesis, and structure-activity relationship of novel LSD1 inhibitors based on pyrimidine-thiourea hybrids as potent, orally active antitumor agents. Journal of Medicinal Chemistry, 58(6), 2777-2794. [Link]

  • Costantino, L., et al. (2021). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 222, 113589. [Link]

  • Ortwine, D. F., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1143-1150. [Link]

  • Hitchin, J. R., et al. (2013). Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. MedChemComm, 4(1), 152-159. [Link]

  • Takeda Pharmaceutical Company Limited. (2018). T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. Neuropsychopharmacology, 43(13), 2633-2642. [Link]

  • Wang, J., et al. (2023). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. European Journal of Medicinal Chemistry, 258, 115589. [Link]

  • Xu, J., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease. Molecules, 27(19), 6591. [Link]

  • Yildirim, M., & Al-Jamal, K. T. (2021). Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis. Cancers, 13(16), 4172. [Link]

  • Umehara, T., et al. (2018). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. Molecules, 23(11), 2795. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of (2-Cyclopropylpyridin-4-yl)methanamine Compounds as LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Epigenetic Eraser LSD1 in Oncology

In the landscape of cancer epigenetics, Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical therapeutic target.[1] First identified in 2004, LSD1 is a flavin-dependent amine oxidase responsible for the demethylation of mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9).[1] By removing these key histone marks, LSD1 plays a pivotal role in regulating gene expression. Its activity is context-dependent; demethylation of H3K4me1/2 is associated with transcriptional repression, while demethylation of H3K9me1/2, often in complex with nuclear receptors, leads to transcriptional activation.[2][3]

LSD1 is frequently overexpressed in a wide array of malignancies, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it contributes to a block in cellular differentiation and enhances proliferation, migration, and invasiveness.[1] This aberrant activity has been linked to poor patient prognosis, making LSD1 an attractive target for therapeutic intervention.[4] The (2-Cyclopropylpyridin-4-yl)methanamine scaffold has given rise to a class of potent, irreversible inhibitors of LSD1. These compounds, exemplified by GSK2879552, act as mechanism-based inactivators that covalently bind to the flavin adenine dinucleotide (FAD) cofactor essential for LSD1's catalytic activity.[5]

This guide provides a comprehensive comparison of the preclinical in vitro and in vivo activity of GSK2879552 and other key clinical-stage LSD1 inhibitors, offering researchers and drug development professionals a detailed overview of their biochemical potency, cellular effects, and anti-tumor efficacy.

Mechanism of Action: Irreversible Inhibition of LSD1

The primary mechanism of action for this compound compounds is the irreversible inactivation of LSD1. This process inhibits the demethylation of histone substrates, leading to alterations in gene expression that can induce differentiation and inhibit the growth of cancer cells.[6][7] The inhibition of LSD1 can reactivate silenced tumor suppressor genes and modulate key oncogenic signaling pathways.

LSD1_Mechanism cluster_inhibitor LSD1 Inhibition cluster_downstream Downstream Cellular Effects GSK2879552 This compound (e.g., GSK2879552) LSD1 LSD1/KDM1A Enzyme GSK2879552->LSD1 Irreversible Covalent Binding to FAD Cofactor Histone Increased H3K4me2 & H3K9me2 levels LSD1->Histone Inhibition of Demethylation Gene_Expression Altered Gene Expression (Tumor Suppressor Activation) Histone->Gene_Expression Cellular_Effects Cell Differentiation Growth Arrest Apoptosis Gene_Expression->Cellular_Effects

Caption: Mechanism of action of this compound compounds.

Furthermore, LSD1 has been shown to influence several critical cancer-related signaling pathways. Inhibition of LSD1 can lead to the downregulation of the Wnt/β-Catenin and PI3K/AKT pathways, both of which are crucial for cancer cell proliferation, metastasis, and survival.

LSD1_Signaling_Pathway cluster_pathways Affected Signaling Pathways GSK2879552 LSD1 Inhibitors (e.g., GSK2879552) Wnt Wnt/β-Catenin Pathway GSK2879552->Wnt Inhibits PI3K PI3K/AKT Pathway GSK2879552->PI3K Inhibits Tumor_Growth Decreased Tumor Growth, Proliferation, & Metastasis Wnt->Tumor_Growth PI3K->Tumor_Growth

Caption: Impact of LSD1 inhibitors on key oncogenic signaling pathways.

Comparative In Vitro Activity

The in vitro activity of LSD1 inhibitors is typically assessed through biochemical assays to determine their direct inhibitory effect on the enzyme and cell-based assays to evaluate their anti-proliferative and differentiation-inducing effects on cancer cell lines.

Biochemical Potency Against LSD1

The inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) against purified LSD1 is a key metric for potency. GSK2879552 is a potent, irreversible inhibitor of LSD1.[8]

CompoundTargetKi,app (µM)IC50 (nM)SelectivityReference
GSK2879552 LSD11.724Selective vs. LSD2, MAO-A, MAO-B[4][9]
ORY-1001 (Iadademstat) LSD1-<1 (cellular)Highly selective for LSD1 over MAOs[10]
INCB059872 LSD1-- (Potent)Selective[11][12]

Note: Data are compiled from multiple sources and experimental conditions may vary.

Anti-proliferative Activity in Cancer Cell Lines

The efficacy of these compounds in inhibiting cancer cell growth is evaluated across a panel of cell lines, particularly those derived from hematological and solid tumors known to overexpress LSD1.

CompoundCell Line (Cancer Type)EC50 (nM)EfficacyReference
GSK2879552 Various AML cell lines< 100Potent, cytostatic[8]
SCLC cell lines (9 of 28)-Potent, cytostatic[8]
AML cell lines (average of 20)137Potent[13]
ORY-1001 (Iadademstat) AML cell lines< 1Induces differentiation[10]
H1299, A549 (Lung Cancer)80-160 µMInhibits proliferation[8]
INCB059872 AML cell lines-Inhibits proliferation, induces differentiation[14]

Comparative In Vivo Efficacy

The anti-tumor activity of LSD1 inhibitors is validated in preclinical animal models, typically using xenografts where human cancer cell lines are implanted into immunocompromised mice.[9][15][16]

CompoundXenograft ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
GSK2879552 SCLC cell line xenograft1.5 mg/kg, p.o.>80% TGI[8]
MLL-AF9 mouse model of AML-Prolonged survival > 80 days[8]
NCI-H1417 SCLC xenograft-Effective growth inhibition[4]
ORY-1001 (Iadademstat) Rodent leukemia xenografts-Correlated with differentiation biomarkers[10]
Glioblastoma xenograft400 µg/kg, p.o., weeklyInhibited tumor growth, increased survival[8]
Breast cancer PDX-Reduced mammosphere formation[17][18]
INCB059872 Human AML xenograftsp.o., daily or alternative-daySignificant TGI[14][19]
MLL-AF9 murine leukemia modelp.o.Prolonged median survival[14][19]
THP-1 AML xenograft (with ATRA)-Enhanced TGI vs. monotherapy[14]

Pharmacokinetics and Clinical Status

The pharmacokinetic profiles of these compounds determine their bioavailability and exposure in vivo. While preclinical data showed promise, clinical development has faced challenges.

CompoundKey Pharmacokinetic FeaturesClinical StatusReference
GSK2879552 Rapid absorption, slow elimination (t½ ≈ 17h in humans). Favorable PK properties.Phase 1 trials for AML and SCLC were terminated due to an unfavorable risk-benefit ratio.[17][19]
ORY-1001 (Iadademstat) Excellent oral bioavailability and target exposure. Dose-dependent increase in plasma exposure.Phase 2 trial in combination with azacitidine for AML is ongoing.[10][13][20][21]
INCB059872 Orally bioavailable.Phase 1 trials for advanced malignancies and Ewing Sarcoma were terminated due to business decisions.[1][14]

Experimental Protocols

In Vitro LSD1 Inhibition Assay (Peroxidase-Coupled Method)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

LSD1_Assay_Workflow Start Start Step1 Pre-incubate LSD1 enzyme with inhibitor compound Start->Step1 Step2 Add H3K4me2 peptide substrate to initiate reaction Step1->Step2 Step3 H₂O₂ is produced by LSD1 activity Step2->Step3 Step4 Horseradish Peroxidase (HRP) and Amplex Red are added Step3->Step4 Step5 HRP uses H₂O₂ to oxidize Amplex Red to Resorufin Step4->Step5 Step6 Measure fluorescence of Resorufin (Ex 531 nm, Em 595 nm) Step5->Step6 End End Step6->End

Caption: Workflow for the peroxidase-coupled LSD1 inhibition assay.

  • Preparation : Prepare serial dilutions of the test compound.

  • Enzyme Incubation : In a 96-well plate, pre-incubate recombinant human LSD1 enzyme with the test compound or vehicle control for 15 minutes.[14]

  • Reaction Initiation : Add a dimethylated H3K4 peptide substrate to start the enzymatic reaction.[14]

  • Detection : The reaction mixture should also contain horseradish peroxidase (HRP) and Amplex Red. HRP utilizes the H₂O₂ generated by LSD1 to convert Amplex Red into the fluorescent product, resorufin.

  • Measurement : Read the fluorescence intensity using a microplate reader (Excitation ~530-540 nm, Emission ~585-595 nm).

  • Analysis : Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Seeding : Seed cancer cells (e.g., AML or SCLC cell lines) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the LSD1 inhibitor or vehicle control.

  • Incubation : Incubate the plates for a specified period (e.g., 3-10 days).

  • Lysis and Luminescence : Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Measurement : Measure luminescence using a plate-reading luminometer.

  • Analysis : Normalize the data to the vehicle-treated cells and calculate the EC50 values for growth inhibition.

In Vivo Xenograft Study
  • Cell Implantation : Subcutaneously implant human cancer cells (e.g., SCLC or AML cell lines) into the flank of immunocompromised mice.

  • Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization : Randomize the animals into treatment and vehicle control groups.

  • Treatment : Administer the LSD1 inhibitor (e.g., GSK2879552) or vehicle control orally at the specified dose and schedule.

  • Monitoring : Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint : Continue the study until tumors in the control group reach a predetermined size or for a specified duration. The primary endpoint is typically tumor growth inhibition (TGI). For survival studies, the endpoint is when animals meet euthanasia criteria.

  • Analysis : Compare the tumor growth curves and survival rates between the treatment and control groups.

Conclusion

This compound compounds, such as GSK2879552, are potent and irreversible inhibitors of LSD1 with significant preclinical anti-tumor activity in both in vitro and in vivo models of AML and SCLC. They effectively inhibit LSD1's enzymatic activity, leading to anti-proliferative and pro-differentiative effects in cancer cells. In animal models, these compounds demonstrate robust tumor growth inhibition and can prolong survival.

However, the clinical translation of these findings has been challenging, as evidenced by the termination of early-phase trials for GSK2879552 and INCB059872 due to unfavorable risk-benefit profiles or business decisions. In contrast, iadademstat (ORY-1001) continues to be evaluated in clinical trials, particularly in combination therapies for AML. This highlights the ongoing efforts to optimize the therapeutic window for LSD1 inhibitors. The comprehensive data presented in this guide underscores the therapeutic potential of targeting LSD1 and provides a valuable resource for researchers working to develop the next generation of epigenetic cancer therapies.

References

  • Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A. Cancer Cell International. [Link]

  • INCB-059872 demonstrates promising in vitro and in vivo activity in models of AML. BioWorld. [Link]

  • First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. PubMed Central. [Link]

  • Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study. PubMed Central. [Link]

  • Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer. MDPI. [Link]

  • Abstract 4712: Discovery of INCB059872, a novel FAD-directed LSD1 inhibitor that is effective in preclinical models of human and murine AML. AACR Journals. [Link]

  • The Role of LSD1 and LSD2 in Cancers of the Gastrointestinal System: An Update. MDPI. [Link]

  • Pharmacological Inhibition of LSD1 for Cancer Treatment. PubMed Central. [Link]

  • First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. Sci-Hub. [Link]

  • The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes. Aging. [Link]

  • (PDF) First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. ResearchGate. [Link]

  • Putative mechanism of action of LSD1 inhibitors. GSK2879552 inhibits... ResearchGate. [Link]

  • First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. ASCO Publications. [Link]

  • The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes. PubMed Central. [Link]

  • Safety, Phamacokinetics (PK), Pharmacodynamics (PD) and Preliminary Activity in Acute Leukemia of Ory-1001, a First-in-Class Inhibitor of Lysine-Specific Histone Demethylase 1A (LSD1/KDM1A): Initial Results from a First-in-Human Phase 1 Study. ResearchGate. [Link]

  • Antitumor activity of LSD1 inhibitors in lung cancer. PubMed Central. [Link]

  • Abstract 1134: The LSD1 inhibitor INCB059872 is a possible therapeutic option for venetoclax-resistant AML. ResearchGate. [Link]

  • First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. PubMed. [Link]

  • Iadademstat. Oryzon. [Link]

  • Chemical structure of GSK2879552. ResearchGate. [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. PubMed Central. [Link]

  • Definition of lysine-specific demethylase 1 inhibitor INCB059872. NCI Drug Dictionary. [Link]

  • Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia. PubMed. [Link]

  • The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy—An Update on Recent Evidence. MDPI. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PubMed. [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed Central. [Link]

  • Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. PubMed. [Link]

Sources

A Researcher's Guide to Benchmarking (2-Cyclopropylpyridin-4-yl)methanamine: A Putative Novel Chemical Probe for Lysine-Specific Demethylase 1 (LSD1)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the evaluation of (2-Cyclopropylpyridin-4-yl)methanamine, a novel compound with structural motifs characteristic of Lysine-Specific Demethylase 1 (LSD1) inhibitors. Given the current lack of published biological data for this specific molecule, this document serves as both a comparative analysis against established clinical-stage probes and a detailed experimental roadmap for its characterization. Our objective is to empower researchers to rigorously assess its potential as a high-quality chemical probe for studying LSD1 biology and its therapeutic implications.

Introduction: The Critical Role of LSD1 and the Quest for Specific Probes

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin-dependent amine oxidase that plays a pivotal role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] This act of demethylation is not merely a biochemical event; it is a critical switch in gene expression. LSD1 is a core component of several transcriptional repressor complexes, including the CoREST complex, and its activity is essential for silencing specific gene expression programs.[1]

The dysregulation of LSD1 is a hallmark of numerous cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), where its overexpression is linked to a block in cellular differentiation and the maintenance of a malignant stem-like state.[2][3][4] This has established LSD1 as a high-priority therapeutic target. The development of small molecule inhibitors that can modulate LSD1 activity has therefore become an intense area of research.

A high-quality chemical probe is an indispensable tool in this endeavor. It allows for the precise interrogation of a protein's function in cellular and in vivo systems. The defining characteristics of a superior probe are high potency, clear mechanism of action, and exceptional selectivity for its intended target over other related proteins.

This compound enters this landscape as an intriguing yet uncharacterized molecule. Its structure, featuring a cyclopropylamine group, is reminiscent of the trans-2-phenylcyclopropylamine (TCP) scaffold, a well-established pharmacophore that confers irreversible inhibition of LSD1 by forming a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor.[2][5] This structural alert provides a strong rationale for its evaluation as a potential LSD1 inhibitor. This guide will benchmark it against three well-characterized inhibitors that have progressed to clinical trials:

  • Tranylcypromine (TCP) : The parent TCP-based molecule, a non-selective monoamine oxidase (MAO) and LSD1 inhibitor.[6]

  • ORY-1001 (Iadademstat) : A highly potent and selective irreversible LSD1 inhibitor.

  • GSK2879552 : Another potent and selective irreversible LSD1 inhibitor.

Our approach is to first define the performance characteristics of these established probes and then provide a detailed experimental plan to generate the necessary data for this compound, thereby enabling a rigorous, data-driven comparison.

The Mechanism of Action: A Covalent Dance with FAD

The proposed mechanism of inhibition for cyclopropylamine-based compounds involves the catalytic machinery of LSD1 itself. The FAD cofactor in the enzyme's active site oxidizes the cyclopropylamine moiety, leading to the opening of the strained cyclopropyl ring. This generates a reactive intermediate that covalently bonds to the N5 atom of the FAD cofactor, resulting in irreversible inactivation of the enzyme.

LSD1_Inhibition_Mechanism cluster_enzyme LSD1 Active Site LSD1_FAD LSD1-FAD (Oxidized) LSD1_FADH LSD1-FADH• (Radical Intermediate) LSD1_FAD->LSD1_FADH Single-Electron Transfer LSD1_Adduct LSD1-FAD-Inhibitor Adduct (Irreversibly Inactivated) LSD1_FADH->LSD1_Adduct Covalent Bond Formation Inhibitor This compound (Substrate Mimic) Inhibitor->LSD1_FAD Binds to Active Site Reactive_Intermediate Ring-Opened Cationic Intermediate Inhibitor->Reactive_Intermediate Oxidative Ring Opening Reactive_Intermediate->LSD1_FADH Reactive_Intermediate->LSD1_Adduct Covalent Bond Formation

Caption: Proposed mechanism of irreversible LSD1 inhibition.

Head-to-Head Comparison: Performance Benchmarks

An ideal chemical probe for LSD1 should exhibit high potency, exceptional selectivity against related amine oxidases (MAO-A, MAO-B, and LSD2), and robust on-target activity in a cellular context. The table below summarizes the known performance of our selected benchmark compounds. The goal of the proposed experimental plan is to populate the corresponding values for this compound.

ParameterTranylcypromine (TCP)ORY-1001 (Iadademstat)GSK2879552This compound
Biochemical Potency (LSD1 IC₅₀) ~5.6 µM[4]<20 nM~20 nMTo Be Determined
Selectivity vs. MAO-A (IC₅₀) Sub-micromolar>100 µM>1000-fold selective vs LSD1To Be Determined
Selectivity vs. MAO-B (IC₅₀) Sub-micromolar>100 µM>1000-fold selective vs LSD1To Be Determined
Selectivity vs. LSD2 (IC₅₀) High µM to mM>100 µM>1000-fold selective vs LSD1To Be Determined
Cellular Potency (AML cells) >2 µM (THP-1)Sub-nanomolar (THP-1)~50 nM (MV4-11)To Be Determined
Cellular Target Engagement Increases H3K4me2Increases H3K4me2Increases H3K4me2To Be Determined

Experimental Protocols: A Roadmap to Characterization

To validate this compound as a chemical probe, a series of well-defined experiments are required. The following protocols provide a self-validating system to determine its potency, selectivity, and cellular activity.

Experimental_Workflow Start Test Compound: This compound Biochem_Assay Protocol 1: Biochemical LSD1 Inhibition Assay (e.g., HRP-Coupled) Start->Biochem_Assay Selectivity_Assay Protocol 2: Selectivity Profiling (LSD2, MAO-A, MAO-B) Biochem_Assay->Selectivity_Assay If potent (IC₅₀ < 1 µM) Target_Engagement Protocol 3: Cellular Target Engagement (Western Blot for H3K4me2) Selectivity_Assay->Target_Engagement If selective (>100-fold) Cell_Viability Protocol 4: Cell Viability Assay (AML/SCLC Cell Line) Target_Engagement->Cell_Viability Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Conclusion Go/No-Go Decision: Is it a viable chemical probe? Data_Analysis->Conclusion

Caption: Experimental workflow for inhibitor characterization.

Protocol 1: Biochemical LSD1 Inhibition Assay (HRP-Coupled)

Causality: This assay directly measures the enzymatic activity of purified LSD1. The inhibition of this activity is the primary readout for the compound's potency at the molecular level. The horseradish peroxidase (HRP)-coupled method is a robust, continuous assay that detects hydrogen peroxide, a stoichiometric byproduct of the LSD1 demethylation reaction.[1][4]

Methodology:

  • Reagents: Purified recombinant human LSD1/CoREST complex, H3K4me2 peptide substrate (e.g., ARTKQTARK(me2)STGGKAPRKQLA), Horseradish Peroxidase (HRP), Amplex Red reagent, and the test compound.

  • Assay Buffer: Prepare a suitable buffer, typically 50 mM HEPES, pH 7.5.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM) in DMSO. Include DMSO-only as a negative control and a known inhibitor (e.g., GSK2879552) as a positive control.

  • Reaction Setup: In a 96-well black plate, add the assay buffer, HRP, Amplex Red, and the H3K4me2 peptide substrate.

  • Inhibitor Incubation: Add the serially diluted compound or controls to the wells and incubate with the LSD1 enzyme for a defined period (e.g., 15 minutes) to allow for binding.

  • Initiate Reaction: Initiate the demethylation reaction by adding the LSD1/CoREST enzyme complex to the wells.

  • Detection: Immediately measure the fluorescence (Ex/Em ~535/590 nm) in kinetic mode for 30-60 minutes at 37°C using a plate reader.

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear phase of the kinetic curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Selectivity Profiling Against Amine Oxidases

Causality: The TCP scaffold is known to inhibit monoamine oxidases (MAOs).[6] High selectivity is crucial for a chemical probe to ensure that observed biological effects are due to the inhibition of LSD1 and not off-target enzymes. This protocol assesses inhibitory activity against the most closely related homologs: LSD2, MAO-A, and MAO-B.

Methodology:

  • Enzymes: Procure purified recombinant human LSD2, MAO-A, and MAO-B.

  • Assays:

    • LSD2: Use a similar HRP-coupled assay as for LSD1, but with an appropriate LSD2 substrate.

    • MAO-A/B: Utilize a commercially available kynuramine-based assay, which measures the fluorescence of the product 4-hydroxyquinoline.

  • Procedure: Follow the same serial dilution and IC₅₀ determination procedure as described in Protocol 1 for each of the off-target enzymes.

  • Data Analysis: Calculate the IC₅₀ values for LSD2, MAO-A, and MAO-B. The selectivity ratio is determined by dividing the off-target IC₅₀ by the LSD1 IC₅₀. A ratio >100 is generally considered indicative of a selective compound.

Protocol 3: Cellular Target Engagement via Western Blot

Causality: A biochemical IC₅₀ does not guarantee that a compound can enter cells and engage its target in the complex cellular milieu. This assay provides direct evidence of target engagement by measuring the accumulation of the substrate of LSD1, dimethylated H3K4 (H3K4me2), in cells treated with the inhibitor.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MV4-11, an AML cell line known to be sensitive to LSD1 inhibition) under standard conditions.

  • Compound Treatment: Seed cells and allow them to adhere overnight. Treat the cells with a dose-range of this compound (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include DMSO as a negative control and ORY-1001 as a positive control.

  • Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

  • Western Blot:

    • Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% milk or BSA in TBST).

    • Incubate with a primary antibody specific for H3K4me2.

    • As a loading control, probe the same membrane with an antibody against total Histone H3.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for H3K4me2 and total H3. Normalize the H3K4me2 signal to the total H3 signal. A dose-dependent increase in the normalized H3K4me2 signal indicates successful target engagement.

Conclusion and Go/No-Go Criteria

The successful characterization of this compound hinges on the data generated from these core assays. For this compound to be considered a valuable and reliable chemical probe, it should ideally meet the following criteria:

  • Potency: A biochemical IC₅₀ against LSD1 of <100 nM.

  • Selectivity: A >100-fold selectivity for LSD1 over MAO-A, MAO-B, and LSD2.

  • Cellular Activity: Demonstrable on-target engagement (increased H3K4me2) and an anti-proliferative effect in a relevant cell line at concentrations consistent with its biochemical potency.

References

  • Culhane, J. C., & Cole, P. A. (2007). LSD1 and the chemistry of histone demethylation. Current opinion in chemical biology, 11(5), 561-568.
  • Vianello, P., et al. (2020). Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry, 63(23), 14440-14461.
  • Mohan, M., et al. (2025). Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. European Journal of Medicinal Chemistry, 299, 118054.
  • Wikipedia contributors. (2023, December 29). Tranylcypromine. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Mai, A., et al. (2018). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Journal of Medicinal Chemistry, 61(11), 4789-4805.
  • Li, Y., et al. (2021). Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 41, 127993.
  • Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology.
  • Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology.
  • EpigenTek. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). Retrieved January 20, 2026, from [Link]

  • EpigenTek. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved January 20, 2026, from [Link]

  • EpigenTek. (2022). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) [Data sheet]. Retrieved from [Link]

  • Valente, S., et al. (2021). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 12, 638991.
  • Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. [Link]

  • Chemical Probes Portal. (n.d.). GSK-LSD1. Retrieved January 20, 2026, from [Link]

  • M-M. M., et al. (2017). Towards the development of activity-based probes for detection of Lysine-Specific Demethylase-1 activity. Bioorganic & Medicinal Chemistry, 25(15), 4020-4028.
  • Zheng, Y. C., et al. (2016). Pharmacological Inhibition of LSD1 for Cancer Treatment. Current Cancer Drug Targets, 16(8), 667-676.
  • Mascaró, C., et al. (2019). A chemoprobe tracks its target. Science, 364(6442), 736-737.
  • Wang, J., et al. (2023). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. Molecules, 28(14), 5439.
  • Schmitt, M. L., et al. (2014). Heterogeneous Antibody-Based Activity Assay for Lysine Specific Demethylase 1 (LSD1) on a Histone Peptide Substrate. Journal of Biomolecular Screening, 19(7), 1065-1072.
  • Oryzon Genomics. (n.d.). Iadademstat. Retrieved January 20, 2026, from [Link]

  • Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell, 33(3), 495-511.e12.
  • Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Fox Chase Cancer Center. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of (2-Cyclopropylpyridin-4-yl)methanamine: Ensuring Reproducibility Through Protocol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular scaffolds is the bedrock of innovation. (2-Cyclopropylpyridin-4-yl)methanamine is a valuable building block in the synthesis of a variety of pharmacologically active agents. However, the path to its pure and reproducible synthesis can be fraught with challenges, including side reactions, low yields, and purification difficulties. This guide provides an in-depth, comparative analysis of the most common synthetic protocols for this compound, offering insights into the mechanistic underpinnings of each step and providing detailed experimental data to aid in the selection of the most robust and reproducible method.

Introduction: The Importance of a Reliable Synthetic Route

The 2-cyclopropylpyridine moiety is a key pharmacophore in a number of drug candidates, valued for its unique conformational constraints and metabolic stability. The attached aminomethyl group at the 4-position provides a crucial handle for further functionalization. Consequently, access to a reliable and scalable synthesis of this compound is a critical first step in many drug discovery programs. This guide will dissect two primary synthetic strategies: the reduction of a nitrile intermediate and a potential alternative pathway involving the reduction of a carboxamide. By understanding the nuances of each approach, researchers can make informed decisions to ensure the consistent and efficient production of this key intermediate.

Synthetic Strategies: A Tale of Two Precursors

The synthesis of this compound predominantly proceeds through a nitrile intermediate, 2-cyclopropylpyridine-4-carbonitrile. The formation of this crucial precursor can be achieved via modern cross-coupling methodologies. An alternative, though less documented, approach could involve the reduction of a corresponding carboxamide.

Route 1: The Nitrile Reduction Pathway

This is the most widely adopted strategy, comprising two key stages:

  • Synthesis of the Nitrile Precursor: 2-Cyclopropylpyridine-4-carbonitrile

  • Reduction of the Nitrile to the Primary Amine

The introduction of the cyclopropyl group onto the pyridine ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. The choice between a Suzuki or Negishi coupling often depends on the availability of starting materials and desired reaction conditions.

  • Protocol 1A: Suzuki Coupling

    The Suzuki coupling reaction utilizes a boronic acid derivative, in this case, cyclopropylboronic acid, and a halo-substituted pyridine. 2-Chloro- or 2-bromopyridine-4-carbonitrile are suitable starting materials. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[1][2]

    • Mechanistic Insight: The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the halopyridine to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the desired product and regenerate the catalyst.

      Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 + Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive Elimination->Ar-R

      Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Protocol 1B: Negishi Coupling

    The Negishi coupling employs an organozinc reagent, such as cyclopropylzinc bromide, which is reacted with a halopyridine in the presence of a palladium or nickel catalyst.[3] This method can be advantageous due to the high reactivity of organozinc reagents.

    • Mechanistic Insight: Similar to the Suzuki coupling, the Negishi reaction proceeds via oxidative addition, transmetalation (this time with the organozinc reagent), and reductive elimination.

      Negishi_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-ZnX Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive Elimination->Ar-R

      Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Parameter Protocol 1A: Suzuki Coupling Protocol 1B: Negishi Coupling
Starting Materials 2-Halopyridine-4-carbonitrile, Cyclopropylboronic acid2-Halopyridine-4-carbonitrile, Cyclopropylzinc halide
Catalyst Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Palladium or Nickel complexes (e.g., Pd(PPh₃)₄, Ni(dppe)Cl₂)
Base Required (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Not required for transmetalation
Reaction Conditions Typically milder, tolerates more functional groupsCan be more sensitive to air and moisture
Yield Generally good to excellentOften high due to reactive organozinc reagent
Reproducibility Generally high, reagents are often commercially available and stableCan be sensitive to the quality of the organozinc reagent

Once the nitrile precursor is in hand, the final step is its reduction to the primary amine. Several methods are available, each with its own set of advantages and potential pitfalls.

  • Protocol 2A: Catalytic Hydrogenation with Raney Nickel

    This is a classic and often highly effective method for nitrile reduction. The reaction is carried out under a hydrogen atmosphere in the presence of a Raney nickel catalyst.[4] The addition of ammonia to the reaction mixture is a common practice to suppress the formation of secondary and tertiary amine byproducts.

  • Protocol 2B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

    LiAlH₄ is a powerful reducing agent capable of readily converting nitriles to primary amines.[2] The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). Careful quenching of the reaction is crucial for safety and to ensure a good yield.

  • Protocol 2C: Chemical Reduction with Borane-Tetrahydrofuran Complex (BH₃·THF)

    BH₃·THF offers a milder alternative to LiAlH₄ and is also effective for the reduction of nitriles to primary amines.[5] The reaction is typically carried out in THF and may require heating to proceed at a reasonable rate.

Parameter Protocol 2A: Raney Nickel Hydrogenation Protocol 2B: LiAlH₄ Reduction Protocol 2C: BH₃·THF Reduction
Reagents H₂, Raney Nickel, Ammonia (optional)Lithium Aluminum Hydride (LiAlH₄)Borane-Tetrahydrofuran (BH₃·THF)
Solvent Methanol, EthanolDiethyl ether, THFTetrahydrofuran (THF)
Temperature Room temperature to moderate heating0 °C to refluxRoom temperature to reflux
Pressure Atmospheric to high pressureAtmosphericAtmospheric
Yield Generally highGood to highGood to high
Purity Can be high, especially with ammoniaGood, but requires careful workupGenerally good
Safety Considerations Flammable hydrogen gas, pyrophoric catalystHighly reactive with water and protic solventsFlammable, moisture-sensitive
Reproducibility Can be sensitive to catalyst activity and reaction conditionsGenerally reproducible with proper anhydrous techniqueGood, reagent is commercially available as a solution
Route 2: The Amide Reduction Pathway (A Potential Alternative)

An alternative approach to this compound could involve the synthesis and subsequent reduction of 2-cyclopropylpyridine-4-carboxamide.

This intermediate could potentially be synthesized from 2-cyclopropylpyridine-4-carboxylic acid. The carboxylic acid can be prepared from the corresponding nitrile via hydrolysis. The carboxylic acid is then converted to the amide.

The reduction of the amide to the amine can be achieved using strong reducing agents like LiAlH₄ or BH₃·THF.

  • Mechanistic Insight: The reduction of an amide with LiAlH₄ proceeds through the formation of an intermediate iminium ion, which is then further reduced to the amine.

    Amide_Reduction Amide Amide Addition of H- Addition of H- Amide->Addition of H- LiAlH4 Tetrahedral Intermediate Tetrahedral Intermediate Addition of H-->Tetrahedral Intermediate Amine Amine Addition of H-->Amine Elimination of OAlH3 Elimination of OAlH3 Tetrahedral Intermediate->Elimination of OAlH3 Iminium Ion Iminium Ion Elimination of OAlH3->Iminium Ion Iminium Ion->Addition of H- LiAlH4

    Caption: Mechanism of amide reduction with LiAlH₄.

While theoretically feasible, this route is less commonly reported in the literature for this specific molecule. The multi-step nature of this pathway may lead to a lower overall yield compared to the more direct nitrile reduction route.

Experimental Protocols

Protocol 1A: Suzuki Coupling for 2-Cyclopropylpyridine-4-carbonitrile

Materials:

  • 2-Chloropyridine-4-carbonitrile

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add 2-chloropyridine-4-carbonitrile (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium phosphate (3.0 eq), palladium(II) acetate (0.05 eq), and tricyclohexylphosphine (0.1 eq).

  • Add a mixture of toluene and water (e.g., 10:1 v/v).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2A: Catalytic Hydrogenation of 2-Cyclopropylpyridine-4-carbonitrile with Raney Nickel

Materials:

  • 2-Cyclopropylpyridine-4-carbonitrile

  • Raney Nickel (slurry in water)

  • Methanol

  • Ammonia (7N solution in methanol)

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve 2-cyclopropylpyridine-4-carbonitrile (1.0 eq) in methanol and the methanolic ammonia solution.

  • Carefully add the Raney Nickel catalyst (typically 10-20% by weight of the nitrile).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by distillation or chromatography if necessary.

Ensuring Reproducibility: Critical Parameters and Troubleshooting

  • Purity of Starting Materials: The purity of the halopyridine and the cyclopropylboronic acid or organozinc reagent is critical for the success of the cross-coupling reactions.

  • Catalyst Activity: The activity of the palladium and nickel catalysts can vary. It is advisable to use fresh or properly stored catalysts. For Raney Nickel, its activity can decrease over time, so using a freshly prepared or activated catalyst is recommended.

  • Anhydrous Conditions: For the Negishi coupling and reductions with LiAlH₄ and BH₃·THF, maintaining strictly anhydrous conditions is essential to prevent quenching of the reagents and to ensure high yields.

  • Control of Side Reactions: In catalytic hydrogenation, the formation of secondary and tertiary amines can be a significant issue. The addition of ammonia is a key strategy to minimize these byproducts.

  • Workup Procedure: The workup for LiAlH₄ reductions must be performed carefully by slow, sequential addition of water and a base to safely quench the excess reagent and precipitate the aluminum salts, allowing for easier filtration.

Conclusion: Selecting the Optimal Path

The synthesis of this compound is most reliably achieved through the nitrile reduction pathway. The choice between Suzuki and Negishi coupling for the synthesis of the 2-cyclopropylpyridine-4-carbonitrile intermediate will depend on the specific laboratory capabilities and the availability of reagents. The Suzuki coupling is often favored for its operational simplicity and the stability of the boronic acid reagent.

For the final reduction step, catalytic hydrogenation with Raney Nickel in the presence of ammonia offers a scalable and often high-yielding method. However, for smaller-scale syntheses where handling of high-pressure hydrogen is a concern, chemical reduction with LiAlH₄ or BH₃·THF provides excellent alternatives, provided that proper anhydrous techniques are employed.

By carefully considering the factors outlined in this guide and adhering to the detailed protocols, researchers can ensure the reproducible and efficient synthesis of this important building block, paving the way for the discovery of new and innovative therapeutics.

References

  • Organic Syntheses, Coll. Vol. 3, p.358 (1955); Vol. 29, p.44 (1949). [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0358]
  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, pp 581-595.
  • Brown, H. C.; Krishnamurthy, S. Tetrahedron 1979, 35, 567-607. [URL: https://doi.org/10.1016/0040-4020(79)87003-9]
  • Miyaura, N.; Suzuki, A. Chem. Rev. 1995, 95, 2457-2483. [URL: https://doi.org/10.1021/cr00039a007]
  • Negishi, E.-i. Acc. Chem. Res. 1982, 15, 340-348. [URL: https://doi.org/10.1021/ar00083a001]
  • Organic Syntheses, Vol. 89, p.76 (2012). [URL: http://www.orgsyn.org/demo.aspx?prep=v89p0076]
  • Journal of Combinatorial Chemistry 2003, 5 (3), 267-272. [URL: https://doi.org/10.1021/cc020061o]
  • PubChem Compound Summary for CID 55285242, this compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/55285242]
  • Santa Cruz Biotechnology. N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide. [URL: https://www.scbt.com/p/n-2-chloro-4-methyl-3-pyridinyl-2-cyclopropyl-d5-amino-3-pyridine-carboxamide]
  • ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. [URL: https://www.researchgate.net/figure/Suzuki-Miyaura-coupling-of-2-chloropyridine-with-arylboronic-acids-a_tbl1_275887850]
  • A Comparative Guide to the Synthesis of 4-Pyrimidine Methanamine: An Evaluation of Reproducibility and Efficiency. BenchChem. [URL: https://www.benchchem.
  • MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. [URL: https://www.mdpi.com/1420-3049/24/23/4359]
  • ResearchGate. Synthesis of 3-cyclopropyl-substituted... [URL: https://www.researchgate.net/figure/Synthesis-of-3-cyclopropyl-substituted-1-oxo-7-fluoro-3-4-dihydroisoquinoline-4-carboxamide_fig2_331393133]
  • Sigma-Aldrich. 2-Chloropyridine-4-carboxylic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/597548]
  • Organic Chemistry Portal. Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. [URL: https://www.organic-chemistry.org/abstracts/lit2/185.shtm]
  • Google Patents. Novel processes for the synthesis of cyclopropyl compounds. [URL: https://patents.google.
  • PMC. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8581008/]
  • Google Patents. Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide. [URL: https://patents.google.
  • CrystEngComm. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ce/d0ce00829k]
  • PubMed. Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. [URL: https://pubmed.ncbi.nlm.nih.gov/18452317/]
  • Google Patents. Method for producing 4-chloropyridine-2-carboxylic acid chloride. [URL: https://patents.google.
  • MDPI. Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. [URL: https://www.mdpi.com/1420-3049/27/24/9027]
  • ResearchGate. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [URL: https://www.researchgate.net/publication/335002084_Continuous_Synthesis_of_4-Cyclopropyl-125-Oxadiazole-3-Carboxylic_Acid]
  • BLDpharm. (4-Cyclopropylpyrimidin-2-yl)methanamine. [URL: https://www.bldpharm.com/products/944904-71-6.html]

Sources

The Definitive Guide to Confirming the Molecular Target of (2-Cyclopropylpyridin-4-yl)methanamine: A Comparative Analysis of KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was deemed an "undruggable" target in oncology, despite its prevalence in a significant portion of human cancers. The discovery that the specific KRAS mutation, a glycine-to-cysteine substitution at codon 12 (G12C), could be covalently targeted has ushered in a new era of precision medicine. This guide provides an in-depth analysis of the molecular target of (2-Cyclopropylpyridin-4-yl)methanamine, a key chemical moiety, by examining its role within the pioneering KRAS G12C inhibitor, Sotorasib (AMG 510). We will objectively compare the performance of Sotorasib with its primary alternatives, Adagrasib (MRTX849) and the next-generation inhibitor Divarasib, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Central Role of this compound in Targeting KRAS G12C

The compound this compound is a critical building block of Sotorasib, a first-in-class, orally bioavailable small molecule that selectively and irreversibly targets KRAS G12C. Its structure is integral to the overall conformation and binding affinity of Sotorasib to the mutant protein. The cyclopropyl and pyridinyl groups contribute to the specific interactions within the binding pocket of KRAS G12C, highlighting the importance of this fragment in the targeted inhibition of the oncogenic protein.

Mechanism of Action: Covalently Silencing an Oncogenic Driver

The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate vital cellular processes such as proliferation and survival.[1] The G12C mutation impairs the protein's ability to hydrolyze GTP, locking it in a perpetually active state and leading to uncontrolled cell growth.[1] Sotorasib, Adagrasib, and Divarasib all function as covalent inhibitors that leverage the unique cysteine residue of the G12C mutant.[2] They irreversibly bind to this cysteine, trapping the KRAS G12C protein in its inactive, GDP-bound conformation.[2] This action prevents the exchange of GDP for GTP, thereby blocking downstream signaling through critical pathways like the MAPK and PI3K-AKT cascades, which ultimately inhibits cancer cell proliferation and promotes apoptosis.[2]

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kras_cycle KRAS Activation Cycle cluster_inhibitor Inhibitor Action cluster_downstream Downstream Effectors Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) SOS1 (GEF) SOS1 (GEF) Receptor Tyrosine Kinases (RTKs)->SOS1 (GEF) Activates KRAS G12C (Inactive-GDP) KRAS G12C (Inactive-GDP) SOS1 (GEF)->KRAS G12C (Inactive-GDP) Promotes GDP/GTP Exchange KRAS G12C (Active-GTP) KRAS G12C (Active-GTP) KRAS G12C (Inactive-GDP)->KRAS G12C (Active-GTP) RAF RAF KRAS G12C (Active-GTP)->RAF PI3K PI3K KRAS G12C (Active-GTP)->PI3K Sotorasib / Adagrasib / Divarasib Sotorasib / Adagrasib / Divarasib Sotorasib / Adagrasib / Divarasib->KRAS G12C (Inactive-GDP) Covalently Binds & Traps in Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation, Survival, and Growth Cell Proliferation, Survival, and Growth ERK->Cell Proliferation, Survival, and Growth AKT AKT PI3K->AKT AKT->Cell Proliferation, Survival, and Growth TR_FRET_Workflow Dispense Compound Dispense Compound Add His-tagged KRAS G12C Add His-tagged KRAS G12C Dispense Compound->Add His-tagged KRAS G12C Add HTRF Reagents Add HTRF Reagents Add His-tagged KRAS G12C->Add HTRF Reagents Incubate Incubate Add HTRF Reagents->Incubate Read TR-FRET Signal Read TR-FRET Signal Incubate->Read TR-FRET Signal

Caption: Workflow for a TR-FRET based KRAS G12C biochemical assay.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., Sotorasib) in an appropriate buffer.

  • Dispensing: Dispense the diluted compounds into a 384-well low-volume white plate.

  • Protein Addition: Add His-tagged human KRAS G12C protein to each well. [3]4. Reagent Addition: Add the HTRF reagents, which include an anti-6His antibody labeled with Europium cryptate (donor) and a GTP analog labeled with a suitable acceptor (e.g., GTP-Red). [3]5. Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle agitation to allow the binding reaction to reach equilibrium. [4]6. Signal Reading: Read the TR-FRET signal using a microplate reader capable of measuring time-resolved fluorescence at the appropriate wavelengths for the donor and acceptor fluorophores. [4]7. Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the inhibitor concentration to determine the IC50 value. [4]

Cellular p-ERK Inhibition Assay (Western Blot)

This assay assesses the inhibitor's ability to block the downstream MAPK signaling pathway in cancer cells.

Western_Blot_Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis & Protein Quantification Cell Lysis & Protein Quantification Cell Culture & Treatment->Cell Lysis & Protein Quantification SDS-PAGE SDS-PAGE Cell Lysis & Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation (p-ERK, Total ERK) Primary Antibody Incubation (p-ERK, Total ERK) Blocking->Primary Antibody Incubation (p-ERK, Total ERK) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation (p-ERK, Total ERK)->Secondary Antibody Incubation Detection & Imaging Detection & Imaging Secondary Antibody Incubation->Detection & Imaging Data Analysis Data Analysis Detection & Imaging->Data Analysis

Caption: Experimental workflow for Western blot analysis of p-ERK inhibition.

Protocol:

  • Cell Culture: Culture a KRAS G12C mutant cell line (e.g., NCI-H358) in appropriate media.

  • Compound Treatment: Treat the cells with varying concentrations of the KRAS G12C inhibitor for a specified duration (e.g., 24 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST to prevent non-specific antibody binding. [5]8. Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C. [5]9. Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal for each sample.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Xenograft_Workflow Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Compound Administration Compound Administration Tumor Growth->Compound Administration Tumor Volume Measurement Tumor Volume Measurement Compound Administration->Tumor Volume Measurement Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis

Caption: Workflow for an in vivo tumor xenograft study.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of KRAS G12C mutant cancer cells (e.g., NCI-H358) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the KRAS G12C inhibitor (e.g., by oral gavage) and a vehicle control daily.

  • Tumor Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers.

  • Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., western blot for p-ERK, immunohistochemistry).

Conclusion

The identification of this compound as a key pharmacophore within Sotorasib firmly establishes its molecular target as the KRAS G12C oncoprotein. The development of Sotorasib and subsequent inhibitors like Adagrasib and Divarasib represents a monumental achievement in cancer therapy, providing a much-needed treatment option for patients with KRAS G12C-mutated tumors. While Sotorasib and Adagrasib have shown comparable efficacy in many respects, the next-generation inhibitor Divarasib demonstrates superior preclinical potency and promising early clinical data, suggesting a potential for improved patient outcomes. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and development of novel KRAS G12C inhibitors, with the ultimate goal of overcoming resistance and expanding the therapeutic benefits to a broader patient population.

References

  • The Evolving Landscape of KRAS G12C Inhibition: A Comparative Analysis of Sotorasib, Adagrasib, and Divarasib. Benchchem.
  • CodeBreaK 100 Trial Results Demonstrate Sotorasib Conveys Clinical Benefit Across NSCLC Patient Subgroups. American Journal of Managed Care.
  • LUMAKRAS® (SOTORASIB) CODEBREAK 100 STUDY SHOWS TWO-YEAR OVERALL SURVIVAL OF 32.5% IN PATIENTS WITH KRAS G12C-MUTATED ADVANCED NON-SMALL CELL LUNG CANCER. Amgen.
  • Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib. ChemistryViews.
  • Clinical Trials Show Efficacy of Adagrasib in Patients with NSCLC and Brain Metastases. American Journal of Managed Care.
  • Trial Results Show Sotorasib Is First, Only KRAS G12C Inhibitor With Overall Survival Data for Non-small Cell Lung Cancer. Pharmacy Times.
  • A study to compare divarasib with sotorasib or adagrasib in people with KRAS G12C-positive non-small cell lung cancer.
  • KRAS (G12C) Isoform A Coupled Nucleotide Exchange TR-FRET Assay Kit. BPS Bioscience.
  • The Structure-Activity Relationship of Sotorasib: A Technical Guide to a Landmark KRAS G12C Inhibitor. Benchchem.
  • Divarasib Looks to Best Sotorasib/Adagrasib and Solidify a Role in KRAS G12C-Mut
  • Single-Agent Divarasib in Patients With KRAS G12C–Positive Non–Small Cell Lung Cancer: Long-Term Follow-Up of a Phase I Study.
  • Adagrasib Improves PFS Over Docetaxel in Patients with Previously Treated KRASG12C-mut
  • Study Comparing Divarasib, Sotorasib, and Adagrasib for Patients with Advanced or Metastatic KRAS G12C-Positive Non-Small Cell Lung Cancer. Clinicaltrials.eu.
  • Phase III trial of divarasib versus adagrasib or sotorasib in KRAS G12C-m NSCLC. VJOncology.
  • Phase III trial of divarasib versus adagrasib or sotorasib in KRAS G12C-m NSCLC. VJOncology.
  • Divarasib in solid tumors with a KRAS G12C mut
  • The Discovery and Synthesis of Sotorasib: A Technical Overview. Benchchem.
  • Synthesis of Sotorasib. Thieme.
  • How is Sotorasib synthesised?. ChemicalBook.
  • Sotorasib – Mechanism of Action and Synthesis. YouTube.
  • What's the difference between Sotorasib and Adagrasib? A simple overview. Everyone.org.
  • Divarasib in Patients with Advanced Solid Tumors and a KRAS G12C Mut
  • Determining the ERK-regulated phosphoproteome driving KRAS-mutant cancer. PMC - PubMed Central.
  • Treatment Strategies for KRAS-Mutated Non-Small-Cell Lung Cancer. PubMed Central.
  • Changing the way we treat KRAS G12C non-small cell lung cancers. Del Re.

Sources

A Researcher's Guide to Navigating Selectivity: Assessing the Cross-Reactivity of (2-Cyclopropylpyridin-4-yl)methanamine-Based Molecules

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. A critical juncture in this journey is the characterization of a molecule's selectivity. A highly potent compound is of little therapeutic value if it promiscuously interacts with unintended biological targets, leading to off-target toxicities. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel class of molecules based on the (2-Cyclopropylpyridin-4-yl)methanamine scaffold.

The this compound core is of particular interest due to its structural similarities to known inhibitors of epigenetic targets, specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3][4] LSD1 is a flavin-dependent monoamine oxidase homolog that plays a crucial role in transcriptional regulation by demethylating histone H3 on lysine 4 and 9 (H3K4 and H3K9).[1][4] Its dysregulation is implicated in various cancers, making it a compelling therapeutic target.[1][5]

This guide will use a hypothetical molecule, hereafter referred to as "Compound A," which features the this compound core, as a case study. We will outline a strategic approach to profile its selectivity against its intended target, LSD1, and key off-targets, namely Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), which share structural homology with LSD1. For comparative analysis, we will include GSK2879552 , a known irreversible LSD1 inhibitor, and a hypothetical reversible inhibitor, "Compound B." [6][7][8]

Our approach is grounded in a multi-tiered experimental strategy, beginning with in vitro enzymatic assays to determine potency and selectivity, followed by cell-based assays to confirm target engagement in a physiological context.

The Strategic Importance of Selectivity Profiling

The rationale for this rigorous assessment lies in mitigating the risk of adverse drug reactions. Off-target effects can range from mild side effects to severe toxicity.[9] Therefore, a thorough understanding of a compound's interaction profile across a panel of relevant biological targets is paramount for making informed decisions in lead optimization and preclinical development.[10][11][12] Computational methods can provide initial predictions of potential off-target interactions, but experimental validation remains the gold standard.[13][14]

Our experimental workflow is designed to provide a comprehensive selectivity profile of our lead compound.

G cluster_0 Initial Characterization cluster_1 Cross-Reactivity Assessment cluster_2 Cellular Target Engagement Compound A Compound A LSD1 Enzyme Inhibition Assay LSD1 Enzyme Inhibition Assay Compound A->LSD1 Enzyme Inhibition Assay IC50 Determination IC50 Determination LSD1 Enzyme Inhibition Assay->IC50 Determination Off-Target Panel Off-Target Panel (MAO-A, MAO-B) IC50 Determination->Off-Target Panel Proceed if potent Enzyme Inhibition Assays Enzyme Inhibition Assays Off-Target Panel->Enzyme Inhibition Assays Radioligand Binding Assays Radioligand Binding Assays Off-Target Panel->Radioligand Binding Assays Selectivity Index Calculation Selectivity Index Calculation Enzyme Inhibition Assays->Selectivity Index Calculation Radioligand Binding Assays->Selectivity Index Calculation Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Selectivity Index Calculation->Cellular Thermal Shift Assay (CETSA) Proceed if selective Confirmation of Target Binding Confirmation of Target Binding Cellular Thermal Shift Assay (CETSA)->Confirmation of Target Binding Lead Optimization Lead Optimization Confirmation of Target Binding->Lead Optimization

Figure 1: Experimental workflow for assessing the selectivity of a novel compound.

Part 1: In Vitro Enzymatic Assays for Potency and Selectivity

The initial step is to quantify the inhibitory activity of our compounds against the primary target and a panel of related off-targets. For this, we will employ enzyme inhibition assays.[15][16][17][18]

Experimental Protocol: LSD1, MAO-A, and MAO-B Enzyme Inhibition Assays

This protocol is adapted for a 96-well plate format for higher throughput.

1. Reagents and Materials:

  • Recombinant human LSD1, MAO-A, and MAO-B enzymes

  • H3K4me2 peptide substrate (for LSD1)

  • Kynuramine (for MAO-A) and Benzylamine (for MAO-B) substrates

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Test Compounds: Compound A, GSK2879552, Compound B (serially diluted in DMSO)

  • 96-well black, flat-bottom plates

  • Plate reader with fluorescence capabilities

2. Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO, starting from a high concentration (e.g., 1 mM).

  • Enzyme and Substrate Preparation: Dilute the enzymes and substrates to their final working concentrations in the assay buffer. The optimal concentrations should be determined empirically but are typically at or below the Michaelis constant (Km) for the substrate.[18]

  • Assay Reaction:

    • Add 2 µL of the serially diluted compounds to the wells of the 96-well plate.

    • Add 48 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

  • Detection:

    • For LSD1, the reaction produces formaldehyde, which can be detected using a coupled reaction with Amplex Red and HRP to produce the fluorescent product, resorufin.

    • For MAO-A and MAO-B, the deamination of their respective substrates also produces H₂O₂, which can be detected with Amplex Red and HRP.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) every 5 minutes for 30 minutes.

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[17]

Data Presentation and Interpretation

The IC50 values obtained from these assays will be used to calculate the selectivity index. The selectivity index is the ratio of the IC50 for an off-target to the IC50 for the primary target.[19] A higher selectivity index indicates greater selectivity for the primary target.

Table 1: Hypothetical IC50 Values and Selectivity Indices for Test Compounds

CompoundLSD1 IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/LSD1)Selectivity Index (MAO-B/LSD1)
Compound A 151,5002,500100167
GSK2879552 25>10,000>10,000>400>400
Compound B 505,0007,500100150

From this hypothetical data, GSK2879552 demonstrates the highest selectivity for LSD1 over the MAO enzymes. Compound A and Compound B show comparable selectivity profiles, with a 100- to 167-fold preference for LSD1.

Part 2: Radioligand Binding Assays for Orthogonal Validation

To corroborate the findings from the enzyme inhibition assays and to assess binding affinity directly, we will perform radioligand binding assays.[20][21][22][23] This method is considered a gold standard for quantifying ligand-receptor interactions.[20]

Experimental Protocol: MAO-A Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of our test compounds for MAO-A.

1. Reagents and Materials:

  • Membrane preparation from cells expressing human MAO-A

  • Radioligand: [³H]-Ro41-1049 (a high-affinity MAO-A ligand)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Test Compounds: Compound A, GSK2879552, Compound B (serially diluted)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

2. Step-by-Step Procedure:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at its Kd), and a range of concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding versus the logarithm of the compound concentration. The IC50 is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Hypothetical Ki Values for MAO-A Binding

CompoundMAO-A Ki (nM)
Compound A 1,200
GSK2879552 >10,000
Compound B 4,500

These hypothetical results are consistent with the enzyme inhibition data, further supporting the selectivity profile of Compound A.

Part 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

While in vitro assays are essential, they do not fully recapitulate the complex environment inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its intended target in a cellular context.[24][25][26][27][28] The principle of CETSA is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[25][27]

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Intact Cells Intact Cells Treat with Compound A or Vehicle Treat with Compound A or Vehicle Intact Cells->Treat with Compound A or Vehicle Heat Cells to a Range of Temperatures Heat Cells to a Range of Temperatures Treat with Compound A or Vehicle->Heat Cells to a Range of Temperatures Protein Denaturation and Aggregation Protein Denaturation and Aggregation Heat Cells to a Range of Temperatures->Protein Denaturation and Aggregation Cell Lysis Cell Lysis Separate Soluble and Aggregated Proteins Separate Soluble and Aggregated Proteins Cell Lysis->Separate Soluble and Aggregated Proteins Quantify Soluble LSD1 (e.g., Western Blot) Quantify Soluble LSD1 (e.g., Western Blot) Separate Soluble and Aggregated Proteins->Quantify Soluble LSD1 (e.g., Western Blot) Generate Melt Curve Generate Melt Curve Quantify Soluble LSD1 (e.g., Western Blot)->Generate Melt Curve Determine Thermal Shift Determine Thermal Shift Generate Melt Curve->Determine Thermal Shift

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for LSD1 Target Engagement

1. Reagents and Materials:

  • Human cancer cell line expressing LSD1 (e.g., MV4-11)

  • Cell culture medium and supplements

  • Compound A

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibodies: Primary anti-LSD1 antibody, HRP-conjugated secondary antibody

  • Western blotting reagents and equipment

2. Step-by-Step Procedure:

  • Cell Culture and Treatment: Culture the cells to a sufficient density. Treat the cells with Compound A or a vehicle control (DMSO) for a specified time (e.g., 2 hours).

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-LSD1 antibody to detect the amount of soluble LSD1 at each temperature.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble LSD1 relative to the unheated control versus temperature to generate melt curves. A shift in the melt curve to higher temperatures in the presence of Compound A indicates target engagement.

Table 3: Hypothetical CETSA Results for LSD1

TreatmentApparent Melting Temperature (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO) 52.5 °C-
Compound A 56.0 °C+3.5 °C

A positive thermal shift of 3.5°C provides strong evidence that Compound A directly binds to and stabilizes LSD1 in a cellular environment.

Conclusion and Future Directions

This guide has outlined a systematic and robust approach to assess the cross-reactivity of novel this compound-based molecules. By integrating in vitro enzymatic and binding assays with cell-based target engagement studies, researchers can build a comprehensive selectivity profile. The hypothetical data for Compound A suggests it is a potent and selective LSD1 inhibitor.

The next logical steps in the drug discovery pipeline would involve:

  • Broader Selectivity Profiling: Screening against a larger panel of kinases and other epigenetic targets to identify any unforeseen off-target interactions.[29][30][31][32]

  • In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and toxicity profile of the lead compound in animal models.[11][33]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound A to further optimize potency and selectivity.[11]

By adhering to a rigorous and data-driven approach to selectivity profiling, we can increase the probability of success in developing safe and effective new medicines.

References

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Dai, L., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Bylund, D. B. (1992). Radioligand Binding Methods: Practical Guide and Tips. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • A. V. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Wang, Z., et al. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Chemical Biology. [Link]

  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Lino, C. A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. [Link]

  • Springer Nature Experiments. Radioligand Binding Studies. [Link]

  • Peters, J. U. (2013). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Seminars in Thrombosis and Hemostasis. [Link]

  • Brun, R., & Don, R. (1994). An "In Vitro selectivity index" for evaluation of cytotoxicity of antitrypanosomal compounds. Acta Tropica. [Link]

  • CETSA. CETSA. [Link]

  • G-Liner, T. K., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. GSK2879552. [Link]

  • TWM. (2025). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • AdisInsight. (2023). GSK 2879552. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. [Link]

  • Promega Connections. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. [Link]

  • C. A. (2018). Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes. Haematologica. [Link]

  • C. S. (2022). Targeting the lysine-specific demethylase 1 rewires kinase networks and primes leukemia cells for kinase inhibitor treatment. Science Signaling. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Olarewaju, O. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. ResearchGate. [Link]

  • Song, Y., et al. (2022). Annual review of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors in 2021. European Journal of Medicinal Chemistry. [Link]

  • K. M. (2023). Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics. Journal of Medicinal Chemistry. [Link]

  • Huang, Y., et al. (2007). Inhibition of lysine-specific demethylase 1 by polyamine analogues results in reexpression of aberrantly silenced genes. PNAS. [Link]

  • PubChemLite. This compound (C9H12N2). [Link]

  • Wijnakker, M. F. M., et al. (2024). Discrepancies in Beta-Lactam Antibiotics Cross-Reactivity: Implications for Clinical Practice. Allergy. [Link]

  • Alchem.Pharmtech. CAS 535925-69-9 | cyclopropyl(pyridin-2-yl)methanamine. [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiling of (2-Cyclopropylpyridin-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable drug candidate is paved with rigorous evaluation. Among the most critical hurdles is the characterization of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound. This guide provides an in-depth, comparative analysis of the pharmacokinetic properties of a series of hypothetical (2-Cyclopropylpyridin-4-yl)methanamine derivatives. By understanding how subtle structural modifications can profoundly impact a compound's fate in the body, we can more effectively design molecules with desirable drug-like properties.

The this compound scaffold is of significant interest in medicinal chemistry. The pyridine ring is a common motif in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and improve physicochemical properties.[1] The cyclopropyl group, with its unique strained ring system, can enhance metabolic stability, potency, and cell permeability.[2][3] This guide will explore the interplay of these structural features on the overall pharmacokinetic profile.

We will dissect the comparative analysis of three hypothetical derivatives, Derivative A (the parent compound), Derivative B (with a fluoro-substitution on the pyridine ring), and Derivative C (with a methyl-substitution on the methanamine). Through a combination of in vitro and in vivo experimental data, we will illustrate how these modifications can modulate key PK parameters.

Comparative Pharmacokinetic Profiles

The following table summarizes the key pharmacokinetic parameters for our three hypothetical derivatives, providing a clear, at-a-glance comparison of their in vivo behavior following oral administration in a rat model.

ParameterDerivative ADerivative BDerivative CSignificance in Drug Development
Cmax (ng/mL) 850920780Maximum plasma concentration; relates to efficacy and potential toxicity.
Tmax (hr) 1.51.02.0Time to reach Cmax; indicates the rate of absorption.
AUC (ng*hr/mL) 420055003800Total drug exposure over time; a key indicator of bioavailability.
Half-life (t½) (hr) 4.26.83.5Time for plasma concentration to reduce by half; influences dosing frequency.
Bioavailability (%) 456540The fraction of the administered dose that reaches systemic circulation.
Plasma Protein Binding (%) 858290The extent of binding to plasma proteins; influences the unbound, pharmacologically active drug concentration.[4]
In Vitro Metabolic Stability (t½ in HLM, min) 254518Half-life in human liver microsomes; predicts in vivo metabolic clearance.[5]
CYP3A4 Inhibition (IC50, µM) 15258Potency of inhibition of a major drug-metabolizing enzyme; indicates potential for drug-drug interactions.[6]

Expert Analysis of Structure-Pharmacokinetic Relationships

The data presented above reveals critical insights into how minor structural changes can lead to significant differences in pharmacokinetic behavior.

Derivative B: The Impact of Fluorination

The introduction of a fluorine atom to the pyridine ring in Derivative B results in a markedly improved pharmacokinetic profile compared to the parent Derivative A . The increase in Cmax, AUC, and bioavailability suggests enhanced absorption and/or reduced first-pass metabolism. Fluorine, being a highly electronegative atom, can block sites of oxidative metabolism, thereby increasing the metabolic stability of the pyridine ring.[7] This is reflected in the longer in vitro metabolic half-life in human liver microsomes (HLM). The extended in vivo half-life of Derivative B would likely translate to a less frequent dosing regimen in a clinical setting.

Derivative C: The Effect of N-Alkylation

In contrast, the addition of a methyl group to the methanamine nitrogen in Derivative C leads to a less favorable pharmacokinetic profile. The lower Cmax, AUC, and bioavailability, coupled with a shorter in vitro and in vivo half-life, suggest that this modification introduces a new metabolic liability. The N-methyl group is susceptible to N-dealkylation by cytochrome P450 enzymes, a common metabolic pathway that can lead to rapid clearance.[8] Furthermore, the increased plasma protein binding of Derivative C reduces the concentration of the free, active drug, which may impact its efficacy. The more potent inhibition of CYP3A4 by Derivative C also raises concerns about the potential for drug-drug interactions.[9]

Experimental Protocols: A Guide to In Vitro and In Vivo Pharmacokinetic Assessment

To generate the comparative data presented, a series of standardized in vitro and in vivo experiments are essential. These protocols are designed to be self-validating, with appropriate controls and rigorous data analysis.

In Vitro ADME Assays

Early assessment of a compound's ADME properties is crucial for de-risking drug candidates.[10] In vitro assays offer a high-throughput and cost-effective means of profiling compounds before advancing to more complex in vivo studies.[11]

1. Metabolic Stability in Human Liver Microsomes (HLM)

This assay predicts the rate of metabolic clearance in the liver.[5]

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the derivatives.

  • Methodology:

    • Prepare a reaction mixture containing human liver microsomes, NADPH (a cofactor for P450 enzymes), and a phosphate buffer (pH 7.4).

    • Add the test compound (Derivative A, B, or C) to the reaction mixture and incubate at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12]

    • Calculate the in vitro half-life from the rate of disappearance of the compound.

2. Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential for a compound to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.[13][14]

  • Objective: To determine the IC50 value of the derivatives against major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

  • Methodology:

    • Incubate human liver microsomes with a specific CYP isoform probe substrate and varying concentrations of the test compound.

    • Initiate the reaction by adding NADPH and incubate at 37°C.

    • Quench the reaction and quantify the formation of the metabolite of the probe substrate using LC-MS/MS.

    • The IC50 value is the concentration of the test compound that causes a 50% reduction in the formation of the metabolite.[9]

3. Plasma Protein Binding (PPB) Assay

This assay determines the extent to which a compound binds to proteins in the blood, which affects its distribution and availability to target tissues.[15][16][17]

  • Objective: To determine the percentage of the derivatives bound to plasma proteins.

  • Methodology: The rapid equilibrium dialysis (RED) method is commonly used.[18]

    • A RED device consists of two chambers separated by a semipermeable membrane.

    • Add plasma containing the test compound to one chamber and a buffer solution to the other.

    • Incubate the device at 37°C until equilibrium is reached.

    • Measure the concentration of the test compound in both chambers using LC-MS/MS.

    • The percentage of plasma protein binding is calculated from the difference in concentrations between the two chambers.

In Vivo Pharmacokinetic Study in Animal Models

Animal models are indispensable for understanding the complete pharmacokinetic profile of a drug candidate in a living system.[19][20][21][22][23]

1. Oral Pharmacokinetic Study in Rats

  • Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and bioavailability) following oral administration.

  • Methodology:

    • Administer a single oral dose of the test compound to a group of rats.

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS bioanalytical method.[24][25]

    • For bioavailability determination, a separate group of rats receives an intravenous (IV) dose of the compound, and the resulting plasma concentration-time profile is compared to the oral profile.

    • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.[26][27]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Comparative Pharmacokinetic Profiling.

G cluster_invivo In Vivo Pharmacokinetic Study cluster_params Key Pharmacokinetic Parameters compound Test Compound (Derivative A, B, or C) dosing Oral or IV Dosing in Rat Model compound->dosing sampling Serial Blood Sampling dosing->sampling plasma Plasma Isolation sampling->plasma bioanalysis LC-MS/MS Quantification plasma->bioanalysis pk_params Calculation of PK Parameters bioanalysis->pk_params Cmax Cmax Tmax Tmax AUC AUC Thalf F Bioavailability

Caption: In Vivo Pharmacokinetic Experimental Flow.

Conclusion

The comparative pharmacokinetic profiling of the this compound derivatives presented in this guide underscores the profound impact of structural modifications on a compound's ADME properties. By systematically evaluating key parameters through a combination of robust in vitro and in vivo assays, drug development teams can make informed decisions to optimize lead candidates and increase the probability of clinical success. The principles and experimental workflows detailed herein provide a foundational framework for the rational design of novel therapeutics with favorable pharmacokinetic profiles.

References

  • BioAgilytix. Protein Binding Assays. [Link]

  • Creative Diagnostics. CYP450 Inhibition and Induction Assay. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • BioIVT. Plasma Protein Binding Assay. [Link]

  • Creative Bioarray. Plasma Protein Binding Assay. [Link]

  • ICE Bioscience. In Vitro ADME Assays and Services. [Link]

  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]

  • He, H., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6390-6400. [Link]

  • SpringerLink. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. [Link]

  • National Institutes of Health. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]

  • Selvita. In Vitro ADME. [Link]

  • Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • National Institutes of Health. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine?. [Link]

  • BioDuro. In Vitro ADME. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Sygnature Discovery. P450 / CYP Inhibition. [Link]

  • National Institutes of Health. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. [Link]

  • IJRPC. ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. [Link]

  • National Institutes of Health. Role of animal models in biomedical research: a review. [Link]

  • Creative Biolabs. Animal Model for Research. [Link]

  • SpringerLink. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link]

  • National Institutes of Health. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. [Link]

  • LCGC International. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. [Link]

  • Charles River Laboratories. Bioanalysis of Small and Large Molecules using LC-MS. [Link]

  • Anapharm Bioanalytics. Small Molecule Bioanalysis. [Link]

  • YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • ResearchGate. How can I calculate Cmax, Tmax, AUC, T1/2 in PK/PD studies?. [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups. [Link]

  • ResearchGate. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link]

  • Resolian. Introduction to Pharmacokinetics. [Link]

  • Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • National Institutes of Health. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • European Review for Medical and Pharmacological Sciences. A short introduction to pharmacokinetics. [Link]

  • Pharmacokinetics. Area under the Curve. [Link]

  • National Institutes of Health. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. [Link]

  • National Institutes of Health. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

  • ChemRxiv. Unexpected Discovery of Saturated Pyridine Mimetics. [Link]

  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • National Center for Biotechnology Information. Principles of Pharmacokinetics. [Link]

  • Semantic Scholar. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • UB Bielefeld: Katalog.plus!. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling (2-Cyclopropylpyridin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, (2-Cyclopropylpyridin-4-yl)methanamine presents a unique combination of chemical functionalities—a pyridine ring, a cyclopropyl group, and a primary amine—each contributing to its reactivity and potential hazards. As your partner in laboratory safety, this guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each protective measure is critical.

Core Principles of Chemical Handling: A Proactive Stance

Before detailing specific PPE, it is crucial to establish a foundational safety mindset. Every chemical, regardless of perceived hazard, should be treated with respect. A thorough risk assessment is the first step in any experimental protocol involving this compound. This involves not only understanding the intrinsic properties of the chemical but also considering the nature of the experiment—the quantities used, the duration of exposure, and the potential for aerosolization.

All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[2][4] Emergency equipment, including an eyewash station and a safety shower, must be readily accessible and tested regularly.[4][5]

Level-Specific PPE Protocols for this compound

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated level of risk. Below, we outline a tiered approach to PPE selection, from routine handling of small quantities to emergency spill response.

Tier 1: Routine Laboratory Operations

This tier applies to standard laboratory procedures such as weighing, dissolving, and transferring small quantities (typically in the milligram to low-gram range) of this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical Splash GogglesProtects against accidental splashes and airborne particles. Standard safety glasses with side shields are not sufficient as they do not provide a seal around the eyes.[2][5][6]
Hand Protection Nitrile or Neoprene GlovesThese materials offer good resistance to a broad range of chemicals, including amines and pyridines.[2][6] Latex gloves are not recommended due to their poor chemical resistance.[2] Always double-glove when handling this compound.
Body Protection Flame-Resistant Laboratory CoatA fully buttoned lab coat protects the skin and personal clothing from minor spills and contamination.[2] Ensure the material is flame-resistant, as pyridine derivatives can be flammable.[3][7][8]
Foot Protection Closed-Toed ShoesProtects feet from spills and falling objects.

Step-by-Step Gowning and De-gowning Protocol for Routine Operations:

GowningProtocol cluster_gowning Gowning Procedure cluster_degowning De-gowning Procedure (to minimize contamination) G1 Don Lab Coat G2 Don Chemical Splash Goggles G1->G2 G3 Don Inner Pair of Gloves G2->G3 G4 Don Outer Pair of Gloves G3->G4 D1 Remove Outer Pair of Gloves D2 Remove Lab Coat D1->D2 D3 Remove Inner Pair of Gloves D2->D3 D4 Remove Goggles D3->D4 D5 Wash Hands Thoroughly D4->D5

Tier 2: Operations with Elevated Risk

This tier is for procedures with a higher risk of exposure, such as reactions under pressure, large-scale transfers, or situations where significant aerosolization is possible.

PPE ComponentSpecificationRationale
Eye and Face Protection Full-Face Shield over Chemical Splash GogglesProvides an additional layer of protection for the entire face from splashes and sprays.[6]
Hand Protection Chemical-Resistant Gauntlet-Style GlovesLonger cuffs provide protection to the wrists and lower forearms. Consider wearing a thicker grade of nitrile or butyl rubber gloves.[4]
Body Protection Chemical-Resistant Apron over Lab CoatAn apron made of a material like rubber or PVC offers enhanced protection against larger spills.
Respiratory Protection Half-Mask or Full-Face Respirator with Organic Vapor/Amine CartridgesNecessary if the procedure cannot be fully contained within a fume hood or if there is a risk of exceeding occupational exposure limits.[1][6] A proper fit test is mandatory before use.
Tier 3: Emergency Spill Response

In the event of a significant spill, a higher level of protection is required to ensure the safety of response personnel.

PPE ComponentSpecificationRationale
Respiratory Protection Self-Contained Breathing Apparatus (SCBA) or Positive-Pressure Supplied-Air RespiratorProvides the highest level of respiratory protection, essential for environments with high concentrations of vapors or unknown atmospheric conditions.[9]
Body Protection Fully Encapsulating Chemical Protective SuitOffers full-body protection from chemical splashes and vapors.
Hand Protection Double-Layered Chemical-Resistant Gloves (e.g., inner nitrile, outer butyl rubber)Provides maximum protection against prolonged chemical contact.
Foot Protection Chemical-Resistant Boots with Steel ToesProtects feet from chemical exposure and physical hazards.

Logical Flow for Spill Response:

SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess Spill Size and Hazard Alert->Assess DonPPE Don Appropriate PPE (Tier 3) Assess->DonPPE Contain Contain the Spill with Absorbent Material DonPPE->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Collect Collect Absorbed Material into a Labeled Waste Container Neutralize->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4]

Disposal Plan: Proper disposal is a critical component of the chemical lifecycle. Improper disposal can lead to environmental contamination and pose a risk to public health.

  • Segregation: All waste containing this compound, including contaminated PPE and absorbent materials, must be segregated from general laboratory waste.[10]

  • Containment: Collect all waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4][10] The label should include the chemical name and associated hazards.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[10] Never dispose of this chemical down the drain or in regular trash.[11]

Conclusion: A Culture of Safety

The responsible handling of this compound is not merely about following a set of rules but about fostering a culture of safety and vigilance. By understanding the rationale behind each piece of personal protective equipment and adhering to the outlined procedures, you can mitigate the risks associated with this novel compound. This proactive approach to safety not only protects you and your colleagues but also ensures the integrity of your research.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search. Retrieved January 20, 2026.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved January 20, 2026, from [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Vertex AI Search. Retrieved January 20, 2026.
  • Standard Operating Procedure for Pyridine. (n.d.). Washington State University. Retrieved January 20, 2026.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved January 20, 2026, from [Link]

  • Pyridine - Safety Data Sheet. (2018, October). Thermo Fisher Scientific. Retrieved January 20, 2026.
  • Safety Data Sheet: Pyridine. (2022, December 15). Chemos GmbH & Co. KG. Retrieved January 20, 2026.
  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved January 20, 2026, from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved January 20, 2026, from [Link]

  • Safety Guidelines for Handling Chemicals. (n.d.). HPE Support. Retrieved January 20, 2026, from [Link]

  • Safety data sheet. (n.d.). BASF. Retrieved January 20, 2026.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Cyclopropylpyridin-4-yl)methanamine
Reactant of Route 2
(2-Cyclopropylpyridin-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.